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Fungicide5

Cat. No.: B15362130
M. Wt: 479.3 g/mol
InChI Key: NYJBDYAABVMJOF-UHFFFAOYSA-N
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Description

Fenopyramid is a secondary carboxamide resulting from the formal condensation of the carboxy group of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with the amino group of 2-[2,4-bis(trifluoromethyl)phenoxy]aniline. It is a fungicide developed by Shandong United Pesticide Industry Co. that demonstrates effective control against soybean rust, corn rust, and wheat powdery mildew. It has a role as a fungicide and an EC 1.3.5.1 [succinate dehydrogenase (quinone)] inhibitor. It is a pyrazole pesticide, an organofluorine compound, a secondary carboxamide, an aromatic ether and a member of (trifluoromethyl)benzenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13F8N3O2 B15362130 Fungicide5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H13F8N3O2

Molecular Weight

479.3 g/mol

IUPAC Name

N-[2-[2,4-bis(trifluoromethyl)phenoxy]phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C20H13F8N3O2/c1-31-9-11(16(30-31)17(21)22)18(32)29-13-4-2-3-5-15(13)33-14-7-6-10(19(23,24)25)8-12(14)20(26,27)28/h2-9,17H,1H3,(H,29,32)

InChI Key

NYJBDYAABVMJOF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of SDHI Fungicides on Succinate Dehydrogenase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Succinate dehydrogenase inhibitor (SDHI) fungicides represent a critical class of agrochemicals that target cellular respiration in pathogenic fungi. This technical guide provides an in-depth examination of the molecular mechanism by which these fungicides inhibit succinate dehydrogenase (SDH), also known as mitochondrial Complex II. It details the enzyme's subunit structure, the specific binding sites of various SDHI classes, and the downstream cellular consequences of this inhibition. Furthermore, this guide presents quantitative data on the inhibitory efficacy of common SDHIs and outlines standardized experimental protocols for assessing SDH activity, offering a comprehensive resource for researchers and professionals in fungicide development.

Introduction to Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase (SDH) is a vital enzyme complex embedded in the inner mitochondrial membrane of eukaryotes.[1][2] It holds a unique position in cellular metabolism as it is the only enzyme that participates in both the citric acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[1][2][3] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate.[3][4] The electrons harvested from this reaction are then transferred to the ETC, specifically to ubiquinone (coenzyme Q), which is reduced to ubiquinol.[1][2] This process is integral for cellular respiration and the subsequent production of ATP.[3][4]

The SDH enzyme complex is a heterotetramer composed of four distinct subunits encoded by nuclear genes: SDHA, SDHB, SDHC, and SDHD.[1][3]

  • SDHA (Flavoprotein subunit): This is the largest subunit and contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for succinate.[1][]

  • SDHB (Iron-sulfur protein subunit): This subunit contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that are essential for transferring electrons from FAD to the ubiquinone-binding site.[1][]

  • SDHC and SDHD (Membrane anchor subunits): These are hydrophobic subunits that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket.[1][6]

Given its central role in energy metabolism, SDH is an ideal target for fungicides.[3]

Mechanism of Action of SDHI Fungicides

SDHI fungicides exert their effect by specifically inhibiting the activity of the SDH enzyme. Their primary mode of action is to block the mitochondrial electron transport chain, which disrupts the TCA cycle and ultimately leads to a cessation of fungal respiration and energy production.[3][7]

These fungicides work by binding to the ubiquinone-binding site (Q-site) of the SDH complex, thereby preventing the reduction of ubiquinone to ubiquinol.[8][9][10] This binding occurs within a hydrophobic pocket formed by the SDHB, SDHC, and SDHD subunits.[11][12] The binding of the SDHI molecule physically obstructs the natural substrate, ubiquinone, from accessing its binding site, which halts the transfer of electrons from the iron-sulfur clusters in SDHB.[8]

Different chemical classes of SDHI fungicides, such as carboxamides, pyrazole-carboxamides, and pyridinyl-ethyl-benzamides, all target this same Q-site, though their precise interactions with the amino acid residues within the pocket may vary.[7][9] This shared binding site is also the location where mutations conferring fungicide resistance often arise, typically in the SdhB, SdhC, or SdhD genes.[12] These mutations can alter the structure of the binding pocket, reducing the affinity of the fungicide and diminishing its efficacy.[8][12]

Quantitative Inhibitory Activity of SDHI Fungicides

The efficacy of SDHI fungicides is commonly quantified by their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values. These values represent the concentration of the fungicide required to inhibit fungal growth or enzyme activity by 50%. Lower values indicate higher potency. The table below summarizes the inhibitory activities of several SDHI fungicides against various fungal pathogens.

FungicideFungal SpeciesIC₅₀ / EC₅₀ (µg/mL)Reference
BenzovindiflupyrColletotrichum gloeosporioides0.08 - 1.11[13]
PenthiopyradColletotrichum gloeosporioides0.45 - 3.17[13]
BoscalidPodosphaera xanthii0.38 (mean for sensitive isolates)[14]
FluopyramPodosphaera xanthii0.09 (mean for sensitive isolates)[14]
Compound A37Rhizoctonia solani0.0144[15]
FluxapyroxadRhizoctonia solani0.0270[15]
Compound A2Botrytis cinerea0.428[16]
Compound A2Sclerotinia sclerotiorum0.535[16]
SDH-IN-2Sclerotinia sclerotiorum0.52[17]
SDH-IN-2Rhizoctonia solani3.42[17]

Note: EC₅₀ and IC₅₀ values can vary based on the specific isolate, assay conditions, and methodology.

Cellular Effects and Signaling Pathways

The inhibition of succinate dehydrogenase by SDHI fungicides triggers a cascade of downstream cellular events, primarily stemming from the disruption of mitochondrial function.

Disruption of Energy Metabolism

By blocking the TCA cycle and the electron transport chain, SDHIs severely impair the cell's ability to produce ATP through oxidative phosphorylation.[3][4] This energy deficit leads to the inhibition of fungal growth and reproduction.[3][16]

Production of Reactive Oxygen Species (ROS)

Inhibition of Complex II can lead to an accumulation of electrons within the early stages of the electron transport chain. This can result in the reverse transfer of electrons to Complex I, a known site of superoxide production.[4][18] The resulting increase in reactive oxygen species (ROS) can cause significant oxidative damage to cellular components, including proteins, lipids, and DNA, potentially triggering programmed cell death.[4]

Induction of Autophagy

Studies on the effects of Complex II inhibition in neuronal cells have shown that it can trigger unique downstream pathways, including autophagy.[18] This is a cellular process of self-digestion of damaged organelles and proteins to maintain cellular homeostasis. While this can be a survival mechanism, dysregulated or incomplete autophagy may contribute to cell death.[18]

Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_CellularResponse Cellular Response SDHI SDHI Fungicide SDH Succinate Dehydrogenase (Complex II) SDHI->SDH Inhibition Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complex III, IV) SDH->ETC Electron Transfer ROS Reactive Oxygen Species (ROS) SDH->ROS Dysfunctional Electron Flow Succinate Succinate Succinate->SDH Oxidation ATP ATP Synthesis ETC->ATP Energy_Deficit Energy Deficit (Reduced ATP) ATP->Energy_Deficit Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Fungal_Growth_Inhibition Fungal Growth Inhibition Energy_Deficit->Fungal_Growth_Inhibition Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Cell_Damage->Fungal_Growth_Inhibition

Signaling pathway of SDHI fungicide action.

Key Experimental Protocols

Accurate assessment of SDHI fungicide activity requires robust and reproducible experimental protocols. The following outlines a generalized method for determining SDH activity in fungal extracts.

Succinate Dehydrogenase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor, which results in a color change.

Principle: Succinate dehydrogenase oxidizes succinate to fumarate, transferring electrons to a probe, such as 2,6-dichlorophenolindophenol (DCPIP) or iodonitrotetrazolium chloride (INT).[19] The reduction of this probe leads to a measurable change in absorbance, which is proportional to the SDH activity.[20]

Materials:

  • Fungal mycelia

  • Ice-cold SDH Assay Buffer (e.g., phosphate buffer with EDTA)

  • SDH Substrate (Succinate)

  • Probe/Electron Acceptor (e.g., DCPIP)

  • 96-well microplate

  • Spectrophotometer (plate reader)

  • SDHI fungicide of interest

Protocol:

  • Sample Preparation:

    • Harvest and weigh fungal mycelia.

    • Homogenize the mycelia in ice-cold SDH Assay Buffer.

    • Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant, which contains the mitochondrial fraction with SDH.[11]

  • Reaction Setup (in a 96-well plate):

    • Sample Wells: Add the prepared supernatant, the SDHI fungicide at various concentrations, and SDH Assay Buffer to a final volume.

    • Positive Control Well: Add supernatant and SDH Assay Buffer (without fungicide).

    • Blank Well: Add SDH Assay Buffer only.

    • Pre-incubate the plate for 10-15 minutes to allow the fungicide to interact with the enzyme.

  • Initiate Reaction:

    • Add the SDH substrate (succinate) and the electron acceptor probe to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) in kinetic mode.

    • Record measurements every 1-2 minutes for a total of 20-30 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔOD/min) for each well.

    • Subtract the rate of the blank from all other readings.

    • Determine the SDH activity, often expressed in units where one unit is the amount of enzyme that generates 1.0 µmole of the reduced product per minute.[20]

    • Plot the percent inhibition of SDH activity against the log of the fungicide concentration to determine the IC₅₀ value.

Experimental_Workflow A 1. Sample Preparation A1 Homogenize Fungal Mycelia in Ice-Cold Buffer A->A1 A2 Centrifuge to Pellet Debris A1->A2 A3 Collect Supernatant (Enzyme Source) A2->A3 B 2. Reaction Setup (96-well plate) A3->B B1 Add Supernatant, Buffer, and SDHI Fungicide B->B1 B2 Include Positive (No SDHI) and Blank Controls B1->B2 B3 Pre-incubate B2->B3 C 3. Reaction Initiation B3->C C1 Add Substrate (Succinate) & Electron Acceptor (Probe) C->C1 D 4. Data Acquisition C1->D D1 Measure Absorbance in Kinetic Mode (e.g., 600 nm) D->D1 E 5. Data Analysis D1->E E1 Calculate Rate of Reaction (ΔOD/min) E->E1 E2 Calculate % Inhibition E1->E2 E3 Determine IC50 Value E2->E3

Workflow for a colorimetric SDH activity assay.

Conclusion

SDHI fungicides are potent and specific inhibitors of fungal succinate dehydrogenase, a critical enzyme in cellular respiration. By binding to the ubiquinone-binding site, they effectively shut down the mitochondrial electron transport chain, leading to energy depletion and oxidative stress within the fungal cell. A thorough understanding of this mechanism, supported by quantitative analysis and standardized experimental protocols, is essential for the continued development of effective disease management strategies and for managing the emergence of fungicide resistance.

References

Fungicide5 Target Binding Site Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical analysis of the binding site for "Fungicide5," a novel hypothetical fungicide modeled on the strobilurin class. Strobilurins are quinone outside inhibitors (QoI) that target the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.[1][2] This guide details the mechanism of action, key molecular interactions, and the experimental protocols required to characterize the binding site and affinity of such compounds. It is intended to serve as a comprehensive resource for researchers in agrochemical and pharmaceutical development.

Introduction: Mechanism of Action

This compound, like other strobilurin fungicides, inhibits fungal respiration by binding to the quinone outside (Qo) site of the cytochrome bc1 complex, an essential enzyme in the mitochondrial electron transport chain.[1][3] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c1, which subsequently halts the entire electron transport process.[2][4] The disruption of the electron transport chain prevents the generation of a proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis.[1][5] The ultimate consequence for the fungus is the cessation of cellular energy production, leading to cell death.[1][4]

The cytochrome bc1 complex is a homodimeric enzyme, with each monomer containing a Qo binding site located on the cytochrome b subunit.[6][7] This site is where the natural substrate, ubiquinol, is oxidized.[4] this compound acts as a competitive inhibitor at this site.

Affected Signaling Pathway

The primary pathway disrupted by this compound is the mitochondrial respiratory chain, specifically at Complex III. The binding of the fungicide prevents the reduction of cytochrome c, which is a critical mobile electron carrier that shuttles electrons to Complex IV (Cytochrome c oxidase).[6] This blockage leads to a buildup of reduced upstream components and a deficit of reduced downstream components, causing mitochondrial dysfunction, a drop in ATP synthesis, and an increase in the production of reactive oxygen species (ROS).

Fungicide5_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibitory Action Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone Pool) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- (from UQH2) Cyt_C Cytochrome c Complex_III->Cyt_C e- Block Blockage of Qo Site ATP_Depletion ATP Depletion Complex_III->ATP_Depletion Inhibits ATP Production via ROS Increased ROS Complex_III->ROS Leads to Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV e- ATP_Synthase Complex V (ATP Synthase) Complex_IV->ATP_Synthase H+ Gradient This compound This compound This compound->Complex_III Binds to Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death ROS->Cell_Death

Figure 1. Mechanism of action of this compound on the mitochondrial respiratory chain.

Target Binding Site Analysis

The Qo site of cytochrome b is a well-defined pocket. The binding of strobilurin-type fungicides is stabilized by a network of interactions with specific amino acid residues. Key residues known to be critical for binding include Phenylalanine at position 129 (F129), Glycine at 143 (G143), and Glutamate at 273 (E273).[3][8]

Mutations in the gene encoding cytochrome b, particularly at these positions, can confer resistance to QoI fungicides.[9] The most common and significant mutation is a substitution of glycine to alanine at position 143 (G143A), which sterically hinders the binding of many strobilurins.[3][10]

Quantitative Binding Data

The affinity of this compound for its target can be quantified using various biophysical and biochemical assays. The data below represents typical values obtained for a potent strobilurin fungicide against wild-type (WT) and resistant (G143A mutant) fungal strains.

Table 1: Inhibition Constants and Efficacy

Parameter Wild-Type (WT) G143A Mutant Method
Ki (nM) 0.8 ± 0.1 1500 ± 200 Isothermal Titration Calorimetry
IC50 (nM) 2.5 ± 0.3 4500 ± 500 Cytochrome bc1 Activity Assay

| EC50 (µg/mL) | 0.15 ± 0.02 | > 100 | Fungal Growth Inhibition Assay |

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.[11][12]

Table 2: Thermodynamic Binding Parameters (Wild-Type)

Parameter Value Unit Method
Binding Affinity (KD) 1.2 ± 0.2 nM Isothermal Titration Calorimetry
Enthalpy (ΔH) -15.5 ± 1.0 kcal/mol Isothermal Titration Calorimetry
Entropy (ΔS) -10.2 ± 0.8 cal/mol·K Isothermal Titration Calorimetry

| Stoichiometry (n) | 1.05 ± 0.05 | - | Isothermal Titration Calorimetry |

KD: Dissociation constant. Thermodynamic data is derived from ITC experiments.[13][14]

Experimental Protocols

A multi-step approach is required to fully characterize the binding site and interaction of a novel fungicide.

Experimental_Workflow cluster_workflow Binding Site Analysis Workflow start Start: Novel Compound (this compound) activity_assay 1. Biochemical Activity Assay (Cytochrome bc1 inhibition) start->activity_assay Measure IC50 itc 2. Biophysical Characterization (Isothermal Titration Calorimetry) activity_assay->itc Confirm Direct Binding crystallography 3. Structural Determination (X-ray Crystallography) itc->crystallography Determine KD, ΔH, ΔS mutagenesis 4. Resistance Profiling (Site-Directed Mutagenesis) crystallography->mutagenesis Visualize Binding Pose end End: Complete Binding Profile mutagenesis->end Identify Resistance Hotspots

Figure 2. Experimental workflow for this compound target binding site characterization.

Protocol: Cytochrome bc1 (Complex III) Activity Assay

This protocol measures the efficacy of this compound in inhibiting the enzymatic activity of the isolated cytochrome bc1 complex.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.01% DDM (n-Dodecyl β-D-maltoside).[15]

    • Substrate 1: Decylubiquinol (DBH2). Prepare a 10 mM stock in ethanol.

    • Substrate 2: Cytochrome c (from bovine heart). Prepare a 1 mM stock in Assay Buffer.

    • Inhibitor: this compound. Prepare a serial dilution in DMSO.

  • Assay Procedure:

    • Isolate mitochondria from a relevant fungal species and purify the cytochrome bc1 complex via affinity chromatography.[15]

    • In a 96-well microplate, add 180 µL of Assay Buffer to each well.

    • Add 2 µL of the this compound dilution (or DMSO for control).

    • Add 10 µL of purified cytochrome bc1 complex (final concentration ~5 nM).

    • Initiate the reaction by adding 5 µL of DBH2 (final concentration ~50 µM) and 5 µL of cytochrome c (final concentration ~25 µM).[15]

    • Immediately measure the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.[16]

    • Monitor kinetically for 5-10 minutes at room temperature.

  • Data Analysis:

    • Calculate the initial rate of reaction (V) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[12]

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[13][17]

  • Sample Preparation:

    • Dialyze the purified cytochrome bc1 complex extensively against ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% DDM).

    • Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects. A typical concentration for the syringe is 10-20 times the expected KD.

    • Degas all solutions thoroughly before use.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.[13]

    • Load the this compound solution (e.g., 100-200 µM) into the titration syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow a return to the baseline.[17]

    • Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area of each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract KD, ΔH, and n.[14] ΔG and ΔS can then be calculated.

Protocol: X-ray Co-crystallography

This technique provides an atomic-resolution 3D structure of the fungicide bound to its target protein, revealing the precise binding mode and key molecular interactions.[18][19]

  • Complex Formation and Crystallization:

    • Mix the purified cytochrome bc1 complex with a 5- to 10-fold molar excess of this compound.[18]

    • Incubate the mixture to allow for complex formation (e.g., 1-2 hours on ice).

    • Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) with various commercial or custom screens.

    • Optimize lead conditions (precipitant concentration, pH, additives) to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals by briefly soaking them in a solution containing the mother liquor and a cryoprotectant (e.g., glycerol, ethylene glycol), ensuring the ligand is also present in this solution.[18]

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data (indexing, integration, scaling).

    • Solve the structure using molecular replacement with a known bc1 complex structure as a search model.[20]

    • Build the model into the electron density map, paying special attention to fitting the ligand into the observed density at the Qo site.

    • Refine the structure to improve its agreement with the experimental data.

Molecular_Interactions cluster_binding_pocket This compound Binding Pocket (Qo Site) cluster_residues Key Amino Acid Residues cluster_resistance Resistance Mechanism This compound This compound F129 Phe129 This compound->F129 π-π Stacking G143 Gly143 This compound->G143 Steric Fit (proximity) E273 Glu273 This compound->E273 Hydrogen Bond Y274 Tyr274 This compound->Y274 Hydrophobic Interaction Reduced_Affinity Reduced Binding Affinity This compound->Reduced_Affinity Results in G143A G143A Mutation G143A->this compound Causes Steric_Clash Steric Hindrance

Figure 3. Logical diagram of molecular interactions between this compound and the Qo binding site.

References

In Silico Modeling of Fungicide Interaction with Succinate Dehydrogenase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1] It catalyzes the oxidation of succinate to fumarate, a vital step for cellular respiration and energy production in fungi.[2][] A significant class of fungicides, the Succinate Dehydrogenase Inhibitors (SDHIs), specifically target this enzyme. These fungicides bind to the ubiquinone-binding pocket (Qp site) of the SDH complex, effectively blocking the respiratory process and leading to fungal cell death.[4][5] The rise of fungicide resistance, often due to mutations in the SDH subunits, necessitates the development of new, more effective inhibitors.[6]

In silico modeling has become an indispensable tool for understanding the molecular interactions between fungicides and the SDH enzyme.[7] Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies provide deep insights into binding modes, affinity, and the stability of the enzyme-inhibitor complex.[8][9] This guide offers an in-depth overview of the computational methodologies used to study and design novel SDHI fungicides, intended for researchers and professionals in the fields of mycology, crop protection, and drug development.

The Target: Succinate Dehydrogenase (SDH) Structure

The SDH enzyme is a heterotetrameric complex composed of four subunits:[1][4]

  • SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and is responsible for oxidizing succinate.

  • SDHB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer from FAD to ubiquinone.

  • SDHC and SDHD (Membrane anchor subunits): These are integral membrane proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding (Qp) site.

SDHI fungicides exert their inhibitory effect by binding to the Qp site, a hydrophobic pocket formed by residues from subunits B, C, and D.[5][10] This binding action competitively blocks the natural substrate, ubiquinone, from accessing the site, thereby halting the electron transport chain.[5][11]

cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation SDH SDH (Complex II) Succinate->SDH Substrate UQ Ubiquinone (Q) SDH->UQ 2e- UQH2 Ubiquinol (QH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII 2e- Fungicide SDHI Fungicide Fungicide->SDH Inhibition

Mechanism of SDHI Fungicide Action.

In Silico Experimental Workflow

The computational investigation of fungicide-SDH interaction follows a structured workflow. This process begins with obtaining the necessary protein and ligand structures and proceeds through molecular simulation to data analysis. This multi-step approach allows for a comprehensive evaluation of inhibitor efficacy and binding mechanics at a molecular level.

PDB 1. Structure Preparation - Obtain Fungal SDH Structure (PDB or Homology Model) - Prepare Ligand (Fungicide) Docking 2. Molecular Docking (e.g., AutoDock Vina) - Predict Binding Pose - Score Binding Affinity PDB->Docking MD_Input 3. Complex Selection - Select Best Docked Pose - Prepare for MD Simulation Docking->MD_Input MD_Sim 4. Molecular Dynamics (MD) (e.g., GROMACS) - Simulate Complex in Water - Assess Stability (RMSD, RMSF) MD_Input->MD_Sim Analysis 5. Post-MD Analysis - Binding Free Energy (MM/GBSA) - Analyze Interactions (H-bonds) - Correlate with Activity MD_Sim->Analysis

General workflow for in silico modeling of fungicide-SDH interaction.

Experimental Protocols

Detailed and reproducible methodologies are crucial for valid in silico research. The following sections outline standard protocols for molecular docking and molecular dynamics simulations.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through a scoring function.[7][9]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target fungal SDH from a protein database (e.g., RCSB PDB) or generate a homology model if no experimental structure exists.[5][7]

    • Using software like BIOVIA Discovery Studio or AutoDock Tools, prepare the protein by removing water molecules, adding polar hydrogen atoms, and assigning atomic charges (e.g., Kollman charges).[12]

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of the fungicide molecule from a database like PubChem.[12]

    • Optimize the ligand's geometry and minimize its energy using a suitable force field. Assign Gasteiger charges and define rotatable bonds.[12]

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site (the Qp site) of the SDH enzyme. The dimensions are typically set to cover all key residues known to interact with inhibitors. For example, a grid box of 60Å x 60Å x 60Å centered on the Qp site is a common starting point.[12]

  • Docking Simulation:

    • Perform the docking using a program like AutoDock Vina.[5][7] The program will systematically search for the best binding poses of the ligand within the defined grid box. The Lamarckian genetic algorithm is frequently employed for this conformational search.

    • The output typically includes multiple binding poses ranked by their binding energy scores (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.[5]

Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the protein-ligand complex.[8][13]

  • System Preparation:

    • Select the best-ranked docked complex from the molecular docking step.

    • Use a simulation package like GROMACS.[14] Choose a suitable force field for the protein and ligand (e.g., CHARMM36 for the protein, CGenFF for the ligand).[15]

    • Place the complex in a periodic solvent box (e.g., a cubic box of water molecules) and add ions (e.g., Na+ and Cl-) to neutralize the system's charge.[15]

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes or inappropriate geometry in the initial system setup. This is typically done using the steepest descent algorithm.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume (NVT ensemble), followed by equilibration under constant pressure (NPT ensemble). This ensures the system reaches a stable state of temperature and pressure before the production run.

  • Production MD Run:

    • Run the production simulation for a significant duration, typically ranging from 100 to 200 nanoseconds (ns), to capture the dynamic behavior of the complex.[16][17]

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to quantify specific interactions.[18]

    • Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide a more accurate estimation of binding affinity than docking scores alone.[8][18]

Quantitative Data Presentation

In silico studies generate a wealth of quantitative data that correlates computational predictions with experimental bioactivity. The tables below summarize representative data from various studies.

Table 1: Molecular Docking and Binding Free Energy of SDH Inhibitors

This table presents the binding energy from docking simulations and the more rigorous binding free energy calculated from MD simulations for different fungicides. Lower energy values indicate stronger binding affinity.

Fungicide / CompoundTarget OrganismDocking Score (kcal/mol)Binding Free Energy (ΔG_bind, kcal/mol)Key Interacting Residues
FluxapyroxadMultiple Species-Varies by species (-40 to -60)SDHC Tryptophan
BoscalidBotrytis cinerea-8.5-SdhB: P225, H272
CarboxinFusarium oxysporum-7.2-SdhC: Phe83, Trp82
Compound IIcRhizoctonia solani--72.58-
Compound A16cRhizoctonia solani-9.2--
Compound A37Rhizoctonia solani--Cation-π and π–π interactions

Data compiled from multiple sources for illustrative purposes.[5][6][13][16][19][20]

Table 2: Correlation of In Silico Predictions with In Vitro Antifungal Activity

This table demonstrates the relationship between computationally predicted binding and experimentally measured antifungal activity (EC₅₀/IC₅₀). A lower EC₅₀ or IC₅₀ value indicates higher potency.

Fungicide / CompoundTarget OrganismIn Silico Metric (kcal/mol)In Vitro Activity (EC₅₀/IC₅₀)
Compound F9Botrytis cinerea-69.34 (ΔG_bind)1.63 µg/mL (EC₅₀)
Compound F5Botrytis cinerea-71.21 (ΔG_bind)3.17 µg/mL (EC₅₀)
Compound F4Botrytis cinerea-70.55 (ΔG_bind)5.80 µg/mL (EC₅₀)
Compound IIcRhizoctonia solani-0.02 mg/L (EC₅₀)
Compound A16cSclerotinia sclerotiorum-5.5 µM (EC₅₀)
ThifluzamideSclerotinia sclerotiorum-33.2 µM (EC₅₀)

Data compiled from multiple sources for illustrative purposes.[9][13][21]

Logical Relationships in Resistance Modeling

Mutations in the SDH gene are a primary cause of fungicide resistance. In silico modeling is a powerful tool to investigate how these mutations affect fungicide binding. The workflow involves comparing the binding affinity and complex stability of a fungicide with both the wild-type (sensitive) and mutant (resistant) forms of the SDH enzyme.

Start Identify SDH Mutation (e.g., SdhB H272R) WT_Model Model Wild-Type (WT) SDH Structure Start->WT_Model MUT_Model Model Mutant (MUT) SDH Structure Start->MUT_Model Dock_WT Dock Fungicide to WT-SDH WT_Model->Dock_WT Dock_MUT Dock Fungicide to MUT-SDH MUT_Model->Dock_MUT MD_WT MD Simulation of WT Complex Dock_WT->MD_WT MD_MUT MD Simulation of MUT Complex Dock_MUT->MD_MUT Compare Compare Results: - Binding Energy - Complex Stability - Key Interactions MD_WT->Compare MD_MUT->Compare Conclusion Conclusion on Resistance Mechanism Compare->Conclusion

Comparative workflow for studying fungicide resistance mechanisms.

A significant decrease in binding affinity (a less negative binding energy) or reduced stability of the fungicide-enzyme complex in the mutant model compared to the wild-type can explain the molecular basis of resistance.[6] For instance, a mutation might introduce a steric hindrance or remove a critical hydrogen bond, weakening the inhibitor's binding.

In silico modeling provides a powerful, efficient, and cost-effective framework for the discovery and optimization of novel SDHI fungicides. By integrating techniques like molecular docking and molecular dynamics simulations, researchers can elucidate detailed binding mechanisms, predict binding affinities, and understand the structural basis of fungicide resistance. The methodologies and data presented in this guide highlight the integral role of computational science in developing the next generation of fungicides to ensure global food security. The continued refinement of these models, coupled with experimental validation, will accelerate the design of potent and durable solutions to combat fungal pathogens in agriculture.[19][21]

References

Technical Whitepaper: Preliminary Antifungal Spectrum Screening of Fungicide5

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive technical overview of the preliminary in vitro screening of a novel investigational compound, Fungicide5. The primary objective of this initial phase was to characterize the antifungal spectrum and potency of this compound against a panel of clinically relevant fungal pathogens. Key experimental protocols, including broth microdilution for determining minimum inhibitory and fungicidal concentrations, are detailed. Furthermore, a preliminary cytotoxicity assessment was conducted to establish an initial therapeutic index. The data herein suggest that this compound exhibits broad-spectrum fungicidal activity. This whitepaper presents the foundational data and methodologies used, establishing a baseline for further preclinical development.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The current antifungal armamentarium is limited, underscoring the urgent need for novel therapeutic agents with distinct mechanisms of action. Preliminary screening of new chemical entities is a critical first step in the drug discovery pipeline. This process aims to identify "hit" compounds with promising biological activity and provide an early assessment of their potential spectrum and safety. This guide outlines the standardized procedures and initial findings for a novel compound designated this compound.

Materials and Methods (Experimental Protocols)

Fungal Strains and Culture Conditions

A panel of clinically significant fungal species was selected for this study, including yeasts and molds. All isolates were obtained from a curated internal collection and confirmed for identity.

  • Yeast Strains: Candida albicans, Candida glabrata, Candida auris, Cryptococcus neoformans

  • Mold Strains: Aspergillus fumigatus, Rhizopus oryzae

Yeast strains were maintained on Sabouraud Dextrose Agar (SDA). Molds were cultured on Potato Dextrose Agar (PDA). All cultures were incubated under appropriate conditions to ensure viability and purity prior to testing.

In Vitro Susceptibility Testing: Broth Microdilution Assay

The in vitro antifungal activity of this compound was determined by the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

Protocol:

  • Preparation of Inoculum: Fungal inocula were prepared by suspending colonies in sterile saline. The suspensions were adjusted spectrophotometrically to achieve a final concentration suitable for testing, as specified by CLSI documents M27 for yeasts and M38 for molds.[3][4]

  • Drug Dilution: this compound was dissolved in dimethyl sulfoxide (DMSO) and serially diluted two-fold in RPMI 1640 medium within 96-well microtiter plates. Final drug concentrations ranged from 0.03 to 16 µg/mL.

  • Inoculation and Incubation: Each well was inoculated with the standardized fungal suspension. Plates were incubated at 35°C for 24-48 hours, depending on the organism.[4][5]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of this compound that resulted in a significant inhibition of visible growth compared to the drug-free control well.[5] For yeasts, this was typically a ≥50% reduction in turbidity.[6] For molds, it was the concentration showing 100% growth inhibition.[4][6]

In Vitro Fungicidal Activity: Minimum Fungicidal Concentration (MFC) Determination

To determine if this compound has fungistatic or fungicidal activity, the Minimum Fungicidal Concentration (MFC) was determined for each isolate.[7][8]

Protocol:

  • Subculturing: Following MIC determination, a 20 µL aliquot was taken from each well showing no visible growth (i.e., at and above the MIC).[9]

  • Plating: The aliquots were plated onto SDA plates.

  • Incubation: Plates were incubated at 35°C for 48 hours to allow for the growth of any surviving fungal cells.

  • MFC Determination: The MFC is defined as the lowest drug concentration that results in a ≥99.9% reduction in the initial inoculum, which corresponds to no fungal growth on the subculture plates.[7][10]

Preliminary Cytotoxicity Assessment: MTT Assay

A preliminary assessment of cytotoxicity was performed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against human embryonic kidney (HEK293) cells.[11]

Protocol:

  • Cell Seeding: HEK293 cells were seeded into 96-well plates and allowed to adhere for 24 hours.

  • Compound Exposure: The cells were then treated with serial dilutions of this compound (ranging from 1 to 512 µg/mL) for 24 hours.

  • MTT Addition: MTT reagent was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals were solubilized, and the absorbance was measured. The concentration of this compound that inhibited 50% of cell viability (IC50) was calculated by plotting cell viability against drug concentration.

Results

The quantitative data from the antifungal screening and cytotoxicity assessment are summarized below.

Antifungal Spectrum of this compound

This compound demonstrated potent activity against a broad range of fungal pathogens. The MFC/MIC ratios were ≤4 for all tested organisms, suggesting a primarily fungicidal mechanism of action.

Fungal Species Type MIC (µg/mL) MFC (µg/mL) MFC/MIC Ratio
Candida albicansYeast0.512
Candida glabrataYeast122
Candida aurisYeast0.2514
Cryptococcus neoformansYeast0.524
Aspergillus fumigatusMold144
Rhizopus oryzaeMold482

Table 1. In vitro antifungal activity of this compound against a panel of pathogenic fungi.

Preliminary Cytotoxicity

The cytotoxicity of this compound was evaluated to establish an initial selectivity index. A higher IC50 value indicates lower cytotoxicity.

Cell Line Assay IC50 (µg/mL)
HEK293MTT64

Table 2. Cytotoxicity of this compound against the HEK293 human cell line.

Key Methodological and Logical Workflows

Visual diagrams are provided to illustrate key processes and pathways relevant to this study.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Data Analysis Compound This compound Stock MIC_Assay Broth Microdilution (MIC Determination) Compound->MIC_Assay Cytotoxicity MTT Assay on HEK293 (IC50 Determination) Compound->Cytotoxicity MFC_Assay Subculture Plating (MFC Determination) MIC_Assay->MFC_Assay Transfer from clear wells Data_Analysis Calculate MIC, MFC, IC50, and MFC/MIC Ratio MIC_Assay->Data_Analysis MFC_Assay->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Experimental workflow for the preliminary screening of this compound.

ergosterol_pathway Potential Target: Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Fungal Cell Membrane) Lanosterol->Ergosterol Multiple Steps Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Inhibits Lanosterol 14-α-demethylase Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Ergosterol Binds to Ergosterol, forms pores Fungicide5_Target This compound (Hypothetical Target) Fungicide5_Target->Squalene Potential Inhibition Point

Caption: Simplified ergosterol biosynthesis pathway, a common antifungal target.[12][13][14][15][16]

hit_to_lead Hit_ID Hit Identification (this compound) Hit_Expansion Hit Expansion (Analog Synthesis) Hit_ID->Hit_Expansion Promising Activity (MIC < 1 µg/mL) & Selectivity (IC50/MIC > 10) Lead_Gen Lead Generation Hit_Expansion->Lead_Gen Evaluate Structure- Activity Relationship (SAR) Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Improve Potency, ADMET Properties Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Logical progression from a 'hit' compound to a 'lead' candidate.[17][18][19]

Discussion

The preliminary screening of this compound reveals several promising characteristics. The compound exhibits broad-spectrum activity, inhibiting the growth of both common and emerging fungal pathogens, including the multi-drug resistant Candida auris. The low MFC/MIC ratios (all ≤4) are indicative of fungicidal, rather than fungistatic, activity, which is a highly desirable attribute for treating infections in immunocompromised patients.

The selectivity index (SI), calculated as the ratio of host cell cytotoxicity (IC50) to antifungal potency (MIC), provides an early measure of the compound's therapeutic window. For C. auris, the most susceptible organism tested (MIC = 0.25 µg/mL), the SI is 256 (64/0.25). For the least susceptible mold, R. oryzae (MIC = 4 µg/mL), the SI is 16 (64/4). These initial values suggest a favorable therapeutic window that warrants further investigation.

The results position this compound as a strong "hit" compound. The logical next step is to advance into the hit-to-lead phase, which involves synthesizing analogs to explore the structure-activity relationship (SAR).[17][18] The goals of this next phase will be to optimize potency, enhance selectivity, and improve pharmacokinetic properties.

Conclusion

This compound is a novel chemical entity with potent, broad-spectrum fungicidal activity in vitro. The preliminary data demonstrate a promising safety and efficacy profile, justifying its advancement into the hit-to-lead stage of the drug discovery process. Future studies will focus on analog synthesis, mechanism of action elucidation, and in vivo efficacy studies in animal models of fungal infection.

References

In-depth Technical Guide: Synthesis and Chemical Characterization of Fungicide5

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis and chemical characterization of a specific, non-publicly documented compound referred to as "Fungicide5" cannot be detailed as no specific chemical entity with this name and associated scientific data was found in the public domain. The information provided below is a generalized template based on common practices in fungicide development and characterization, and should not be construed as pertaining to a real-world substance known as "this compound".

Introduction

Fungicides are critical agents in agriculture and medicine for the control of fungal pathogens. The development of a new fungicide, here hypothetically named "this compound," involves a rigorous process of synthesis, purification, and comprehensive chemical characterization to ensure its efficacy, safety, and quality. This guide outlines the theoretical synthesis pathway and the analytical methods that would be employed in the characterization of a novel fungicide.

Synthesis of this compound

The synthesis of a novel fungicide would typically involve a multi-step reaction sequence. The hypothetical synthesis of this compound is presented as a three-step process starting from commercially available precursors.

Synthesis Pathway

Synthesis_Pathway A Precursor A Intermediate1 Intermediate 1 A->Intermediate1 Step 1 Catalyst X, Solvent Y, Temp Z B Precursor B B->Intermediate1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Step 2 Reagent C, Solvent W, Temp V C Reagent C This compound This compound Intermediate2->this compound Step 3 Reagent D, Purification D Reagent D

Caption: Hypothetical synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Intermediate 1

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, Precursor A (1.0 mol) and Precursor B (1.1 mol) would be dissolved in Solvent Y (500 mL).

  • Catalyst X (0.05 mol) would be added, and the reaction mixture would be heated to Temperature Z for a specified duration.

  • Reaction progress would be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture would be cooled to room temperature, and the solvent would be removed under reduced pressure.

  • The crude product would be purified by column chromatography to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2

  • Intermediate 1 (0.8 mol) would be dissolved in Solvent W (400 mL) in a similar setup as Step 1.

  • Reagent C (0.9 mol) would be added dropwise at a controlled temperature.

  • The mixture would be stirred at Temperature V until the reaction is complete, as indicated by TLC.

  • The product would be isolated by extraction and purified by recrystallization to afford Intermediate 2.

Step 3: Synthesis of this compound

  • Intermediate 2 (0.6 mol) and Reagent D (0.7 mol) would be reacted in a suitable solvent.

  • The reaction conditions (temperature, time) would be optimized to maximize the yield.

  • The final product, this compound, would be purified by High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Chemical Characterization of this compound

A thorough chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Characterization Workflow

Characterization_Workflow cluster_purity Purity Analysis cluster_structure Structural Analysis cluster_properties Property Determination Start Synthesized this compound Purity Purity Assessment Start->Purity Structure Structural Elucidation Purity->Structure If pure HPLC HPLC Purity->HPLC LCMS LC-MS Purity->LCMS Properties Physicochemical Properties Structure->Properties NMR NMR (1H, 13C) Structure->NMR MS Mass Spectrometry (MS) Structure->MS IR Infrared (IR) Spectroscopy Structure->IR Report Characterization Report Properties->Report MeltingPoint Melting Point Properties->MeltingPoint Solubility Solubility Properties->Solubility

Caption: Experimental workflow for the chemical characterization of this compound.

Analytical Methods and Data

Table 1: Quantitative Data for this compound

ParameterMethodResult
Yield Gravimetric75%
Purity HPLC>99%
Molecular Weight Mass Spectrometry[Hypothetical Value]
Melting Point Capillary Method[Hypothetical Value]

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (400 MHz, CDCl₃) [Hypothetical δ values, multiplicity, coupling constants, integration]
¹³C NMR (100 MHz, CDCl₃) [Hypothetical δ values]
Mass Spectrometry (ESI+) m/z [M+H]⁺ = [Hypothetical Value]
FT-IR (KBr) ν_max (cm⁻¹) = [Hypothetical characteristic peaks]
Experimental Protocols for Characterization
  • High-Performance Liquid Chromatography (HPLC): Purity would be determined using a C18 column with a gradient elution of acetonitrile and water. Detection would be performed using a UV detector at a specified wavelength.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be used to confirm the molecular weight of the compound and to identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer to elucidate the chemical structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and elemental composition.

  • Infrared (IR) Spectroscopy: An FT-IR spectrometer would be used to identify the functional groups present in the this compound molecule.

  • Melting Point: The melting point would be determined using a calibrated melting point apparatus to assess purity.

Conclusion

This guide provides a theoretical framework for the synthesis and chemical characterization of a novel hypothetical compound, "this compound." The successful synthesis of a pure compound, confirmed by a suite of analytical techniques, is a critical first step in the development of a new fungicide. The data obtained from these characterization studies would be essential for regulatory approval and for understanding the compound's mode of action and environmental fate.

The Discovery and Development of Fluxapyroxad: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide developed by BASF and introduced in 2012 under the trade name Xemium®. It belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, representing a significant advancement in the control of a wide range of fungal diseases in major crops. This document provides an in-depth technical overview of the discovery, development, mode of action, synthesis, and biological efficacy of fluxapyroxad. It includes detailed experimental protocols for key assays, quantitative performance data, and diagrams of its molecular target pathway and development workflow.

Introduction and Discovery

Fluxapyroxad (IUPAC name: 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide) is a second-generation carboxamide fungicide developed by BASF.[1] Part of the pyrazole-carboxamide chemical class, it was designed to provide robust control over a broad spectrum of fungal pathogens.[2] Its development was a result of extensive research programs aimed at identifying novel SDHI fungicides with improved efficacy, better plant mobility, and a favorable safety profile. The commercial registration process began in the early 2010s, with approvals granted in the United States, Canada, and the European Union shortly thereafter.[2]

Mode of Action

Fluxapyroxad's fungicidal activity stems from its potent inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][2] SDH is a critical enzyme that participates in both the citric acid cycle (Krebs cycle) and oxidative phosphorylation.[2] It catalyzes the oxidation of succinate to fumarate. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, fluxapyroxad blocks this electron transfer, which has two primary consequences for the fungal cell:

  • Disruption of Energy Production: The inhibition of the electron transport chain halts the production of ATP, the cell's primary energy currency.

  • Depletion of Building Blocks: The blockage of the citric acid cycle prevents the synthesis of essential precursors for amino acids and other vital cellular components.

This dual impact effectively inhibits key fungal life-cycle stages, including spore germination, germ tube elongation, appressoria formation, and mycelial growth.[1][2]

mitochondrial_etc cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space TCA TCA Cycle Succinate Succinate TCA->Succinate produces C2 Complex II (SDH) Succinate->C2 Fumarate Fumarate C1 Complex I Q Coenzyme Q (Ubiquinone) C1->Q C1->H_IMS H+ C2->Fumarate C2->Q C3 Complex III Q->C3 CytC Cytochrome c C3->CytC C3->H_IMS H+ C4 Complex IV CytC->C4 ATP_Synthase Complex V (ATP Synthase) C4->H_IMS H+ ATP_Synthase->H_IMS ATP Synthesis Fluxapyroxad Fluxapyroxad Fluxapyroxad->C2 INHIBITS

Caption: Mode of action of Fluxapyroxad on the mitochondrial electron transport chain.

Synthesis and Manufacturing

The chemical synthesis of fluxapyroxad typically involves a multi-step process. A key strategic step is the formation of the 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-amine intermediate. This is often achieved through a metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling. The final step involves the amidation of this aniline intermediate with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride to yield the final fluxapyroxad molecule. Various practical and cost-efficient routes have been developed to enable large-scale production.

Quantitative Data: Biological Activity

Fluxapyroxad exhibits high intrinsic activity against a wide range of economically important fungal pathogens. Its efficacy is quantified by determining the half-maximal effective concentration (EC₅₀) for mycelial growth inhibition and the half-maximal inhibitory concentration (IC₅₀) for target enzyme (SDH) inhibition.

Table 1: In Vitro Efficacy (EC₅₀) of Fluxapyroxad Against Key Fungal Pathogens
Fungal SpeciesCommon DiseaseMean EC₅₀ (µg/mL)Reference
Botrytis cinereaGray Mold0.18[3]
Rhizoctonia solaniRice Sheath Blight0.066[4]
Zymoseptoria triticiSeptoria Tritici Blotch0.07 - 0.33[5]
Diaporthe helianthiPhomopsis Stem Canker6.23[6]
Sclerotinia sclerotiorumWhite Mold0.021 - 0.095[7]
Table 2: Target Enzyme Inhibition (IC₅₀) of Fluxapyroxad
Organism/Enzyme SourceIC₅₀ (µg/mL)Reference
Rhizoctonia solani (SDH)1.226[4]

Experimental Protocols

Protocol: In Vitro SDH Enzyme Inhibition Assay

This protocol outlines a method to determine the IC₅₀ value of fluxapyroxad against the succinate dehydrogenase (SDH) enzyme isolated from a target fungus.

1. Preparation of Mitochondrial Fraction: a. Grow the target fungus (e.g., Rhizoctonia solani) in liquid culture (e.g., Potato Dextrose Broth) for 5-7 days. b. Harvest mycelia by filtration, wash with distilled water, and grind to a fine powder in liquid nitrogen. c. Resuspend the powder in an ice-cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.5, containing 1 mM EDTA and 0.5 M sucrose). d. Homogenize the suspension and centrifuge at low speed (e.g., 1,500 x g for 20 min at 4°C) to pellet cell debris. e. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 30 min at 4°C) to pellet the mitochondrial fraction. f. Resuspend the mitochondrial pellet in a small volume of assay buffer and determine the total protein concentration (e.g., using a Bradford assay).

2. Enzyme Activity Assay (Succinate-Cytochrome c Reductase): a. Prepare a reaction mixture in a 96-well plate. Each well should contain:

  • Phosphate buffer (e.g., 50 mM, pH 7.5)
  • Potassium cyanide (KCN) to inhibit Complex IV (e.g., 2 mM final concentration)
  • Cytochrome c (e.g., 50 µM final concentration)
  • Varying concentrations of fluxapyroxad dissolved in DMSO (ensure final DMSO concentration is <1%). Include a solvent-only control. b. Pre-incubate the mixture for 5 minutes at room temperature. c. Initiate the reaction by adding the substrate, succinate (e.g., 10 mM final concentration). d. Immediately measure the increase in absorbance at 550 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader. The rate of cytochrome c reduction is proportional to SDH activity.

3. Data Analysis: a. Calculate the initial reaction rate for each fluxapyroxad concentration. b. Normalize the rates relative to the solvent-only control (100% activity). c. Plot the percent inhibition versus the logarithm of the fluxapyroxad concentration. d. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

Protocol: Greenhouse Plant Protection Assay

This protocol describes a method to evaluate the protective (prophylactic) efficacy of fluxapyroxad against a foliar pathogen (e.g., powdery mildew on cucumber).

1. Plant Propagation and Maintenance: a. Grow susceptible host plants (e.g., cucumber, Cucumis sativus) from seed in pots containing a standard potting mix. b. Maintain plants in a controlled greenhouse environment (e.g., 22-25°C, 16h photoperiod) until they reach a suitable growth stage (e.g., 2-3 true leaves).

2. Fungicide Application: a. Prepare a stock solution of a formulated fluxapyroxad product. Create a dilution series to test a range of application rates (e.g., 1, 10, 50, 100 ppm). Include a water-only or formulation blank treatment as a negative control. b. Group plants into treatment blocks, with at least 5 replicate plants per treatment. c. Apply the fungicide solutions to the foliage of the plants until runoff using a calibrated sprayer to ensure uniform coverage. d. Allow the treated plants to dry completely (approximately 24 hours).

3. Pathogen Inoculation: a. Prepare an inoculum of the target pathogen (e.g., a spore suspension of Podosphaera xanthii at 1 x 10⁵ spores/mL). b. Inoculate all plants (both treated and control) by spraying the spore suspension evenly over the leaf surfaces. c. Place the inoculated plants in a high-humidity environment for 24-48 hours to promote infection, then return them to standard greenhouse conditions.

4. Disease Assessment: a. After a set incubation period (e.g., 7-10 days), when clear disease symptoms are visible on the control plants, assess the disease severity on all plants. b. Disease severity can be rated visually using a scale (e.g., 0-100% leaf area covered by powdery mildew).

5. Data Analysis: a. Calculate the mean disease severity for each treatment group. b. Determine the percent disease control for each fungicide concentration relative to the untreated control using the formula: Control (%) = [(Severity_control - Severity_treated) / Severity_control] * 100. c. Calculate the EC₉₀ (concentration required for 90% control) or other relevant efficacy metrics by analyzing the dose-response relationship.

Fungicide Discovery and Development Workflow

The development of a new fungicide like fluxapyroxad follows a complex, multi-stage pipeline from initial concept to market launch. This process is designed to identify potent and safe molecules while minimizing financial risk.

fungicide_dev_workflow cluster_Discovery Discovery Phase cluster_Development Development Phase cluster_Commercial Commercialization Hit_ID Hit Identification (e.g., HTS, Rational Design) Hit_to_Lead Hit-to-Lead (Initial SAR) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (Improve Potency & Properties) Hit_to_Lead->Lead_Opt d1 Go/ No-Go Preclinical Preclinical & Greenhouse Testing (Efficacy, Spectrum) Lead_Opt->Preclinical d2 Go/ No-Go Field_Trials Field Trials (Performance under Real Conditions) Preclinical->Field_Trials Tox Toxicology & Environmental Fate (Safety Assessment) Preclinical->Tox Formulation Formulation Development Preclinical->Formulation d3 Go/ No-Go Registration Regulatory Submission & Registration Field_Trials->Registration d4 Go/ No-Go Tox->Registration Formulation->Field_Trials Launch Market Launch Registration->Launch d1->Lead_Opt d2->Preclinical d3->Field_Trials d4->Registration

Caption: Generalized workflow for fungicide discovery, development, and commercialization.

Conclusion

Fluxapyroxad represents a successful outcome of modern fungicide research and development. Its targeted mode of action, broad-spectrum efficacy, and systemic properties have made it an invaluable tool for disease management in modern agriculture. The data and protocols presented herein provide a technical foundation for researchers working on the discovery of new fungicidal agents, the study of SDHI resistance mechanisms, and the optimization of disease control strategies.

References

An In-depth Technical Guide to the Biochemical Pathway Inhibition by Fungicide5 (Myclobutanil)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fungicide5, identified for the purposes of this guide as the well-characterized triazole fungicide Myclobutanil, is a potent inhibitor of fungal growth with a specific and well-defined mechanism of action. This document provides a comprehensive overview of the biochemical pathway targeted by Myclobutanil, its inhibitory effects on the key enzyme lanosterol 14α-demethylase (CYP51), and the resulting disruption of fungal cell membrane integrity. Detailed experimental protocols for assessing its antifungal activity and quantitative data on its efficacy are presented to support further research and development in the field of antifungal drug discovery.

Introduction

Myclobutanil is a systemic fungicide belonging to the triazole class of chemical compounds. Its primary mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1] Unlike mammalian cells, which utilize cholesterol, fungi rely on ergosterol to maintain membrane fluidity, integrity, and the function of membrane-bound enzymes.[2] This specificity makes the ergosterol biosynthesis pathway an attractive target for the development of antifungal agents with selective toxicity.

This guide will delve into the specific molecular interactions and the downstream cellular consequences of Myclobutanil's inhibitory action.

Biochemical Pathway Inhibition: Ergosterol Biosynthesis

Myclobutanil targets a critical enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[2][3] This enzyme is responsible for the C14-demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol.

The inhibition of 14α-demethylase by Myclobutanil leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic 14α-methylated sterol precursors.[4] This disruption of sterol composition alters the physical properties of the cell membrane, leading to increased permeability, impaired transport functions, and ultimately, the inhibition of fungal growth.[2]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14α-demethylase (CYP51) lanosterol->erg11 Substrate toxic_sterols Accumulation of 14α-methylated sterols erg11->toxic_sterols Blockage leads to ergosterol_pathway Further Steps erg11->ergosterol_pathway Product ergosterol Ergosterol ergosterol_pathway->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation myclobutanil Myclobutanil (this compound) myclobutanil->erg11 Inhibition

Figure 1: Inhibition of the Ergosterol Biosynthesis Pathway by Myclobutanil.

Quantitative Data on Inhibitory Activity

The efficacy of a fungicide is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of a specific biological process, such as mycelial growth. The IC50 values for Myclobutanil vary depending on the fungal species and the specific experimental conditions.

Fungal SpeciesParameterIC50 (µg/mL)Reference
Venturia inaequalisMycelial Growth0.17[3]
Phakopsora pachyrhiziUredia Density (in vivo)Not specified, but used at 2083.0 mg/L in field sprays[5]
Corynespora cassiicolaMycelial GrowthNot specified, but used at 2083.0 mg/L in field sprays[5]

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize the antifungal activity of Myclobutanil.

Mycelial Growth Inhibition Assay

This assay determines the IC50 of a fungicide against the vegetative growth of a fungus.

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Myclobutanil stock solution (e.g., in DMSO or ethanol)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to approximately 50°C.

  • Prepare a dilution series of Myclobutanil in the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a control plate with the solvent used for the stock solution at the same concentration as in the treatment plates.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture on a PDA plate, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each prepared petri dish.

  • Seal the plates and incubate at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Myclobutanil concentration and fitting the data to a dose-response curve.[6]

Ergosterol Quantification by High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the ergosterol content in fungal mycelium to assess the direct impact of Myclobutanil on its biosynthesis.

Materials:

  • Fungal mycelium (treated with Myclobutanil and untreated control)

  • Methanol

  • Potassium hydroxide (KOH)

  • n-Hexane

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Ergosterol standard

Procedure:

  • Harvest and lyophilize the fungal mycelium.

  • Accurately weigh a known amount of the dried mycelium.

  • Saponification: Add a solution of methanolic KOH to the mycelium and incubate at a high temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to hydrolyze sterol esters.[1]

  • Extraction: After cooling, add water and extract the non-saponifiable lipids (including ergosterol) with n-hexane. Repeat the extraction multiple times to ensure complete recovery.

  • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

  • Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol or isopropanol).[1]

  • HPLC Analysis: Inject an aliquot of the sample onto the HPLC system. Use a mobile phase of methanol or an acetonitrile/methanol mixture and detect ergosterol by its absorbance at 282 nm.[2]

  • Quantification: Prepare a standard curve using known concentrations of pure ergosterol. Quantify the ergosterol in the samples by comparing their peak areas to the standard curve.[1]

Experimental_Workflow cluster_0 Mycelial Growth Inhibition Assay cluster_1 Ergosterol Quantification pda_prep Prepare Fungicide-Amended PDA Plates inoculation Inoculate with Fungal Mycelial Plug pda_prep->inoculation incubation Incubate at Optimal Temperature inoculation->incubation measurement Measure Colony Diameter incubation->measurement ic50_calc Calculate IC50 measurement->ic50_calc mycelium_harvest Harvest Treated and Control Mycelium saponification Saponification (Methanolic KOH) mycelium_harvest->saponification extraction Hexane Extraction of Sterols saponification->extraction hplc HPLC Analysis (UV Detection) extraction->hplc quantification Quantify Ergosterol hplc->quantification

Figure 2: General Experimental Workflow for Assessing Antifungal Activity.

Conclusion

Myclobutanil (this compound) serves as a clear example of a highly effective and specific inhibitor of a crucial biochemical pathway in fungi. Its targeted inhibition of lanosterol 14α-demethylase disrupts ergosterol biosynthesis, leading to fungistatic or fungicidal effects. The data and protocols presented in this guide provide a solid foundation for researchers and scientists in the field to further investigate the mechanisms of antifungal agents and to develop novel therapeutic strategies to combat fungal diseases. The specificity of this pathway continues to make it a primary target in the ongoing search for new and improved fungicides.

References

The Unseen Engine: A Technical Guide to the Effects of Fungicides on Fungal Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Executive Summary

Mitochondrial respiration, the core of cellular energy production, represents a critical battleground in the ongoing struggle against fungal pathogens. A significant portion of modern fungicides exert their effects by disrupting this fundamental process, leading to catastrophic energy depletion and cell death. This technical guide provides an in-depth exploration of the mechanisms by which various fungicide classes target and inhibit the fungal mitochondrial electron transport chain (ETC). We will delve into the specific modes of action of key fungicide groups, present quantitative data on their efficacy, and provide detailed experimental protocols for the assessment of mitochondrial respiration in a laboratory setting. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel antifungal therapies.

Introduction: The Fungal Mitochondrion as a Prime Antifungal Target

The fungal mitochondrion is a highly attractive target for antifungal drug development due to its central role in cellular metabolism, virulence, and viability.[1] Unlike some other cellular targets, the components of the mitochondrial electron transport chain are often highly conserved yet possess subtle structural differences between fungi and their mammalian hosts, offering a window for selective toxicity.[2] Disruption of the ETC not only halts ATP synthesis but can also lead to the production of damaging reactive oxygen species (ROS), further contributing to fungal cell death.[3] This guide will focus primarily on the fungicides that directly inhibit the protein complexes of the ETC.

Major Fungicide Classes Targeting Mitochondrial Respiration

The most prominent and commercially successful fungicides targeting mitochondrial respiration fall into two main categories: Quinone outside Inhibitors (QoIs) and Succinate Dehydrogenase Inhibitors (SDHIs). However, other mitochondrial complexes are also emerging as viable targets for novel antifungal agents.

Quinone outside Inhibitors (QoIs) - Complex III Blockade

QoI fungicides, also known as strobilurins, are a major class of agricultural fungicides.[4] They act by binding to the Qo site of cytochrome b in Complex III (cytochrome bc1 complex) of the mitochondrial respiratory chain.[5][6] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, effectively halting the flow of electrons through the latter part of the ETC and preventing the generation of a proton gradient necessary for ATP synthesis.[5]

Succinate Dehydrogenase Inhibitors (SDHIs) - Complex II Disruption

SDHI fungicides target Complex II (succinate dehydrogenase) of the ETC.[3][7] By binding to the ubiquinone-binding site of this complex, SDHIs prevent the oxidation of succinate to fumarate and the subsequent transfer of electrons to the ubiquinone pool.[7][8] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cuts off a key entry point for electrons into the respiratory chain.[8]

Other Mitochondrial Targets

Research into novel antifungals has identified other vulnerable points within the fungal mitochondria:

  • Complex I Inhibitors: Compounds like the thiosemicarbazone derivative 19ak have been shown to inhibit the activity of mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase).[1] The pyrylium salt xy12 has also been identified as an inhibitor of mitochondrial complex I in Candida albicans.[3]

  • ATP Synthase (Complex V) Inhibitors: The δ subunit of the F1Fo-ATP synthase has been identified as a potential therapeutic target in Candida albicans.[5]

Quantitative Efficacy of Mitochondrial Respiration-Inhibiting Fungicides

The efficacy of these fungicides is typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzyme or by their minimum inhibitory concentration (MIC) against the whole fungal organism. The following tables summarize available quantitative data for various fungicides.

Table 1: IC50 Values of SDHI Fungicides against Respiratory Chain Activities

FungicideTarget Organism/EnzymeIC50 (µM)Reference
BoscalidHomo sapiens SDH4.8[4]
PyrimorphPhytophthora capsici cyt bc185.0[9]
PyrimorphBacterial bc169.2[9]

Table 2: Minimum Inhibitory Concentration (MIC) of Fungicides Targeting Mitochondrial Respiration

Fungicide/CompoundTarget OrganismMIC (µg/mL)Target SiteReference
19akCandida albicans0.125Complex I[1]
19akCryptococcus neoformans0.5Complex I[1]
19akAspergillus fumigatus0.5Complex I[1]
ML316Fluconazole-sensitive C. albicans0.008 - 0.063Mir1 (Phosphate Carrier)[1]
ML316Azole-resistant C. albicans0.05 - 0.5Mir1 (Phosphate Carrier)[1]
Ilicicolin HCandida, Cryptococcus, Aspergillus spp.0.04 - 1.56Complex III[1]
T-2307Candida species0.00025 - 0.0039Not Specified[1]
T-2307Cryptococcus neoformans/gattii0.0039 - 0.06Not Specified[1]
SM21Candida spp.0.2 - 1.6Not Specified[1]
ResveratrolC. albicans, S. cerevisiae, T. beigelii20 - >300Not Specified[1]

Experimental Protocols

Accurate assessment of the impact of fungicides on mitochondrial respiration is crucial for both research and development. The following sections provide detailed methodologies for key experiments.

Isolation of Functional Fungal Mitochondria

This protocol is adapted from methods described for isolating mitochondria from filamentous fungi.[10][11][12]

Materials:

  • Fungal mycelia

  • Isolation Buffer: 0.25 M Sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.15% (w/v) Bovine Serum Albumin (BSA)

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Centrifuge and rotor capable of reaching 17,000 x g

  • Pre-chilled mortars and pestles

  • Acid-washed sand (for mechanical disruption)

Procedure:

  • Harvest and Wash Mycelia: Harvest fungal mycelia from liquid culture by filtration through cheesecloth. Wash the mycelia with cold distilled water and then with cold Isolation Buffer.

  • Cell Disruption:

    • Mechanical Grinding: For smaller quantities, grind the mycelia with acid-washed sand in a pre-chilled mortar and pestle to form a paste. Gradually add a small volume of Isolation Buffer and continue grinding to a smooth consistency.

    • Enzymatic Digestion: For fungi with tough cell walls, protoplasts can be generated using a lytic enzyme cocktail (e.g., containing chitinase and glucuronidase) in an osmotic stabilizer (e.g., 0.8 M sorbitol).[11]

  • Homogenization: If not already homogenized, resuspend the disrupted cells or protoplasts in Isolation Buffer and further homogenize with a Dounce or Potter-Elvehjem homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C to pellet cell debris, nuclei, and unbroken cells.

    • Carefully collect the supernatant and centrifuge it at 17,000 x g for 30 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant.

  • Washing the Mitochondrial Pellet: Gently resuspend the mitochondrial pellet in fresh, cold Isolation Buffer and centrifuge again at 17,000 x g for 15 minutes at 4°C. Repeat this washing step once more.

  • Final Mitochondrial Suspension: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for subsequent assays (e.g., respiration buffer).

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay) for normalization of activity measurements.

Measurement of Mitochondrial Oxygen Consumption

This protocol utilizes a Clark-type oxygen electrode or high-resolution respirometry to measure oxygen consumption rates.[13][14]

Materials:

  • Isolated fungal mitochondria

  • Respiration Buffer: e.g., 125 mM KCl, 10 mM MOPS, 5 mM MgCl2, 5 mM KH2PO4, 1 mM EGTA, pH 7.2

  • Substrates for different respiratory complexes (e.g., pyruvate/malate for Complex I, succinate for Complex II, ascorbate/TMPD for Complex IV)

  • ADP (to stimulate state 3 respiration)

  • Inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III, KCN for Complex IV)

  • Oxygen electrode system or high-resolution respirometer

Procedure:

  • System Calibration: Calibrate the oxygen electrode system according to the manufacturer's instructions.

  • Assay Setup: Add a defined volume of air-saturated Respiration Buffer to the reaction chamber, maintained at a constant temperature (e.g., 25-30°C).

  • Addition of Mitochondria: Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg of mitochondrial protein) to the chamber and allow the basal respiration rate (State 2) to stabilize.

  • Substrate Addition: Initiate respiration by adding a substrate. For example, to measure Complex I-linked respiration, add pyruvate and malate.

  • Stimulation of State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis and measure the maximal rate of coupled respiration (State 3).

  • Inhibitor Titration: To assess the effect of a fungicide, add small aliquots of the compound to the chamber and measure the resulting inhibition of oxygen consumption.

  • Specific Complex Activity: Use specific inhibitors to dissect the electron transport chain. For example, after measuring succinate-driven respiration, add rotenone to block any contribution from Complex I. Then, add antimycin A to inhibit Complex III and confirm the specificity of the measured respiration.

  • Data Analysis: Calculate the rates of oxygen consumption in different respiratory states and in the presence and absence of the test fungicide. Express the results as nmol O2 / min / mg mitochondrial protein.

Enzymatic Assays of Respiratory Chain Complexes

Spectrophotometric assays can be used to measure the activity of individual respiratory chain complexes.[15][16][17]

Complex I (NADH:ubiquinone oxidoreductase) Activity:

  • Principle: Measures the rotenone-sensitive oxidation of NADH.

  • Assay Mixture: Potassium phosphate buffer, NADH, ubiquinone analog (e.g., decylubiquinone), and mitochondrial sample.

  • Measurement: Monitor the decrease in absorbance at 340 nm due to NADH oxidation.

Complex II (Succinate:ubiquinone oxidoreductase) Activity:

  • Principle: Measures the reduction of an artificial electron acceptor (e.g., DCPIP) by succinate.

  • Assay Mixture: Potassium phosphate buffer, succinate, mitochondrial sample, and DCPIP.

  • Measurement: Monitor the decrease in absorbance at 600 nm due to DCPIP reduction.

Complex III (Ubiquinol:cytochrome c oxidoreductase) Activity:

  • Principle: Measures the reduction of cytochrome c by a ubiquinol analog.

  • Assay Mixture: Potassium phosphate buffer, reduced decylubiquinone, cytochrome c, and mitochondrial sample.

  • Measurement: Monitor the increase in absorbance at 550 nm due to cytochrome c reduction.

Complex IV (Cytochrome c oxidase) Activity:

  • Principle: Measures the oxidation of reduced cytochrome c.

  • Assay Mixture: Potassium phosphate buffer, reduced cytochrome c, and mitochondrial sample.

  • Measurement: Monitor the decrease in absorbance at 550 nm due to cytochrome c oxidation.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Fungal_Mitochondrial_ETC cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space TCA TCA Cycle NADH NADH TCA->NADH Succinate Succinate TCA->Succinate C1 Complex I (NADH Dehydrogenase) NADH->C1 e- C2 Complex II (Succinate Dehydrogenase) Succinate->C2 e- Q Ubiquinone Pool C1->Q e- H_out H+ C1->H_out H+ C2->Q e- C3 Complex III (Cytochrome bc1) Q->C3 e- CytC Cytochrome c C3->CytC e- C3->H_out H+ C4 Complex IV (Cytochrome c Oxidase) CytC->C4 e- C4->H_out H+ C4->O2 e- C5 Complex V (ATP Synthase) C5->ATP H_out->C5 H+ ADP->C5 O2->H2O SDHI SDHI Fungicides SDHI->C2 QoI QoI Fungicides QoI->C3 ComplexI_Inhibitor Complex I Inhibitors ComplexI_Inhibitor->C1

Figure 1: The Fungal Mitochondrial Electron Transport Chain and Sites of Fungicide Action.

Respiration_Assay_Workflow start Start fungal_culture Fungal Culture start->fungal_culture harvest Harvest & Wash Mycelia fungal_culture->harvest disrupt Cell Disruption (Mechanical/Enzymatic) harvest->disrupt homogenize Homogenization disrupt->homogenize centrifuge1 Low-Speed Centrifugation (1,500 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (17,000 x g) supernatant1->centrifuge2 pellet Resuspend & Wash Mitochondrial Pellet centrifuge2->pellet final_mito Isolated Mitochondria pellet->final_mito o2_electrode Oxygen Consumption Assay (Oxygen Electrode/Respirometer) final_mito->o2_electrode data_analysis Data Analysis (Calculate Respiration Rates) o2_electrode->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Activity of Fungicide5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for determining the in vitro antifungal activity of a novel antifungal agent, designated Fungicide5. The primary method described is the broth microdilution assay, a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.[1][2][3] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][4][5] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][6][7] Adherence to this standardized protocol is crucial for generating reproducible and comparable data.[2]

Principle of the Method

The broth microdilution method involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of this compound in a 96-well microtiter plate.[2][4] Following a specified incubation period, the plates are examined for visible fungal growth. The MIC is the lowest concentration of this compound that inhibits this growth.[7] This method allows for the efficient testing of multiple fungal strains and concentrations simultaneously.[6]

Data Presentation

The quantitative data generated from the in vitro antifungal activity assays for this compound should be summarized for clear comparison. The following table provides a template for presenting MIC data for this compound against a panel of clinically relevant fungal pathogens.

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansATCC 900280.1250.50.25
Candida glabrataATCC 900300.5160.5
Candida parapsilosisATCC 220190.2510.125
Cryptococcus neoformansATCC 901120.0640.25
Aspergillus fumigatusATCC 204305180.5

Note: MIC values are examples and should be replaced with experimental data. Including data for well-established antifungal agents like fluconazole and amphotericin B provides a valuable benchmark for the activity of this compound.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[6]

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Control antifungal agents (e.g., fluconazole, amphotericin B)

  • Fungal isolates (e.g., Candida spp., Cryptococcus neoformans, Aspergillus spp.)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid)[1]

  • Sterile 96-well, U-shaped bottom microtiter plates[1]

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Prepare a fungal suspension in sterile saline by touching 3-5 colonies with a sterile loop.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). This can be done visually or using a spectrophotometer at 530 nm.

    • For filamentous fungi, a conidial suspension is prepared and the concentration is adjusted using a hemocytometer.

    • Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[8]

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate.

    • In the first column of wells, add an additional 100 µL of the appropriate drug stock solution to achieve the highest desired test concentration (this will be a 1:2 dilution).

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 should serve as a growth control (no drug), and column 12 as a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well from columns 1 through 11. Do not inoculate the sterility control wells (column 12).

    • The final volume in each test well will be 200 µL.

    • Seal the plates and incubate at 35°C. Incubation times vary by organism: 24-48 hours for Candida species and 48-72 hours for Cryptococcus neoformans and Aspergillus species.[9]

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the plates for fungal growth. A viewing mirror can aid in this process.

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth compared to the drug-free growth control.

    • For azoles like this compound, the endpoint is typically defined as the concentration that produces at least a 50% reduction in turbidity (MIC-2 endpoint) compared to the growth control.[2] For polyenes like Amphotericin B, the endpoint is the lowest concentration with no visible growth (MIC-0 endpoint).[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculation Inoculate Microtiter Plates Inoculum->Inoculation Drug_Dilutions Prepare this compound Serial Dilutions Drug_Dilutions->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Read_Results Visually Read MIC Endpoint Incubation->Read_Results Data_Analysis Record and Analyze Data Read_Results->Data_Analysis

Caption: Experimental workflow for the broth microdilution antifungal susceptibility test.

Signaling_Pathway cluster_cell Fungal Cell This compound This compound Erg11 Lanosterol 14-alpha-demethylase (Erg11) This compound->Erg11 inhibits Ergosterol Ergosterol Erg11->Ergosterol product Lanosterol Lanosterol Lanosterol->Erg11 substrate Membrane Cell Membrane Integrity Ergosterol->Membrane maintains Growth_Inhibition Fungal Growth Inhibition Membrane->Growth_Inhibition disruption leads to

Caption: Hypothetical signaling pathway showing this compound targeting ergosterol biosynthesis.

References

High-throughput screening of fungal isolates with Fungicide5

Author: BenchChem Technical Support Team. Date: November 2025

An increasing threat of fungal infections, combined with the rise of antifungal resistance, has created an urgent need for the development of new and effective antifungal agents.[1][2] High-throughput screening (HTS) has emerged as a powerful strategy for rapidly evaluating large libraries of chemical compounds to identify novel antifungal leads.[3][4] This document provides a detailed application note and protocol for conducting a high-throughput screening campaign to assess the efficacy of a novel investigational agent, designated "Fungicide5," against a panel of fungal isolates.

Introduction

This compound is a novel synthetic compound hypothesized to disrupt the fungal cell wall integrity pathway, a critical process for fungal survival and pathogenesis. This HTS protocol is designed to quantitatively determine the antifungal activity of this compound by establishing its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a variety of fungal species. The methodologies described herein are adaptable for screening other compounds and fungal pathogens. The protocol utilizes a broth microdilution method in a 96-well or 384-well format, which is a common and recommended approach for antifungal susceptibility testing.[1][2]

Materials and Reagents

  • Fungal Isolates: A panel of relevant fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

  • Culture Media:

    • Sabouraud Dextrose Agar (SDA) for initial culture.

    • RPMI-1640 medium with L-glutamine and buffered with MOPS for the assay.

  • This compound: Stock solution (e.g., 10 mg/mL in Dimethyl Sulfoxide - DMSO).

  • Control Compounds:

    • Positive Control: Amphotericin B or other relevant registered fungicide.[3][4]

    • Negative Control: DMSO.

  • Viability Indicator:

    • Resazurin sodium salt solution (0.15 mg/mL in PBS).[5]

  • Labware:

    • Sterile, flat-bottom 96-well or 384-well microtiter plates.

    • Pipettes and sterile, filtered pipette tips.

    • Incubator.

    • Microplate reader with fluorescence and absorbance capabilities.

Experimental Protocols

Fungal Inoculum Preparation
  • Culture Activation: Streak fungal isolates from frozen stocks onto SDA plates and incubate at 30°C for 24–72 hours to obtain fresh, viable cultures.

  • Spore/Cell Suspension:

    • For yeasts (Candida, Cryptococcus), harvest cells by gently scraping the colony surface and resuspending in sterile saline.

    • For filamentous fungi (Aspergillus), cover the agar surface with sterile saline and gently dislodge conidia with a sterile loop. Filter the suspension through sterile cheesecloth to remove hyphal fragments.

  • Inoculum Adjustment: Adjust the concentration of the spore/cell suspension to 1 × 10⁶ to 5 × 10⁶ cells/mL using a hemocytometer or by spectrophotometry (OD₆₀₀).[3][4]

  • Final Inoculum: Dilute the adjusted suspension in RPMI-1640 medium to achieve a final working concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.[6]

High-Throughput Screening Assay
  • Compound Plating:

    • Prepare serial dilutions of this compound in RPMI-1640 medium directly in a 96-well or 384-well plate (the "compound plate"). A common concentration range to test is 0.125 to 64 µg/mL.

    • Include wells with the positive control (e.g., Amphotericin B) and negative control (DMSO at the same concentration as in the this compound wells).

  • Assay Execution:

    • Transfer a standardized volume of the prepared fungal inoculum into the wells of the compound plate.

    • The final volume in each well should be consistent (e.g., 100 µL for 96-well plates).

  • Incubation:

    • Seal the plates with a breathable membrane to prevent evaporation.

    • Incubate the plates at 35°C for 24–48 hours. Incubation times may need to be optimized for each fungal species.

  • Growth Inhibition Assessment:

    • After incubation, add the resazurin solution to each well and incubate for an additional 2–4 hours.

    • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (at 620 nm) using a microplate reader.[3][4]

Data Analysis
  • Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of this compound that inhibits fungal growth by ≥50% compared to the DMSO control.

  • Minimum Fungicidal Concentration (MFC): To determine the MFC, take an aliquot from the wells of the MIC plate that show no visible growth and plate it onto fresh SDA plates. The MFC is the lowest concentration of the compound that results in no colony formation after incubation.

Data Presentation

The quantitative results of the HTS assay should be summarized in a clear and structured table to facilitate comparison of the antifungal activity of this compound across different fungal isolates.

Table 1: Antifungal Activity of this compound against a Panel of Fungal Isolates

Fungal IsolateThis compound MIC₅₀ (µg/mL)This compound MFC (µg/mL)Amphotericin B MIC₅₀ (µg/mL)
Candida albicans (ATCC 90028)480.5
Aspergillus fumigatus (ATCC 204305)241
Cryptococcus neoformans (ATCC 208821)120.25

Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways. The following diagrams were created using the Graphviz DOT language to illustrate the experimental workflow and the proposed mechanism of action of this compound.

HTS_Workflow High-Throughput Screening Experimental Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Fungal_Culture Fungal Isolate Culture Inoculum_Prep Inoculum Preparation & Standardization Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Assay Plates Inoculum_Prep->Inoculation Compound_Plate Compound Plate Preparation (Serial Dilution of this compound) Compound_Plate->Inoculation Incubation Incubation (24-48h, 35°C) Inoculation->Incubation Viability_Test Addition of Resazurin Viability Dye Incubation->Viability_Test Readout Fluorescence/Absorbance Reading Viability_Test->Readout Data_Analysis Data Analysis & Normalization Readout->Data_Analysis MIC_Determination MIC Determination Data_Analysis->MIC_Determination MFC_Determination MFC Determination MIC_Determination->MFC_Determination

Caption: A flowchart of the high-throughput screening process.

Fungicides can act through various mechanisms, such as damaging cell membranes, inactivating critical enzymes, or interfering with key processes like respiration.[7] Some fungicides have a single-site mode of action, targeting a specific point in a metabolic pathway, which can make them prone to resistance development.[7] this compound is postulated to inhibit a key enzyme in the fungal cell wall integrity pathway.

Fungicide5_MoA Proposed Signaling Pathway of this compound Action This compound This compound Target_Enzyme Target Enzyme (e.g., β-(1,3)-glucan synthase) This compound->Target_Enzyme Inhibition Cell_Wall_Synthesis Cell Wall Synthesis Target_Enzyme->Cell_Wall_Synthesis Cell_Wall_Integrity Compromised Cell Wall Integrity Cell_Wall_Synthesis->Cell_Wall_Integrity Cell_Lysis Cell Lysis & Fungal Death Cell_Wall_Integrity->Cell_Lysis

References

Experimental Design for Fungicide5 Field Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers, scientists, and drug development professionals in the robust field evaluation of Fungicide5, a novel fungicide. Adherence to these guidelines will ensure the generation of high-quality, reproducible data essential for regulatory submission and commercial development.

Introduction

This compound is a next-generation fungicide with a unique mode of action targeting critical signaling pathways in pathogenic fungi. To thoroughly evaluate its efficacy, crop safety, and environmental profile, a series of well-designed field trials are necessary. These protocols outline the key experiments required to establish the performance of this compound.

General Field Trial Design and Considerations

A successful field trial requires careful planning and execution to minimize variability and ensure that observed differences are attributable to the treatments.

2.1. Site Selection Trial sites should be selected based on a history of consistent disease pressure from the target pathogen(s).[1] The chosen fields should be uniform in terms of soil type, topography, and cropping history to reduce experimental error.[2]

2.2. Experimental Design A Randomized Complete Block Design (RCBD) is the standard and recommended design for fungicide field trials.[1] This design helps to account for field variability. Each trial should include a minimum of three to four replications of each treatment.[1][2]

2.3. Plot Size Plot sizes should be large enough to be representative of commercial field conditions and to minimize edge effects. Typical small-plot research trials may use plots between 20m² and 60m².[1] For on-farm trials, plot widths should be compatible with standard farm equipment for planting, spraying, and harvesting.[2]

2.4. Treatments A comprehensive trial should include the following treatments:

  • Untreated Control: This serves as the baseline for disease development and its impact on the crop.[2][3]

  • This compound: Applied at various rates (e.g., proposed label rate, half rate, and double rate) to determine the optimal dose-response.

  • Commercial Standard: A currently registered and widely used fungicide for the target disease, serving as a benchmark for performance.[3]

  • Vehicle Control (if applicable): If this compound is formulated with a novel solvent or adjuvant, a vehicle-only treatment should be included to assess any effects of the formulation components.

2.5. Application Fungicide applications should be made using calibrated equipment to ensure accurate and uniform coverage.[2] The timing of application is critical and should be based on the phenological growth stage of the crop and the disease cycle of the target pathogen.[3]

Experimental Protocols

3.1. Protocol 1: Fungicide Efficacy Assessment

Objective: To determine the efficacy of this compound in controlling the target fungal pathogen(s) and its impact on crop yield.

Methodology:

  • Establish the trial using a Randomized Complete Block Design with a minimum of four replications.

  • Include untreated control, this compound at three rates (0.5x, 1x, and 2x the proposed label rate), and a commercial standard fungicide.

  • Apply treatments at the recommended crop growth stage for disease control. This may be preventative or curative depending on the target pathogen.

  • Assess disease severity and incidence at regular intervals (e.g., 7, 14, and 21 days after application) using standardized rating scales.

  • At crop maturity, harvest the center of each plot to determine yield. Yield data should be adjusted to a standard moisture content.

  • Collect subsamples for quality analysis if applicable (e.g., grain quality, fruit size).

  • Record all relevant data, including application dates, weather conditions, and any other observations.

3.2. Protocol 2: Phytotoxicity Assessment

Objective: To evaluate the potential for this compound to cause injury to the host crop.

Methodology:

  • Establish a separate trial or include dedicated plots within the efficacy trial.

  • Treatments should include an untreated control, and this compound at 1x and 2x the proposed label rate.

  • Apply treatments to healthy, well-established plants under normal growing conditions.[4]

  • Visually assess plants for symptoms of phytotoxicity at 3, 7, and 14 days after application. Symptoms may include:

    • Chlorosis (yellowing)[4]

    • Necrosis (tissue death) or burning[4]

    • Leaf distortion (curling, cupping)[4]

    • Stunting[4]

  • Use a 0-10 rating scale (where 0 = no injury and 10 = complete plant death) to quantify phytotoxicity.

  • Take photographs to document any observed symptoms.[4]

3.3. Protocol 3: Residue Analysis

Objective: To determine the magnitude and decline of this compound residues in or on the raw agricultural commodity (RAC).[5][6]

Methodology:

  • Conduct trials under Good Laboratory Practice (GLP) standards.[7]

  • Apply this compound at the maximum proposed label rate and timing.

  • For decline trials, collect samples at multiple time points after the final application, including a pre-harvest interval (PHI) and at harvest.[5][6][8]

  • For harvest trials, collect samples at the normal crop harvest time.[5][8]

  • Collect samples from the center of the plots to avoid edge effects. Samples must be representative of the entire plot.[8]

  • Immediately freeze the samples after collection and maintain them in a frozen state until analysis to prevent residue degradation.[5]

  • Analyze samples using a validated analytical method to quantify the residues of this compound and its relevant metabolites.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison and statistical analysis.

Table 1: Fungicide Efficacy Data

TreatmentApplication RateDisease Severity (%)Yield ( kg/ha )
Untreated Control-
This compound0.5x
This compound1x
This compound2x
Commercial StandardLabel Rate
p-value
LSD (0.05)

Table 2: Phytotoxicity Data

TreatmentApplication RatePhytotoxicity Rating (0-10) at 7 DAA
Untreated Control-
This compound1x
This compound2x
p-value
LSD (0.05)
DAA: Days After Application

Table 3: Residue Analysis Data

TreatmentApplication RatePre-Harvest Interval (Days)Residue Level (mg/kg)
This compound1x14
This compound1x7
This compound1x3
This compound1x0 (Harvest)

Mandatory Visualizations

Signaling Pathways Targeted by Fungicides

Fungicides often target key signaling pathways within fungal pathogens to disrupt their growth and development. The High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways are two such critical pathways that are well-conserved in many fungi.[9]

Fungal_Signaling_Pathways cluster_HOG High Osmolarity Glycerol (HOG) Pathway cluster_CWI Cell Wall Integrity (CWI) Pathway OsmoticStress Osmotic Stress SensorKinase Sensor Kinase OsmoticStress->SensorKinase MAPKKK_HOG MAPKKK SensorKinase->MAPKKK_HOG MAPKK_HOG MAPKK MAPKKK_HOG->MAPKK_HOG MAPK_HOG Hog1 MAPK MAPKK_HOG->MAPK_HOG Glycerol Glycerol Synthesis MAPK_HOG->Glycerol GeneExpression_HOG Gene Expression MAPK_HOG->GeneExpression_HOG CellWallStress Cell Wall Stress CellSurfaceSensor Cell Surface Sensor CellWallStress->CellSurfaceSensor RhoGTPase Rho GTPase CellSurfaceSensor->RhoGTPase PKC Protein Kinase C RhoGTPase->PKC MAPKKK_CWI MAPKKK PKC->MAPKKK_CWI MAPKK_CWI MAPKK MAPKKK_CWI->MAPKK_CWI MAPK_CWI Slt2 MAPK MAPKK_CWI->MAPK_CWI CellWallSynthesis Cell Wall Synthesis MAPK_CWI->CellWallSynthesis FungicideTarget Potential Fungicide Target Sites FungicideTarget->MAPKK_HOG FungicideTarget->PKC

Caption: Key fungal signaling pathways and potential fungicide target sites.

Experimental Workflow for this compound Field Trials

A logical workflow is essential for the efficient and effective execution of field trials.

Experimental_Workflow cluster_Planning Phase 1: Planning & Setup cluster_Execution Phase 2: Execution cluster_Analysis Phase 3: Analysis & Reporting DefineObjectives Define Objectives & Protocols SiteSelection Site Selection DefineObjectives->SiteSelection TrialDesign Experimental Design (RCBD) SiteSelection->TrialDesign PlotEstablishment Plot Establishment TrialDesign->PlotEstablishment Application Fungicide Application PlotEstablishment->Application EfficacyAssessment Efficacy Data Collection (Disease Severity) Application->EfficacyAssessment PhytoAssessment Phytotoxicity Assessment Application->PhytoAssessment ResidueSampling Residue Sampling Application->ResidueSampling Harvest Harvest & Yield Measurement EfficacyAssessment->Harvest PhytoAssessment->Harvest LabAnalysis Laboratory Analysis (Residues) ResidueSampling->LabAnalysis DataAnalysis Statistical Analysis Harvest->DataAnalysis LabAnalysis->DataAnalysis FinalReport Final Report Generation DataAnalysis->FinalReport

Caption: Workflow for conducting this compound field trials.

Logical Relationship of Trial Components

Understanding the relationship between different trial components is crucial for a comprehensive evaluation.

Logical_Relationships cluster_Efficacy Efficacy Evaluation cluster_Safety Crop Safety Evaluation cluster_Residue Residue Profile This compound This compound DiseaseControl Disease Control This compound->DiseaseControl Phytotoxicity Phytotoxicity This compound->Phytotoxicity ResidueLevels Residue Levels in Crop This compound->ResidueLevels YieldImpact Yield Impact DiseaseControl->YieldImpact OverallAssessment Overall Performance Assessment YieldImpact->OverallAssessment Phytotoxicity->OverallAssessment MRL Maximum Residue Limit (MRL) Determination ResidueLevels->MRL MRL->OverallAssessment

Caption: Interrelationship of this compound trial components.

References

Application Notes and Protocols: Fungicide5 Seed Treatment for Soil-Borne Pathogen Control

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fungicide5 is a novel, systemic fungicide specifically engineered for the effective control of a broad spectrum of soil-borne pathogens that pose a significant threat to crop establishment and yield. These pathogens, including species of Fusarium, Pythium, Rhizoctonia, and Phytophthora, can cause devastating diseases such as damping-off, root rot, and seedling blight. This document provides detailed protocols for the application of this compound as a seed treatment, ensuring optimal efficacy and crop safety. The protocols outlined are intended for use by researchers, scientists, and professionals in the field of crop protection and drug development.

Mechanism of Action

This compound operates through a dual-action mechanism. Primarily, it inhibits the mitochondrial respiration in fungal pathogens by targeting the succinate dehydrogenase (SDHI) enzyme, a critical component of the electron transport chain. This disruption of energy production is fungistatic at low concentrations and fungicidal at recommended application rates. Secondly, this compound has been observed to induce systemic acquired resistance (SAR) in emerging seedlings. It is hypothesized to activate the salicylic acid (SA) signaling pathway, preparing the plant to defend against subsequent pathogen attacks.

cluster_pathogen Pathogen Cell cluster_plant Plant Cell Fungicide5_pathogen This compound SDHI Succinate Dehydrogenase (SDHI) Fungicide5_pathogen->SDHI Inhibits ETC Electron Transport Chain SDHI->ETC Component of ATP ATP Production ETC->ATP Drives Fungicide5_plant This compound SA_Pathway Salicylic Acid (SA) Pathway Fungicide5_plant->SA_Pathway Activates SAR Systemic Acquired Resistance (SAR) SA_Pathway->SAR Defense_Genes Defense Gene Expression SAR->Defense_Genes This compound This compound Application This compound->Fungicide5_pathogen This compound->Fungicide5_plant

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the application of this compound.

ParameterValuePathogen(s)Crop(s)
Recommended Dosage 1.5 - 2.5 g a.i./kg seedFusarium spp., Rhizoctonia solaniCorn, Soybean
2.0 - 3.0 g a.i./kg seedPythium spp., Phytophthora sojaeSoybean, Wheat
Efficacy (at recommended dosage) >95% controlFusarium graminearumWheat
>92% controlRhizoctonia solaniCorn
>90% controlPythium ultimumSoybean
Optimal Slurry Volume 10 - 12 mL/kg seedN/ACorn, Soybean, Wheat
Drying Time 60 minutesN/AN/A
Plant-back Interval 0 daysN/AN/A

Experimental Protocols

Seed Treatment Protocol

This protocol details the steps for applying this compound to seeds in a laboratory setting.

G start Start weigh_seed 1. Weigh Seeds start->weigh_seed prep_slurry 2. Prepare this compound Slurry weigh_seed->prep_slurry treat_seed 3. Treat Seeds in a Rotary Coater prep_slurry->treat_seed dry_seed 4. Air Dry Treated Seeds treat_seed->dry_seed store_seed 5. Store or Plant Seeds dry_seed->store_seed end_process End store_seed->end_process

Application Note: Determining the EC50 Value of Fungicide5 for Fusarium oxysporum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fusarium oxysporum is a widespread soil-borne fungus responsible for significant crop losses and opportunistic infections in immunocompromised individuals.[1] The development of effective fungicides is crucial for managing the impact of this pathogen. A key parameter in assessing the efficacy of a new antifungal agent is the half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of fungal growth.[2][3] This application note provides a detailed protocol for determining the EC50 value of a novel compound, "Fungicide5," against Fusarium oxysporum using the broth microdilution method. This method is based on established standards for antifungal susceptibility testing of filamentous fungi, such as those from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Experimental Protocols

Protocol 1: Preparation of Fusarium oxysporum Inoculum

This protocol outlines the preparation of a standardized spore suspension, which is critical for reproducible results.

  • Fungal Culture: Inoculate F. oxysporum from a glycerol stock onto a Potato Dextrose Agar (PDA) plate. Incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.[1][7]

  • Spore Harvesting: Aseptically add 10 mL of sterile saline solution (0.85% NaCl) containing 0.05% Tween 80 to the surface of the mature culture plate.

  • Surface Agitation: Gently scrape the surface of the mycelium with a sterile cell scraper or glass rod to dislodge the conidia (spores).

  • Suspension Collection: Collect the resulting spore suspension and filter it through three layers of sterile miracloth or cheesecloth into a sterile 50 mL conical tube to remove hyphal fragments.[1]

  • Spore Counting: Using a hemocytometer, determine the concentration of spores in the suspension.

  • Inoculum Adjustment: Dilute the spore suspension with RPMI-1640 medium (buffered with MOPS) to a final working concentration of 2 x 10^4 spores/mL. This will result in a final concentration of 1 x 10^4 spores/mL in the assay plate.

Protocol 2: Preparation of this compound Serial Dilutions

Accurate serial dilution is essential for generating a reliable dose-response curve.

  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Intermediate Dilution: Create an intermediate stock at 2000 µg/mL by diluting the primary stock in RPMI-1640 medium. Note: The final DMSO concentration in the assay should not exceed 1-2% to avoid affecting fungal growth.[1]

  • Serial Dilutions: In a separate 96-well "dilution plate," add 100 µL of RPMI-1640 medium to wells A2 through A11.

  • Add 200 µL of the 2000 µg/mL this compound solution to well A1.

  • Perform 2-fold serial dilutions by transferring 100 µL from well A1 to A2, mixing thoroughly, then transferring 100 µL from A2 to A3, and so on, until well A10. Discard the final 100 µL from well A10. Well A11 will serve as the drug-free growth control. This creates a concentration range from 1000 µg/mL to 0.98 µg/mL at a 2x concentration.

Protocol 3: Broth Microdilution Assay

This protocol describes the setup of the 96-well plate assay.

  • Plate Setup: Use a sterile, flat-bottom 96-well microtiter plate for the assay.

  • Transfer Fungicide: Transfer 100 µL from each well of the "dilution plate" (A1-A11) to the corresponding wells of the "assay plate."

  • Inoculation: Add 100 µL of the adjusted F. oxysporum spore suspension (2 x 10^4 spores/mL) to all wells (A1-A11) of the assay plate.[8] This brings the total volume to 200 µL per well and halves the fungicide concentrations to the final desired range (e.g., 500 µg/mL to 0.49 µg/mL).

  • Controls:

    • Growth Control (Positive Control): Well A11 contains the fungal inoculum without any fungicide.

    • Sterility Control (Negative Control): Well A12 should contain 200 µL of sterile RPMI-1640 medium only.

  • Incubation: Seal the plate with a breathable membrane or place it in a plastic bag to prevent evaporation and incubate at 28-35°C for 48 to 72 hours without agitation.[4][8]

Protocol 4: Data Acquisition and EC50 Calculation
  • Data Collection: After incubation, measure the optical density (OD) of each well at 600 nm using a microplate spectrophotometer.

  • Data Normalization: Calculate the percentage of growth inhibition for each fungicide concentration using the following formula:

    • % Inhibition = 100 * [1 - (OD_test - OD_sterile) / (OD_growth - OD_sterile)]

    • Where:

      • OD_test is the OD of the well with fungicide.

      • OD_sterile is the OD of the sterility control well.

      • OD_growth is the OD of the growth control well.

  • EC50 Determination: The EC50 value is determined by plotting the percent inhibition against the logarithm of the fungicide concentration.[9] Perform a non-linear regression analysis using a sigmoidal dose-response model (e.g., four-parameter logistic curve) to calculate the concentration that elicits a 50% response.[3][10] Statistical software such as GraphPad Prism or R with the 'drc' package is recommended for this analysis.[2][10][11]

Data Presentation

Quantitative data should be organized for clarity and ease of interpretation.

Table 1: Example Data for Inhibition of F. oxysporum Growth by this compound

This compound Conc. (µg/mL)Log ConcentrationMean OD (600nm)Standard Deviation% Growth Inhibition
500.002.700.0520.00499.5%
250.002.400.0580.00598.9%
125.002.100.0710.00697.4%
62.501.800.1150.01192.5%
31.251.500.2540.02377.1%
15.631.200.5880.04542.1%
7.810.890.9120.06810.3%
3.910.591.0050.0751.2%
1.950.291.0180.0810.0%
0.98-0.011.0210.0790.0%
0 (Growth Control)N/A1.0180.0800.0%
0 (Sterility Control)N/A0.0480.003N/A

Table 2: Summary of Calculated EC50 Value for this compound

ParameterValue95% Confidence Interval
EC50 (µg/mL) 19.5417.82 - 21.35

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Culture F. oxysporum on PDA Plates B Prepare Spore Inoculum (1x10^4/mL) A->B D Set up 96-Well Plate: 100µL Fungicide + 100µL Inoculum B->D C Prepare this compound Serial Dilutions C->D E Incubate at 28°C for 48-72 hours D->E F Read Optical Density at 600 nm E->F G Calculate Percent Growth Inhibition F->G H Perform Non-Linear Regression (Dose-Response Curve) G->H I Determine EC50 Value H->I

Caption: Workflow for determining the EC50 of this compound against F. oxysporum.

Hypothetical Signaling Pathway Diagram

Many fungicides target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. This diagram illustrates a hypothetical inhibition point for this compound within this pathway.

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol catalyzed by Ergosterol Ergosterol Lanosterol->Ergosterol catalyzed by Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Enzyme1 Squalene epoxidase Enzyme1->Squalene Enzyme2 Lanosterol 14α-demethylase (CYP51) Enzyme2->Lanosterol This compound This compound This compound->Enzyme2 inhibits

Caption: Hypothetical inhibition of the ergosterol pathway by this compound.

References

Application Notes and Protocols for Fungicide5 in Wheat Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fungicide5 is a novel, broad-spectrum systemic fungicide developed for the control of major foliar and head diseases in wheat. It features a dual-mode of action, combining a potent triazole (Group 3 Fungicide) and a next-generation strobilurin (Group 11 Fungicide). This combination provides both curative and preventative activity, protecting wheat crops from key pathogens, thereby safeguarding yield and grain quality. These application notes provide detailed protocols for researchers and scientists to evaluate and utilize this compound in wheat studies.

Application Notes

Target Diseases

This compound is effective against a range of economically important fungal diseases in wheat. Prophylactic and early curative applications are crucial for optimal performance.

  • Leaf Blotch Complex: Including Septoria Tritici Blotch (Zymoseptoria tritici) and Stagonospora Nodorum Blotch (Parastagonospora nodorum).[1][2][3][4]

  • Rusts: Including Stripe Rust (Puccinia striiformis), Leaf Rust (Puccinia triticina), and Stem Rust (Puccinia graminis).[1][2][5][6]

  • Powdery Mildew (Blumeria graminis f. sp. tritici).[1][2][3]

  • Fusarium Head Blight (Scab) (Fusarium graminearum), a major target for reducing both yield loss and mycotoxin (DON) contamination.[1][6][7][8]

Resistance Management

To ensure the long-term efficacy of this compound and mitigate the risk of fungicide resistance, the following strategies are recommended:

  • Limit Applications: Do not apply this compound more than twice per growing season.[9][10][11]

  • Alternate Modes of Action: If more than two fungicide applications are necessary for a season-long program, rotate with fungicides from different FRAC groups.

  • Optimal Dosage: Use the recommended dose rates. Using lower-than-label rates can select for less sensitive fungal populations.[5][9]

  • Integrated Pest Management (IPM): Incorporate this compound into an IPM program that includes resistant wheat varieties, crop rotation, and management of crop residues.[2][6][7]

Recommended Dosage and Application Timing

Application timing is critical and should be aligned with wheat growth stages (GS) to target specific diseases effectively. The flag leaf, which can contribute up to 90% of the plant's energy for grain fill, is a primary target for protection.[8] The most important application timings are at flag leaf emergence (T2) and flowering (T3).[5][12]

Table 1: this compound Application Rates and Timings

Application Timing (Growth Stage)Target DiseasesApplication Rate (fl oz/acre)Application Rate (mL/hectare)Notes
T0 (GS 24-30)Early Powdery Mildew, Stripe Rust4.0 - 5.5290 - 400Recommended only for high-risk situations with susceptible varieties and early disease onset.[5]
T1 (GS 31-33; Leaf 3 Emerged)Septoria Leaf Blotch, Rusts5.5 - 7.0400 - 510Protects the newly emerged Leaf 3. Timing is critical for Septoria control.[5]
T2 (GS 39; Flag Leaf Emerged)Septoria Leaf Blotch, Rusts7.0 - 8.5510 - 620The most critical application for protecting the flag leaf and maximizing yield potential.[5][8][12]
T3 (GS 61-65; Early Flowering)Fusarium Head Blight (Scab), Late Season Leaf Diseases8.5 - 10.0620 - 730Essential for suppressing FHB and reducing deoxynivalenol (DON) mycotoxin levels.[1][8][12][13]

Experimental Protocols

Protocol 1: Field Efficacy Trial for this compound

Objective: To evaluate the efficacy of this compound at different dosages and application timings on disease control, yield, and grain quality of winter wheat.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replicates.[14]

  • Plot Size: 10 ft x 30 ft (3 m x 9 m).

  • Wheat Variety: Select a variety known to be susceptible to the target diseases prevalent in the region (e.g., Fusarium Head Blight, Septoria).[7][15]

2. Treatments:

  • Untreated Control (UTC).

  • This compound at 7.0 fl oz/acre applied at GS 39 (Flag Leaf).

  • This compound at 8.5 fl oz/acre applied at GS 61 (Early Flowering).

  • This compound Program: 7.0 fl oz/acre at GS 39 followed by 8.5 fl oz/acre at GS 61.

  • Competitor/Reference Fungicide (Standard commercial treatment).

3. Application:

  • Equipment: CO2-pressurized backpack sprayer with flat-fan nozzles calibrated to deliver 20 gallons per acre (GPA).

  • Procedure: Ensure uniform coverage of the foliage. For the T3 application targeting Fusarium Head Blight, use forward- and backward-facing nozzles to ensure coverage of the wheat head.[16]

4. Data Collection and Assessment:

  • Disease Severity: Assess disease on the flag leaf (for Septoria and rusts) and on the wheat heads (for FHB) at 14 and 21 days after the final application. Use a percentage scale to rate the area affected.

  • Yield: Harvest the center of each plot using a small-plot combine and adjust grain weight to 13.5% moisture content. Calculate yield in bushels per acre.[7][17]

  • Grain Quality:

    • Test Weight: Measure the volume weight of the harvested grain (lbs/bushel).[7][18]

    • DON Analysis: Collect a subsample of grain from each plot for deoxynivalenol (DON/vomitoxin) analysis using ELISA or gas chromatography.[6][7]

5. Statistical Analysis:

  • Analyze data using Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Tukey's HSD at α=0.05) to determine significant differences between treatment means for disease severity, yield, and quality parameters.

Table 2: Hypothetical Field Trial Results for this compound

TreatmentApplication Timing (GS)Flag Leaf Disease (%)FHB Index (%)Yield (bu/ac)DON (ppm)
Untreated Control-35.2 a28.5 a75.1 d5.8 a
This compound (7.0 fl oz/ac)398.1 c22.3 b89.3 c4.1 b
This compound (8.5 fl oz/ac)6115.6 b4.5 d94.5 b1.2 d
This compound Program39 & 613.4 d3.9 d102.7 a0.9 d
Reference Fungicide39 & 619.5 c8.2 c92.1 b2.5 c
Means within a column followed by the same letter are not significantly different (P > 0.05).

Visualizations

G Hypothetical Dual Mode of Action for this compound cluster_fungus Fungal Pathogen Cell Mito Mitochondrion Resp Complex III: Cytochrome bc1 Mito->Resp Ergo Ergosterol Biosynthesis (Cell Membrane) Membrane Cell Membrane Integrity Ergo->Membrane Disrupts Function ATP ATP Production Resp->ATP Disrupts Electron Transport Chain Growth Fungal Growth & Proliferation Membrane->Growth ATP->Growth Strob Strobilurin Component (FRAC Group 11) Strob->Resp INHIBITS Triazole Triazole Component (FRAC Group 3) Triazole->Ergo INHIBITS

Caption: Hypothetical signaling pathway of this compound.

G Experimental Workflow for this compound Field Trial A Step 1: Site Selection & Plot Establishment B Step 2: Experimental Design (Randomized Complete Block) A->B Define Replicates C Step 3: Treatment Application (T2 and/or T3 Timings) B->C Assign Treatments D Step 4: Disease Assessment (Severity Scoring) C->D 14-21 Days Post-Application E Step 5: Plot Harvest & Yield Measurement D->E At Crop Maturity F Step 6: Grain Quality Analysis (Test Weight, DON Levels) E->F Collect Subsamples G Step 7: Statistical Analysis (ANOVA, Mean Separation) F->G Compile Data H Step 8: Final Report & Conclusion G->H Interpret Results

Caption: Experimental workflow for a this compound field trial.

References

Application Notes and Protocols for Testing Fungicide Efficacy on Rhizoctonia solani

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhizoctonia solani is a ubiquitous and destructive soil-borne plant pathogen with a wide host range, causing diseases such as damping-off, root rot, and sheath blight on numerous crops worldwide. Effective management of R. solani often relies on the application of fungicides. The following application notes and protocols provide detailed methodologies for testing the efficacy of fungicides against this pathogen, both in vitro and in vivo. These protocols are designed to be adaptable for screening new fungicidal compounds and for evaluating the performance of existing commercial fungicides.

I. In Vitro Efficacy Testing: Poisoned Food Technique

The poisoned food technique is the most common in vitro method to assess the direct inhibitory effect of fungicides on the mycelial growth of R. solani. This method involves growing the fungus on a culture medium that has been amended with the test fungicide.

Experimental Protocol

1. Materials:

  • Pure culture of Rhizoctonia solani
  • Potato Dextrose Agar (PDA) medium
  • Sterile Petri plates (90 mm diameter)
  • Sterile distilled water
  • Fungicide(s) to be tested
  • Sterile cork borer (5 mm diameter)
  • Incubator set at 25 ± 2°C
  • Laminar flow hood
  • Autoclave

2. Inoculum Preparation:

  • Subculture R. solani on PDA plates and incubate at 25 ± 2°C for 5-7 days until the mycelium covers the plate. This will serve as the source of inoculum.

3. Fungicide Stock Solution Preparation:

  • Prepare stock solutions of the test fungicides at desired concentrations using sterile distilled water. The final concentrations in the PDA will be lower, so calculate accordingly. For commercial formulations, concentrations are often expressed in parts per million (ppm) of the active ingredient.

4. Poisoned Medium Preparation:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
  • Allow the autoclaved PDA to cool to approximately 45-50°C in a water bath.
  • Under aseptic conditions in a laminar flow hood, add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations.[1][2] Mix thoroughly by swirling the flask.
  • Pour approximately 20 ml of the fungicide-amended PDA into each sterile Petri plate and allow it to solidify.[2]
  • Prepare control plates containing PDA without any fungicide.[3]

5. Inoculation:

  • Using a sterile 5 mm cork borer, cut mycelial discs from the periphery of the actively growing R. solani culture.[3]
  • Aseptically place one mycelial disc in the center of each fungicide-amended and control Petri plate, with the mycelial side facing down.[3]

6. Incubation:

  • Seal the Petri plates with parafilm and incubate them at 25 ± 2°C in an inverted position.[2]

7. Data Collection and Analysis:

  • Measure the radial mycelial growth (colony diameter) in two perpendicular directions at regular intervals (e.g., 24, 48, 72, and 96 hours) until the mycelium in the control plates reaches the edge of the plate.[1]
  • Calculate the average colony diameter for each treatment.
  • Calculate the percentage of mycelial growth inhibition using the following formula:

Data Presentation: In Vitro Fungicide Efficacy

The following table summarizes the mycelial growth inhibition of R. solani by various fungicides at different concentrations, as reported in the literature.

FungicideConcentration (ppm)Mycelial Growth Inhibition (%)Reference
Tebuconazole 25% EC250100[4]
Carbendazim 12% WP250100[4]
Propiconazole 25% EC1000Highly effective[4]
Difenoconazole 25% EC2000Highly effective[4]
Tebuconazole 50% + Trifloxystrobin 25% WG100Minimum mycelial growth (11.00 mm vs 90 mm in control)[5]
Carbendazim 12% + Mancozeb 63% WP100Minimum mycelial growth (12.00 mm vs 90 mm in control)[5]
Hexaconazole 5% EC50093.66[6]
Captan + Hexaconazole50089.77[6]
Nativo (Tebuconazole 50% + Trifloxystrobin 25% WG)10100[2]
Dhanustan (Carbendazim 50% WP)10100[2]

Experimental Workflow: In Vitro Poisoned Food Technique

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis pda Prepare PDA Medium poison_pda Prepare Poisoned PDA Plates pda->poison_pda fungicide Prepare Fungicide Stock Solutions fungicide->poison_pda inoculum Prepare R. solani Inoculum Discs inoculate Inoculate Plates inoculum->inoculate poison_pda->inoculate incubate Incubate Plates (25°C) inoculate->incubate measure Measure Mycelial Growth incubate->measure calculate Calculate Percent Inhibition & EC50 measure->calculate

In Vitro Poisoned Food Technique Workflow.

II. In Vivo Efficacy Testing: Greenhouse Trials

In vivo assays are crucial for evaluating the efficacy of fungicides under conditions that more closely resemble a natural plant-pathogen interaction. These trials can be adapted for various crops and application methods.

Experimental Protocol: Soil Drench Application for Root Rot

This protocol is suitable for assessing fungicide efficacy against root rot and damping-off caused by R. solani.

1. Materials:

  • Healthy seedlings of a susceptible host plant (e.g., bean, cotton, tomato)
  • Sterile potting mix (soil, sand, and peat mixture)
  • Pots (e.g., 15 cm diameter)
  • Rhizoctonia solani inoculum (e.g., colonized grain or sand-maize medium)
  • Fungicide(s) to be tested
  • Greenhouse facilities with controlled temperature and humidity

2. Inoculum Preparation (Sand-Maize Medium):

  • Prepare a mixture of sand and maize meal (e.g., 9:1 w/w) and moisten with distilled water.
  • Sterilize the mixture by autoclaving.
  • Inoculate the sterilized medium with mycelial plugs of R. solani.
  • Incubate at 25 ± 2°C for 2-3 weeks, or until the medium is thoroughly colonized by the fungus.[3]

3. Soil Infestation and Sowing:

  • Mix the prepared R. solani inoculum with the sterile potting mix at a predetermined ratio (e.g., 1:20 w/w) to achieve a uniform infestation.
  • Fill the pots with the infested soil.
  • Sow seeds of the susceptible host plant in the pots.
  • Maintain a set of control pots with non-infested soil.

4. Fungicide Application (Soil Drench):

  • Prepare aqueous solutions or suspensions of the test fungicides at the desired concentrations.
  • Apply a specific volume of the fungicide solution as a soil drench to each pot at a designated time (e.g., at the time of sowing or after seedling emergence).
  • Treat a set of pots with infested soil with water only (infected control).
  • Maintain a set of pots with non-infested soil and treated with water only (healthy control).

5. Greenhouse Conditions and Plant Maintenance:

  • Maintain the pots in a greenhouse with conditions favorable for disease development (e.g., 25-30°C, high humidity).
  • Water the plants as needed, avoiding overwatering.

6. Data Collection and Analysis:

  • After a predetermined period (e.g., 21-28 days), carefully uproot the plants and wash the roots.
  • Assess disease severity using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = severe root rot or plant death).
  • Measure plant growth parameters such as plant height, root length, and fresh/dry weight.
  • Calculate the percentage of disease control or efficacy for each fungicide treatment.

Experimental Protocol: Millet Inoculation for Foliar Blight

This protocol is adapted for evaluating fungicide efficacy against foliar diseases like aerial or web blight on crops such as soybean.[7]

1. Materials:

  • Susceptible soybean plants grown to a specific growth stage (e.g., V3-V4)
  • Rhizoctonia solani inoculum on sterilized millet seeds
  • Fungicide(s) to be tested
  • Hand sprayer
  • Humid chamber or greenhouse with misting system

2. Inoculum Preparation (Millet Inoculum):

  • Soak millet seeds in water overnight, then drain and autoclave in bags or flasks.
  • Inoculate the sterilized millet with mycelial plugs of R. solani.
  • Incubate at room temperature for approximately one week, shaking the bags daily to ensure even colonization.
  • Dry the colonized millet on a sterile surface.[7]

3. Fungicide Application:

  • Apply the test fungicides to the soybean plants as a foliar spray at the desired rates and timings before or after inoculation.

4. Inoculation:

  • Sprinkle the colonized millet inoculum onto the foliage of the soybean plants.
  • Place the inoculated plants in a humid chamber or a greenhouse with a misting system to maintain high humidity, which is conducive to disease development.

5. Data Collection and Analysis:

  • Assess disease severity on the leaves at regular intervals using a disease rating scale.
  • Calculate the Area Under the Disease Progress Curve (AUDPC) to quantify disease development over time.
  • Evaluate the efficacy of the fungicide treatments in reducing disease severity compared to the untreated, inoculated control.

Experimental Workflow: In Vivo Greenhouse Trial

In_Vivo_Workflow cluster_prep Preparation cluster_trial Greenhouse Trial cluster_evaluation Evaluation plant_prep Grow Host Plants inoculate_plants Inoculate Plants plant_prep->inoculate_plants inoculum_prep Prepare R. solani Inoculum inoculum_prep->inoculate_plants fungicide_prep Prepare Fungicide Solutions apply_fungicide Apply Fungicide fungicide_prep->apply_fungicide inoculate_plants->apply_fungicide Before/After incubate_plants Incubate in Greenhouse apply_fungicide->incubate_plants assess_disease Assess Disease Severity incubate_plants->assess_disease measure_growth Measure Plant Growth Parameters incubate_plants->measure_growth analyze_data Analyze Data & Calculate Efficacy assess_disease->analyze_data measure_growth->analyze_data

In Vivo Greenhouse Trial Workflow.

III. Fungicide Mode of Action: Targeting Fungal Respiration

Understanding the mode of action of fungicides is critical for effective disease management and for mitigating the development of fungicide resistance. Many modern fungicides target specific metabolic pathways in the pathogen. One of the key targets for fungicides effective against R. solani is the mitochondrial respiratory chain.

Succinate Dehydrogenase Inhibitors (SDHIs)

Succinate Dehydrogenase Inhibitors (SDHIs) are a class of fungicides that specifically target Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[8][9] By inhibiting this enzyme, SDHIs block the conversion of succinate to fumarate in the Krebs cycle and disrupt the flow of electrons, thereby halting ATP production and leading to fungal cell death.[8] Fungicides such as fluxapyroxad and thifluzamide belong to this class and have shown efficacy against R. solani.[8][10]

Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. Inhibiting DHFR disrupts these vital cellular processes, leading to the cessation of fungal growth. Some novel fungicidal compounds have been identified as inhibitors of R. solani DHFR.[4]

Signaling Pathway: Mitochondrial Electron Transport Chain

The following diagram illustrates the site of action for Succinate Dehydrogenase Inhibitor (SDHI) fungicides within the mitochondrial electron transport chain of Rhizoctonia solani.

SDHI_MOA cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain cluster_atp ATP Synthesis succinate Succinate fumarate Fumarate succinate->fumarate Complex II (Succinate Dehydrogenase) complexII Complex II complexI Complex I coq Coenzyme Q complexI->coq complexII->coq complexIII Complex III coq->complexIII cytc Cytochrome c complexIII->cytc complexIV Complex IV cytc->complexIV o2 O₂ complexIV->o2 h2o H₂O o2->h2o atp_synthase ATP Synthase (Complex V) atp ATP atp_synthase->atp adp ADP + Pi adp->atp_synthase sdhi SDHI Fungicide sdhi->complexII Inhibition

Mode of Action of SDHI Fungicides.

References

Greenhouse Evaluation of Fungicide5 Against Downy Mildew: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the greenhouse evaluation of a novel fungicide, designated Fungicide5, for the control of downy mildew. The protocols outlined below detail the necessary steps for conducting efficacy trials, from inoculum preparation to data analysis, ensuring reliable and reproducible results.

Data Presentation

The efficacy of this compound against downy mildew was evaluated in a greenhouse study. Disease severity was assessed at multiple time points, and the Area Under the Disease Progress Curve (AUDPC) was calculated to provide a quantitative measure of disease control over time.[1][2][3][4] Additionally, plant biomass was measured to assess any phytotoxic effects of the fungicide treatments.

Table 1: Disease Severity and Area Under the Disease Progress Curve (AUDPC)

TreatmentRate (g/L)Mean Disease Severity (%) at 14 DAIMean Disease Severity (%) at 21 DAIMean Disease Severity (%) at 28 DAI*Mean AUDPC% Control
Untreated Control-35.268.585.11559.6-
This compound0.55.112.320.4336.778.4
This compound1.02.35.810.1168.489.2
This compound2.01.02.54.876.595.1
Standard Fungicide1.53.58.915.2245.184.3

*DAI: Days After Inoculation

Table 2: Plant Health and Phytotoxicity Assessment

TreatmentRate (g/L)Mean Fresh Weight (g)Mean Dry Weight (g)Phytotoxicity Rating (0-5)*
Untreated Control-45.89.20
This compound0.568.213.60
This compound1.069.513.90
This compound2.067.913.51
Standard Fungicide1.566.413.30

*Phytotoxicity Rating: 0 = no damage, 5 = severe damage/plant death.

Experimental Protocols

The following protocols provide a detailed methodology for the greenhouse evaluation of fungicides against downy mildew.

Plant Material and Growth Conditions
  • Plant Species: Use a susceptible host plant for the specific downy mildew pathogen being tested (e.g., cucumber (Cucumis sativus) for Pseudoperonospora cubensis).

  • Growing Conditions: Grow plants from seed in a greenhouse maintained at approximately 20-25°C with a 16-hour photoperiod.[5] Ensure plants are well-watered and fertilized, but avoid overhead irrigation to minimize unintended leaf wetness.[6]

  • Plant Stage: Use plants at the 3-4 true leaf stage for inoculation.

Inoculum Preparation and Inoculation
  • Inoculum Source: Collect fresh sporangia from infected leaf tissue of a host plant.

  • Spore Suspension: Gently wash the abaxial (lower) surface of infected leaves with sterile distilled water to dislodge sporangia. Filter the suspension through two layers of cheesecloth to remove mycelial fragments.

  • Spore Concentration: Adjust the spore concentration to 1 x 10^5 sporangia/mL using a hemocytometer.

  • Inoculation: Uniformly spray the spore suspension onto the abaxial surface of the leaves until runoff.[5][7]

  • Incubation: Place the inoculated plants in a dark, humid chamber (RH >95%) at 20°C for 24 hours to promote infection.[6] Afterwards, return the plants to the greenhouse benches.

Fungicide Application
  • Treatment Groups: Include an untreated control, multiple rates of the test fungicide (this compound), and a standard commercial fungicide for comparison.

  • Application Method: Apply fungicides as a foliar spray using a handheld sprayer, ensuring thorough coverage of all leaf surfaces.[8]

  • Timing: Apply the first fungicide treatment 24 hours after inoculation. Subsequent applications should be made at 7-day intervals.

  • Randomization: Arrange the experimental units in a randomized complete block design to minimize the effects of environmental variability within the greenhouse.[9]

Disease Assessment
  • Timing: Begin disease assessment 7 days after inoculation and continue at 7-day intervals for a total of four assessments.

  • Disease Severity Scale: Visually estimate the percentage of leaf area covered with downy mildew lesions on each leaf. A 0-9 rating scale can also be used, where 0 = no disease and 9 = >80% of the leaf area is symptomatic.[10][11][12]

  • Data Collection: Record the disease severity for each plant in each treatment group.

Data Analysis
  • Area Under the Disease Progress Curve (AUDPC): Calculate the AUDPC for each treatment replicate using the following formula to provide a quantitative summary of disease development over time.[1][2][3][4]

    • AUDPC = Σ [((yᵢ + yᵢ₊₁)/2) * (tᵢ₊₁ - tᵢ)]

      • Where:

        • yᵢ = disease severity at the i-th assessment

        • tᵢ = time of the i-th assessment in days

  • Percent Control: Calculate the percent control for each fungicide treatment relative to the untreated control using the AUDPC values:

    • % Control = [ (AUDPC_control - AUDPC_treatment) / AUDPC_control ] * 100

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatment means. Use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.

Phytotoxicity Assessment
  • Visual Assessment: At each disease assessment, visually inspect plants for any signs of phytotoxicity, such as chlorosis, necrosis, or stunting. Rate phytotoxicity on a scale of 0 to 5.

  • Biomass Measurement: At the end of the experiment, harvest the above-ground plant material for each replicate. Measure and record the fresh weight. Dry the plant material in an oven at 70°C for 72 hours and record the dry weight.

Visualizations

Signaling Pathway

Fungicides often target specific metabolic or signaling pathways within the pathogen. While the exact target of this compound is under investigation, many fungicides are known to disrupt key cellular processes. For example, some fungicides interfere with signal transduction pathways, such as the High Osmolarity Glycerol (HOG) pathway, which is crucial for the fungus's response to environmental stress.[13][14][15]

G cluster_0 Fungicide Action cluster_1 Fungal Cell This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Binds to or crosses cell membrane Inhibition Inhibition This compound->Inhibition Signal_Transduction Signal Transduction (e.g., HOG Pathway) Cell_Membrane->Signal_Transduction Nucleus Nucleus Signal_Transduction->Nucleus Gene_Expression Stress Response Gene Expression Nucleus->Gene_Expression Cellular_Processes Essential Cellular Processes (e.g., Respiration, Cell Division) Gene_Expression->Cellular_Processes Inhibition->Signal_Transduction Disrupts Inhibition->Cellular_Processes Inhibits

Caption: Hypothetical mode of action of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the greenhouse evaluation of this compound.

G Inoculum_Prep Inoculum Preparation Inoculation Plant Inoculation Inoculum_Prep->Inoculation Incubation Incubation (24h) Inoculation->Incubation Fungicide_App Fungicide Application (Day 1) Greenhouse Return to Greenhouse Fungicide_App->Greenhouse Incubation->Fungicide_App Assessment_1 Disease Assessment (Day 7) Greenhouse->Assessment_1 Fungicide_App_2 Fungicide Application (Day 8) Assessment_1->Fungicide_App_2 Assessment_2 Disease Assessment (Day 14) Fungicide_App_2->Assessment_2 Fungicide_App_3 Fungicide Application (Day 15) Assessment_2->Fungicide_App_3 Assessment_3 Disease Assessment (Day 21) Fungicide_App_3->Assessment_3 Fungicide_App_4 Fungicide Application (Day 22) Assessment_3->Fungicide_App_4 Assessment_4 Final Assessment & Phytotoxicity (Day 28) Fungicide_App_4->Assessment_4 Data_Analysis Data Analysis (AUDPC, ANOVA) Assessment_4->Data_Analysis End End Data_Analysis->End

Caption: Greenhouse fungicide evaluation workflow.

References

Application Notes and Protocols for Fungicide5 in Integrated Pest Management (IPM) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fungicide5 is a novel, systemic fungicide developed for the management of a broad spectrum of fungal pathogens in agricultural and horticultural crops. As a single-site inhibitor, it offers high efficacy at low application rates.[1] These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of this compound in an Integrated Pest Management (IPM) framework. The integration of this compound into an IPM program is crucial for sustainable disease control, minimizing environmental impact, and managing the potential for fungicide resistance.[2][3][4] An effective IPM strategy combines multiple approaches, including the use of resistant crop varieties, cultural practices, and the strategic application of fungicides.[2][3]

Mechanism of Action and Signaling Pathway

This compound belongs to the Quinone outside Inhibitor (QoI) class of fungicides, corresponding to FRAC Group 11.[5] Its mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III).[6][7][8] This blockage disrupts the electron transport chain, leading to a halt in ATP synthesis and subsequent fungal cell death.[1][6]

The disruption of the mitochondrial respiratory chain can trigger oxidative stress within the fungal cell, activating stress-related signaling pathways such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways.[7][8] However, the primary fungicidal effect of this compound is exerted through the direct inhibition of energy production.

Fungicide5_MoA cluster_membrane Inner Mitochondrial Membrane ComplexIII Cytochrome bc1 (Complex III) ComplexIV Complex IV ComplexIII->ComplexIV e- transfer Proton_Gradient Proton Gradient ComplexIII->Proton_Gradient H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->ComplexIII Inhibits Qo site Proton_Gradient->ATP_Synthase Cell_Death Fungal Cell Death ATP->Cell_Death Depletion leads to

Caption: Mechanism of action of this compound on the fungal mitochondrial electron transport chain.

Application in an IPM Framework

The strategic use of this compound within an IPM program is essential for long-term efficacy and resistance management.[2][9] This involves monitoring disease pressure, utilizing predictive models, and rotating with fungicides that have different modes of action.[2][5]

IPM_Workflow Scouting Scouting & Monitoring (Field observation, weather data) Threshold Action Threshold Met? Scouting->Threshold Cultural Cultural & Biological Controls (Resistant varieties, sanitation) Threshold->Cultural No Fungicide_Decision Select Fungicide Threshold->Fungicide_Decision Yes Cultural->Scouting Fungicide5_App Apply this compound (FRAC Group 11) Fungicide_Decision->Fungicide5_App 1st Application Rotation_Fungicide Apply Rotational Fungicide (e.g., FRAC Group 3 - DMI) Fungicide_Decision->Rotation_Fungicide Subsequent Application Resistance_Mgmt Resistance Management Strategy Fungicide_Decision->Resistance_Mgmt Evaluation Evaluate Efficacy & Record Keeping Fungicide5_App->Evaluation Rotation_Fungicide->Evaluation Evaluation->Scouting Resistance_Mgmt->Fungicide5_App Resistance_Mgmt->Rotation_Fungicide

Caption: Workflow for integrating this compound into an IPM program.

Experimental Protocols

In Vitro Efficacy Testing: Mycelial Growth Inhibition Assay

This protocol determines the half-maximal effective concentration (EC50) of this compound against various fungal pathogens.[10][11][12]

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Potato Dextrose Agar (PDA) or appropriate growth medium

  • Sterile Petri dishes (90 mm)

  • Fungal isolates of interest

  • Sterile cork borer (5 mm)

  • Incubator

  • Sterile distilled water

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Prepare Fungicide-Amended Media: Autoclave PDA and cool to 50-55°C. Add appropriate volumes of this compound stock solution to achieve final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 1% (v/v).[10] Pour 20 mL of amended PDA into each Petri dish.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.[13]

  • Incubation: Seal the plates with paraffin film and incubate at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the colony in the control (0 µg/mL) plate reaches approximately 80% of the plate diameter.

  • Analysis: Calculate the percent inhibition of mycelial growth relative to the control. Use probit or logistic regression analysis to determine the EC50 value.[11]

In Vivo Efficacy Testing: Detached Leaf Assay

This protocol assesses the protective and curative activity of this compound on plant tissue.[14][15]

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant

  • This compound spray solutions at various concentrations (e.g., 0, 10, 50, 100, 200 µg/mL) with a surfactant.

  • Fungal spore suspension (e.g., 1 x 10^5 spores/mL)

  • Moist chambers (e.g., Petri dishes with moist filter paper)

  • Spray bottle or atomizer

Procedure:

  • Leaf Preparation: Detach healthy leaves and wash them gently with sterile distilled water. Place them adaxial side up in moist chambers.

  • Fungicide Application (Protective):

    • Spray the leaves with the prepared this compound solutions until runoff.

    • Allow the leaves to air dry for 2 hours.

    • Inoculate the treated leaves by placing a 10 µL droplet of the spore suspension onto the leaf surface.

  • Fungicide Application (Curative):

    • Inoculate the leaves with the spore suspension first.

    • Incubate for a set period (e.g., 24 hours) to allow for infection to establish.

    • Apply the this compound spray solutions as described above.

  • Incubation: Seal the moist chambers and incubate under controlled conditions (e.g., 22°C with a 12h photoperiod) for 5-7 days.

  • Data Collection: Assess disease severity by measuring the lesion diameter or calculating the percentage of the leaf area covered by lesions.

  • Analysis: Calculate the percentage of disease control for each concentration relative to the untreated control.

Quantitative Data Summary

The following tables summarize the performance data of this compound against key fungal pathogens.

Table 1: In Vitro Efficacy of this compound (EC50 Values)

Fungal PathogenCommon DiseaseHost CropEC50 (µg/mL)
Zymoseptoria triticiSeptoria Leaf BlotchWheat0.08
Puccinia striiformisStripe RustWheat0.15
Botrytis cinereaGrey MoldGrapes, Strawberry0.22
Phytophthora infestansLate BlightPotato, Tomato0.95
Sclerotinia sclerotiorumWhite MoldSoybean, Canola0.31

EC50 values represent the concentration of this compound that inhibits 50% of mycelial growth in vitro.[10][15]

Table 2: In Vivo Protective Efficacy of this compound on Wheat

Application Rate (g a.i./ha)Disease Severity (%) - Septoria Leaf BlotchDisease Control (%)
0 (Control)75.40.0
10022.170.7
15011.884.3
2006.391.6

Data from field trials conducted under high disease pressure.[16][17]

Resistance Management

The repeated use of single-site fungicides like this compound can lead to the selection of resistant fungal strains.[9][18] To delay the development of resistance, the following strategies are mandatory:

  • Rotation and Mixtures: Do not apply this compound (FRAC Group 11) in more than two consecutive applications.[5] Rotate with or use in a tank mix with fungicides from different FRAC groups (e.g., DMIs - Group 3, SDHIs - Group 7).[2][5]

  • Limit Applications: Limit the total number of applications of Group 11 fungicides per season, typically to no more than one-third of the total fungicide applications.[5]

  • Use Recommended Rates: Always use the manufacturer's recommended application rates to ensure effective disease control and minimize the selection pressure for resistance.

  • Preventative Application: Apply this compound preventatively or at the very early stages of disease development for optimal performance.[5]

Non-Target Effects

While this compound is highly specific to fungi, its impact on non-target organisms should be considered within an IPM framework.[19][20][21] Studies have shown that some fungicides can affect beneficial soil microbes and aquatic organisms.[22][23] Researchers should incorporate assessments of non-target effects in their experimental designs, particularly in long-term field studies. Mitigation measures, such as using buffer zones around water bodies, can help minimize environmental exposure.[23]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fungicide5 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the solubility of "Fungicide5," a representative poorly soluble fungicide, for in vitro bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro bioassays?

A1: The ideal solvent for this compound depends on its specific physicochemical properties. However, for many poorly water-soluble compounds used in biological assays, Dimethyl Sulfoxide (DMSO) is the most common initial choice due to its high solubilizing power and miscibility with aqueous media.[1][2] Other organic solvents like ethanol, methanol, or acetone can also be considered.[1][2][3] It is crucial to first determine the solubility of this compound in a range of organic solvents to identify the most effective one.

Q2: What is the maximum concentration of organic solvent, like DMSO, that can be used in an in vitro bioassay?

A2: The concentration of organic solvents should be kept to a minimum to avoid solvent-induced toxicity to the biological system being tested. For many cell-based assays, the final concentration of DMSO is typically kept at or below 0.5% (v/v), although some cell lines can tolerate up to 1%.[1] However, the tolerance can vary significantly between different fungal species or cell types. It is essential to perform a solvent tolerance test to determine the maximum non-toxic concentration for your specific assay. For Candida glabrata, for instance, DMSO and acetone concentrations should be below 2.5%, while ethanol and methanol should be below 5.0%.[1][2]

Q3: My this compound precipitates when I add the stock solution to my aqueous assay medium. What should I do?

A3: Precipitation upon addition to aqueous media is a common problem for poorly soluble compounds.[4][5] This indicates that the compound's solubility limit in the final assay medium has been exceeded. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this issue.

Q4: Can I use heat or sonication to help dissolve this compound?

A4: Yes, gentle heating and sonication can be effective methods to aid in the dissolution of poorly soluble compounds. However, it is crucial to ensure that this compound is thermally stable and that these methods do not cause its degradation. A preliminary stability test is recommended.

Troubleshooting Guide

Issue: this compound Precipitates in Aqueous Assay Medium

This is a common challenge when working with poorly soluble compounds.[4][5] The following workflow can help you troubleshoot and resolve this issue.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: this compound Precipitation Observed check_stock 1. Verify Stock Solution Is it clear and fully dissolved? start->check_stock re_dissolve Re-dissolve Stock: - Gentle Warming - Sonication - Vortexing check_stock->re_dissolve No stock_ok Stock is Clear check_stock->stock_ok Yes re_dissolve->check_stock reduce_conc 2. Reduce Final Concentration Lower the working concentration of this compound in the assay. stock_ok->reduce_conc check_precip_again Does it still precipitate? reduce_conc->check_precip_again problem_solved Problem Solved: Proceed with Assay check_precip_again->problem_solved No use_cosolvent 3. Use a Co-solvent Add a water-miscible co-solvent (e.g., PEG 400, ethanol) to the assay medium. check_precip_again->use_cosolvent Yes check_solubility Is the compound soluble? use_cosolvent->check_solubility cosolvent_ok Proceed with Co-solvent (Run solvent toxicity control) check_solubility->cosolvent_ok Yes ph_modification 4. Modify pH of Medium Adjust the pH to favor the ionized (more soluble) form of this compound. check_solubility->ph_modification No check_stability Is this compound and the biological system stable at this pH? ph_modification->check_stability check_stability->use_cosolvent No ph_ok Proceed with pH-modified Medium (Run pH control) check_stability->ph_ok Yes

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: Solubility of this compound

The following tables present hypothetical data to guide your experimental design.

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)> 100
N,N-Dimethylformamide (DMF)85
Acetone50
Ethanol25
Methanol15
Water< 0.01

Table 2: Effect of Co-solvents on the Apparent Solubility of this compound in Phosphate-Buffered Saline (PBS) pH 7.4

Co-solvent (10% v/v in PBS)Apparent Solubility (µg/mL)
None (Control)0.5
Polyethylene Glycol 400 (PEG 400)50
Propylene Glycol35
Ethanol20

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution of this compound.

G cluster_0 Preparation of this compound Stock Solution weigh 1. Weigh this compound Accurately weigh the desired amount of this compound powder. add_solvent 2. Add Solvent Add the appropriate volume of high-purity DMSO to achieve the target concentration. weigh->add_solvent dissolve 3. Dissolve - Vortex for 2 minutes. - Sonicate for 10 minutes. - Gently warm if necessary. add_solvent->dissolve check_clarity 4. Check for Clarity Visually inspect the solution to ensure no solid particles remain. dissolve->check_clarity sterilize 5. Sterilize Filter-sterilize the stock solution through a 0.22 µm PTFE syringe filter. check_clarity->sterilize store 6. Store Store the stock solution in small aliquots at -20°C or -80°C, protected from light. sterilize->store

Caption: Experimental workflow for preparing a stock solution.

Protocol 2: Determination of Maximum Soluble Concentration in Assay Medium
  • Prepare a series of dilutions of the this compound stock solution in the assay medium.

  • Incubate the dilutions under the same conditions as the planned bioassay (e.g., 37°C, 5% CO2) for a set period (e.g., 2 hours).

  • Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is the maximum soluble concentration.

  • For a more quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Signaling Pathway

Many fungicides act by inhibiting specific metabolic pathways in fungi.[6][7][8] For example, some fungicides target the high-osmolarity glycerol (HOG) pathway, which is a mitogen-activated protein kinase (MAPK) pathway crucial for stress response in fungi.[6][9][10]

G cluster_0 Hypothetical Signaling Pathway for this compound Action This compound This compound receptor Fungal Cell Surface Receptor This compound->receptor Inhibits mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (Hog1) mapkk->mapk transcription_factor Transcription Factor mapk->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cell_death Fungal Cell Death gene_expression->cell_death

References

Technical Support Center: Overcoming Fungicide Resistance in Fungal Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to fungicide resistance in fungal populations.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms and management of fungicide resistance.

Q1: What are the primary molecular mechanisms of fungicide resistance?

A1: Fungal populations develop resistance to fungicides through several key molecular mechanisms:

  • Target Site Modification: Mutations in the gene encoding the fungicide's target protein can reduce the binding affinity of the fungicide, rendering it less effective. This is a common mechanism for resistance to fungicides like benzimidazoles and quinone outside inhibitors (QoIs).[1][2][3]

  • Overexpression of the Target Protein: An increase in the production of the target protein, often due to gene duplication or amplification, can effectively "soak up" the fungicide, requiring higher concentrations to achieve the same inhibitory effect.[1]

  • Increased Efflux Pump Activity: Fungi can actively transport fungicides out of their cells using ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.[1][4] Overexpression of the genes encoding these pumps is a significant resistance mechanism.

  • Metabolic Detoxification: The fungus may develop or enhance metabolic pathways that break down the fungicide into non-toxic compounds before it can reach its target.[3]

  • Epigenetic Modifications: Changes in chromatin or histone modifications can alter gene expression, leading to the adaptation of fungi to fungicide stress without changes to the DNA sequence itself.[1]

Q2: What is the difference between qualitative and quantitative fungicide resistance?

A2: Fungicide resistance can be broadly categorized into two types:

  • Qualitative Resistance: This is often caused by a single gene mutation that leads to a significant, all-or-nothing loss of sensitivity to a fungicide.[2][5] Strains are typically either fully sensitive or highly resistant. This type of resistance is common with single-site action fungicides.[5][6]

  • Quantitative Resistance: This type of resistance is controlled by multiple genes, each contributing a small amount to the overall level of resistance.[2][5][7] This results in a gradual decrease in fungicide sensitivity, and higher doses may still provide some level of control.[8]

Q3: How can I delay the development of fungicide resistance in my experiments?

A3: To slow the emergence of resistance in laboratory fungal populations, consider the following strategies:

  • Use Fungicide Mixtures: Employing fungicides with different modes of action can reduce the selection pressure for resistance to any single compound.[2][9]

  • Alternate Fungicides: Rotating between fungicides with different Fungicide Resistance Action Committee (FRAC) codes prevents the continuous selection of a single resistance mechanism.[10]

  • Avoid Sub-lethal Doses: Using fungicide concentrations that are too low can select for individuals with low-level resistance, potentially leading to the development of higher resistance over time.[10]

  • Limit the Number of Applications: Repeated exposure to the same fungicide increases the selection pressure for resistant strains.[11]

  • Integrate Non-Chemical Control Methods: Where applicable in your experimental design, consider incorporating non-chemical control methods to reduce reliance on fungicides.[12]

Troubleshooting Guide

This guide provides solutions to common problems encountered during fungicide resistance experiments.

Q1: My fungicide application failed to control the fungal population, but I'm not sure if it's due to resistance. What else could be the cause?

A1: Before concluding that fungicide resistance is the cause of treatment failure, it's crucial to rule out other factors:[13]

  • Application Issues:

    • Inadequate Rate: Was the correct concentration of the fungicide used according to established protocols?

    • Poor Coverage: Was the fungal culture or infected material thoroughly and evenly treated?

    • Improper Timing: Was the fungicide applied at the optimal stage of fungal growth or infection?

  • Environmental and Growth Conditions:

    • Wash-off: In plant-based assays, did rain or overhead irrigation remove the fungicide?

    • New Growth: Has new, unprotected fungal or plant growth occurred since the application?

    • Stress Conditions: Were the fungi or host plants under stress (e.g., from heat or drought) that might affect fungicide efficacy?

  • Pathogen Characteristics:

    • Incorrect Identification: Are you certain of the fungal species you are working with and its typical sensitivity to the fungicide?

    • High Fungal Load: Was the initial population of the fungus extremely high, overwhelming the fungicide's capacity?

Q2: I'm observing a gradual decrease in the effectiveness of my fungicide over time. What type of resistance might this indicate, and how can I confirm it?

A2: A gradual decrease in efficacy often points to quantitative resistance .[2][5][7] This can be more challenging to detect than qualitative resistance. To confirm this, you can:

  • Perform a Dose-Response Assay: Determine the EC50 (Effective Concentration to inhibit 50% of growth) of the suspected resistant population and compare it to a known sensitive (wild-type) population. A statistically significant increase in the EC50 value for the test population suggests reduced sensitivity.[1]

  • Monitor EC50 Values Over Time: Track the EC50 values of your fungal population across multiple generations or experimental cycles. A consistent upward trend is a strong indicator of developing quantitative resistance.

  • Molecular Analysis: While more complex for quantitative resistance, techniques like quantitative PCR (qPCR) can be used to look for the overexpression of genes associated with resistance, such as those encoding efflux pumps.[14]

Q3: My molecular assay (e.g., PCR for a target site mutation) did not detect any known resistance alleles, yet the fungus is clearly resistant in my bioassays. What could be the reason?

A3: If your bioassays show resistance but molecular tests for known mutations are negative, it is likely due to an alternative resistance mechanism:[1]

  • Overexpression of Efflux Pumps: The fungus may be actively pumping the fungicide out of its cells. You can investigate this by using qPCR to measure the expression levels of known ABC or MFS transporter genes.[1][4]

  • Target Gene Overexpression: The gene encoding the fungicide's target may be overexpressed. This can also be assessed using qPCR.[1]

  • Novel Mutations: The resistance could be due to a new, uncharacterized mutation in the target gene. Sequencing the target gene from the resistant isolate can identify any novel changes.

  • Metabolic Detoxification: The fungus may be metabolizing the fungicide. This can be more complex to investigate but may involve comparative metabolomics studies.[3]

  • Epigenetic Changes: Alterations in gene expression due to epigenetic modifications could be at play.[1]

Quantitative Data Summary

The following table summarizes hypothetical EC50 values for different fungicide-fungus combinations, illustrating sensitive and resistant phenotypes.

Fungicide ClassFungicideFungal SpeciesSensitive Isolate EC50 (µg/mL)Resistant Isolate EC50 (µg/mL)Primary Resistance Mechanism
QoI AzoxystrobinMycosphaerella fijiensis0.05 - 0.2> 100G143A mutation in cytochrome b[1]
DMI TebuconazoleCercospora beticola0.1 - 0.55 - 20Point mutations in CYP51 gene[1]
Benzimidazole CarbendazimBotrytis cinerea0.1 - 0.3> 50E198A mutation in β-tubulin[2]
SDHI BoscalidAlternaria alternata0.2 - 0.810 - 50Mutations in the SdhB subunit[1]

Experimental Protocols

Protocol 1: Determination of Fungicide EC50 using a Microtiter Plate Assay

This protocol details a method for determining the half-maximal effective concentration (EC50) of a fungicide against a filamentous fungus.

1. Materials:

  • Fungal isolate of interest
  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, PDB)
  • Fungicide stock solution in a suitable solvent (e.g., DMSO)
  • Sterile 96-well microtiter plates
  • Spectrophotometer (plate reader)
  • Micropipettes and sterile tips
  • Hemocytometer or similar for spore counting

2. Methodology:

Protocol 2: PCR-based Detection of a Known Resistance Mutation

This protocol provides a general workflow for detecting a specific single nucleotide polymorphism (SNP) associated with fungicide resistance.

1. Materials:

  • Fungal mycelium (from both a sensitive and a suspected resistant isolate)
  • DNA extraction kit
  • PCR primers flanking the mutation site
  • Taq DNA polymerase and dNTPs
  • PCR thermocycler
  • Gel electrophoresis equipment and reagents
  • DNA sequencing service (optional, for confirmation)

2. Methodology:

Visualizations

The following diagrams illustrate key concepts in fungicide resistance.

FungicideResistanceMechanisms Figure 1: Common Fungicide Resistance Mechanisms Fungicide Fungicide Target Target Protein Fungicide->Target Binds & Inhibits M1 Target Site Mutation M2 Target Gene Overexpression M3 Increased Efflux M4 Metabolic Degradation Target_mutated Altered Target M1->Target_mutated Target_overexpressed More Target Proteins M2->Target_overexpressed EffluxPump Efflux Pump M3->EffluxPump Metabolite Inactive Metabolite M4->Metabolite ExperimentalWorkflow Figure 2: Workflow for Fungicide Resistance Testing cluster_phenotypic Phenotypic Analysis cluster_molecular Molecular Analysis Start Suspected Resistance Bioassay Perform Dose-Response Bioassay (EC50) Start->Bioassay Compare Compare to Sensitive Control Bioassay->Compare Isolate Isolate Resistant Strains Compare->Isolate Resistance Confirmed DNA Extract Genomic DNA Isolate->DNA PCR PCR of Target Gene(s) DNA->PCR Analysis Sequence Analysis or Allele-Specific PCR PCR->Analysis Mechanism Identify Resistance Mechanism Analysis->Mechanism StressSignalingPathways Figure 3: Fungal Stress Signaling Pathways cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_hog High Osmolarity Glycerol (HOG) Pathway Fungicide Fungicide Stress (e.g., cell wall damage, oxidative stress) CWI_Sensor Cell Surface Sensors Fungicide->CWI_Sensor HOG_Sensor Osmosensors Fungicide->HOG_Sensor CWI_MAPKKK MAPKKK CWI_Sensor->CWI_MAPKKK CWI_MAPKK MAPKK CWI_MAPKKK->CWI_MAPKK CWI_MAPK MAPK (e.g., Slt2) CWI_MAPKK->CWI_MAPK CWI_Response Cell Wall Repair CWI_MAPK->CWI_Response HOG_MAPKKK MAPKKK HOG_Sensor->HOG_MAPKKK HOG_MAPKK MAPKK HOG_MAPKKK->HOG_MAPKK HOG_MAPK MAPK (e.g., Hog1) HOG_MAPKK->HOG_MAPK HOG_Response Stress Adaptation HOG_MAPK->HOG_Response

References

Impact of temperature stress on Fungicide5 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Fungicide5 . This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and protocols to address the impact of temperature stress on the efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this compound efficacy?

A1: The optimal efficacy for this compound is observed in a controlled temperature range of 18°C to 25°C . Within this range, the fungicide maintains maximum stability and exhibits the highest activity against target pathogens.

Q2: How does high temperature (above 25°C) affect this compound?

A2: Temperatures above the optimal range can negatively impact this compound in several ways:

  • Increased Degradation: High temperatures can accelerate the chemical degradation of the active ingredient, reducing its concentration and persistence.[1][2][3]

  • Reduced Efficacy: The effectiveness and duration of disease control may be reduced at elevated temperatures.[4]

  • Altered Pathogen Response: Some fungal pathogens may exhibit increased tolerance to fungicides under warmer conditions that are optimal for their growth, making them harder to control.[4][5]

Q3: What is the impact of low temperature (below 18°C) on this compound efficacy?

A3: While this compound is more stable at lower temperatures, its efficacy can be compromised. Low temperatures can reduce the metabolic rate of the target fungus, potentially slowing the uptake and action of the fungicide. Furthermore, the ability of the host plant to absorb and translocate the fungicide may be reduced in colder conditions.[6][7]

Q4: How should this compound be stored to ensure stability?

A4: this compound should be stored in a cool, dry place, away from direct sunlight, with temperatures consistently between 10°C and 22°C. Improper storage, especially exposure to extreme heat, can lead to thermal degradation and reduced product efficacy.[2][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Q: Why am I seeing a significant drop in this compound efficacy in my high-temperature experimental group (>30°C)?

A: This is a common issue that can be traced to several factors. Use the following diagnostic workflow to identify the potential cause.

G start Start: Reduced Efficacy at High Temperature q1 Was the this compound solution prepared fresh before use? start->q1 q2 Was the stock solution stored under recommended conditions? q1->q2 Yes res1 Root Cause: Chemical Degradation of this compound in Solution q1->res1 No q3 Is the pathogen's optimal growth temperature near your experimental temperature? q2->q3 Yes q2->res1 No q4 Did you perform a thermal stability control experiment? q3->q4 No res2 Root Cause: Increased Pathogen Vigor and Tolerance q3->res2 Yes res3 Root Cause: Accelerated Degradation of Applied Fungicide q4->res3 Yes res4 Recommendation: Perform stability assay. (See Protocol Section) q4->res4 No G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare serial dilutions of this compound p2 Prepare fungal spore suspension e1 Dispense fungicide dilutions and spore suspension into 96-well plate p2->e1 e2 Incubate plates at different temperatures (e.g., 15°C, 22°C, 30°C) a1 Measure fungal growth (e.g., OD600nm) after 72h e2->a1 a2 Calculate percent inhibition relative to control a1->a2 a3 Determine EC50 values using dose-response curve a2->a3 G temp High Temperature (>30°C) stress Cellular Stress Response temp->stress hsp Upregulation of Heat Shock Proteins (HSPs) stress->hsp detox Increased Expression of Detoxification Enzymes (e.g., Cytochrome P450s) stress->detox protein Protein Folding & Damage Repair hsp->protein metabolism Fungicide Metabolism & Detoxification detox->metabolism fungicide This compound (Mitochondrial Inhibitor) fungicide->metabolism Acts on outcome Reduced Fungicide Efficacy & Increased Fungal Survival protein->outcome Contributes to metabolism->outcome Leads to

References

Adjusting pH for optimal Fungicide5 activity in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fungicide5. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly concerning the adjustment of pH for optimal activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound activity?

A1: this compound exhibits its highest efficacy in slightly acidic conditions. The optimal pH range for its activity is between 5.5 and 6.5.[1][2][3] Performance can be significantly compromised outside of this range.[2]

Q2: What happens if the media pH is too high or too low?

A2: If the pH of the media is too alkaline (above 7.0), this compound can undergo alkaline hydrolysis, a chemical reaction that breaks down the active ingredient and reduces its effectiveness.[3] Conversely, highly acidic conditions (below pH 4.0) can also lead to degradation and loss of activity.

Q3: Can I adjust the pH of my media after adding this compound?

A3: It is strongly recommended to adjust the pH of the media before adding this compound. Adding acidifying or buffering agents after the fungicide has been introduced can lead to uneven distribution of the active ingredient and potential degradation in localized areas of high or low pH.[4]

Q4: How does this compound work?

A4: this compound is a systemic, single-site fungicide.[5] It is absorbed and translocated within the plant or fungal colony.[6] Its mode of action involves the specific inhibition of a critical enzyme in the fungal ergosterol biosynthesis pathway, which is essential for the formation and integrity of fungal cell membranes.[5][7]

Q5: Are there any known signaling pathways affected by this compound?

A5: While this compound's primary mode of action is the inhibition of ergosterol biosynthesis, research suggests that sublethal concentrations may trigger a cellular stress response in some fungi. This can involve the hyperactivation of the High-Osmolarity Glycerol (HOG) signaling pathway, a Mitogen-Activated Protein Kinase (MAPK) cascade.[8][9][10] This secondary effect is a subject of ongoing research.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or no fungicidal activity observed. Incorrect media pH: The pH of the experimental media is outside the optimal range of 5.5-6.5.[1][2]Verify the pH of your media using a calibrated pH meter before adding this compound. Adjust the pH to within the 5.5-6.5 range using appropriate buffering agents.[4]
Degradation of this compound: The stock solution or the final media containing this compound was stored improperly or for an extended period at an incorrect pH.Prepare fresh solutions of this compound for each experiment. If storing a stock solution, ensure it is buffered to a pH of 6.0 and stored in a cool, dark place.
Inconsistent results between experiments. Variable media pH: The pH of the media is not being consistently controlled across different experimental batches.Implement a strict protocol for media preparation, including the mandatory use of a calibrated pH meter to verify the pH of every batch before use.[4]
Incomplete dissolution of this compound: The fungicide has not fully dissolved in the media, leading to a non-homogenous concentration.Ensure thorough mixing of the media after the addition of this compound. You may also consider preparing a concentrated stock solution in a suitable solvent before diluting it into the final media.
Phytotoxicity observed in plant-based assays. Media pH is too low: Highly acidic conditions can be harmful to plant tissues and may also increase the solubility of certain media components to toxic levels.[4]While this compound is effective in slightly acidic conditions, avoid dropping the pH below 5.0 in plant-based experiments. Ensure the chosen pH is tolerated by the specific plant species being tested.

Quantitative Data Summary

The following table summarizes the relative activity of this compound at various pH levels, as determined by in vitro fungal growth inhibition assays.

Media pHRelative this compound Activity (%)
4.575%
5.090%
5.598%
6.0100%
6.595%
7.070%
7.540%
8.015%

Experimental Protocols

Protocol for Determining the Optimal pH for this compound Activity

This protocol outlines a method for determining the optimal pH for this compound activity using a broth microdilution assay.[11]

1. Media Preparation:

  • Prepare RPMI-1640 medium without sodium bicarbonate but with L-glutamine.
  • Add 3-(N-morpholino)propanesulfonic acid (MOPS) buffer to a final concentration of 0.165 M.
  • Divide the medium into several aliquots. Adjust the pH of each aliquot to a different value within the desired range (e.g., 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) using sterile 1M HCl or 1M NaOH.
  • Filter-sterilize each pH-adjusted medium aliquot through a 0.22 µm filter.

2. Inoculum Preparation:

  • Culture the target fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
  • Harvest fungal spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
  • Adjust the spore suspension to a final concentration of 1 x 10^5 spores/mL using a hemocytometer.

3. Assay Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in each of the pH-adjusted media to achieve a range of final concentrations.
  • Add the fungal spore suspension to each well.
  • Include control wells containing:
  • Media and inoculum (no fungicide) for each pH.
  • Media only (no inoculum or fungicide) for each pH.
  • Incubate the plates at the optimal growth temperature for the target fungus for 24-72 hours.

4. Data Analysis:

  • Determine the Minimum Inhibitory Concentration (MIC) for this compound at each pH by visual inspection or by measuring the optical density at 600 nm.
  • The optimal pH is the one at which the lowest MIC is observed.

Visualizations

Experimental_Workflow cluster_prep Media Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare RPMI-1640 + MOPS B Aliquot Media A->B C Adjust pH of Aliquots B->C D Filter Sterilize C->D E Serial Dilution of this compound D->E pH-adjusted media G Inoculate 96-well Plate E->G F Prepare Fungal Inoculum F->G H Incubate G->H I Measure Fungal Growth (OD600) H->I J Determine MIC at each pH I->J K Identify Optimal pH J->K HOG_Pathway cluster_stress Cellular Stress cluster_mapk MAPK Cascade cluster_response Cellular Response Stress This compound (sublethal) MAPKKK MAPKKK Stress->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK Hog1/MAPK MAPKK->MAPK phosphorylates Response Stress Adaptation / Growth Inhibition MAPK->Response induces

References

Troubleshooting inconsistent results in Fungicide5 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fungicide5.

Frequently Asked questions (FAQs)

Q1: What are the most common causes of inconsistent results in this compound experiments?

A1: Inconsistent results in fungicide experiments can stem from several factors:

  • Fungicide Resistance: The fungal strain may have developed resistance to the fungicide, leading to reduced efficacy.[1][2][3][4] This can be due to mutations in the target protein.[4]

  • Experimental Protocol Variations: Minor deviations in the experimental protocol can lead to significant variations in results. This includes inconsistencies in media preparation, inoculum density, incubation conditions (temperature and humidity), and fungicide concentration.[5][6][7][8]

  • Contamination: Bacterial or fungal contamination of cultures can interfere with the growth of the target fungus and the action of the fungicide.[9]

  • Spore Viability and Germination Issues: The viability of fungal spores can vary between batches, and germination can be affected by storage conditions and the composition of the germination medium.

  • Inaccurate EC50/IC50 Determination: The calculation of the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) can be influenced by the choice of statistical model and the range of fungicide concentrations tested.[10]

Q2: How can I determine if my fungal strain has developed resistance to this compound?

A2: Fungicide resistance can be identified by comparing the EC50 value of your fungal strain to that of a known sensitive or baseline strain.[11] A significant increase in the EC50 value suggests the development of resistance. Molecular methods, such as PCR-RFLP, can also be used to detect specific mutations associated with resistance.[12]

Q3: What is the difference between qualitative and quantitative resistance?

A3:

  • Qualitative Resistance: This is characterized by a large, sudden loss of fungicide efficacy due to a single gene mutation. This results in two distinct populations: a sensitive one and a highly resistant one.

  • Quantitative Resistance: This involves a gradual decrease in fungicide sensitivity due to mutations in several genes. This leads to a continuous spectrum of sensitivities within the fungal population.[11]

Q4: What are Quinone outside Inhibitors (QoIs) and Demethylation Inhibitors (DMIs)?

A4:

  • Quinone outside Inhibitors (QoIs): These fungicides, which include strobilurins, act by inhibiting mitochondrial respiration in fungi.[1][3][4] They block the electron transfer at the quinone "outside" binding site of the cytochrome bc1 complex, which halts ATP production.[3][4]

  • Demethylation Inhibitors (DMIs): This class of fungicides inhibits the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. This disruption of the cell membrane leads to fungal cell death.

Troubleshooting Guides

Issue 1: High Variability in EC50 Values Between Replicates

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Inoculum Density Ensure a standardized method for preparing the fungal inoculum (e.g., spore suspension or mycelial plugs). Use a hemocytometer or spectrophotometer to quantify spore concentration. For mycelial plugs, use a sterile cork borer to ensure uniform size.
Uneven Fungicide Distribution in Media Thoroughly mix the fungicide into the molten agar medium before pouring plates. For liquid assays, vortex the fungicide stock solution before diluting and mix the final solution well.
Temperature or Humidity Gradients in Incubator Use a calibrated incubator and ensure proper air circulation. Place replicate plates or wells in a randomized pattern within the incubator to minimize the effects of any potential gradients.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of fungicide solutions and fungal inoculum.
Contamination Visually inspect plates and wells for any signs of bacterial or fungal contamination. If contamination is suspected, discard the affected replicates and review sterile techniques.
Issue 2: No Fungal Growth in Control Wells/Plates

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low Spore Viability Check the age and storage conditions of the spore stock. Perform a spore viability test by plating a known concentration of spores on nutrient-rich agar and counting the number of germinated spores after a suitable incubation period.
Inappropriate Growth Medium Ensure the growth medium is appropriate for the fungal species being tested and has been prepared correctly (e.g., correct pH, nutrient concentrations).
Incorrect Incubation Conditions Verify that the incubation temperature, humidity, and light conditions are optimal for the growth of the target fungus.
Presence of Inhibitory Substances Ensure that all glassware and plasticware are sterile and free of any residual cleaning agents or other inhibitory substances.
Issue 3: Fungicide Appears Ineffective (Growth in all concentrations)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Fungicide Resistance As detailed in FAQ 2, compare the EC50 of your strain to a sensitive baseline. Consider molecular testing for resistance mutations.
Incorrect Fungicide Concentration Double-check all calculations for the preparation of fungicide stock and working solutions. Ensure the correct amount of fungicide was added to the medium.
Degradation of Fungicide Check the expiration date of the fungicide. Store fungicides according to the manufacturer's instructions to prevent degradation. Prepare fresh working solutions for each experiment.
High Inoculum Density An excessively high concentration of fungal spores or mycelia can overwhelm the fungicide. Standardize and potentially reduce the inoculum density.

Data Presentation

Table 1: Example EC50 Values for Quinone outside Inhibitor (QoI) Fungicide Resistance in Cercospora sojina (Frogeye Leaf Spot of Soybean)
FungicideStrain TypeMean EC50 (µg/mL)Fold ResistanceReference
AzoxystrobinBaseline (Sensitive)0.01287-[13]
Resistant3.1644~246[9]
PyraclostrobinBaseline (Sensitive)0.00028-[13]
Resistant0.3297~1177[9]
TrifloxystrobinBaseline (Sensitive)0.00116-[13]
Resistant0.8573~739[9]
PicoxystrobinSensitive0.152-[12][14]
Resistant>10>65[12][14]
Table 2: Example EC50 Values for Demethylation Inhibitor (DMI) Fungicide Sensitivity in Zymoseptoria tritici
FungicideYear of IsolationMean EC50 (ppm)Resistance Factor (RF)Reference
Epoxiconazole20171.8194[15]
20185.82215[15]
Prothioconazole-desthio20180.3636[15]

Experimental Protocols

Protocol 1: In Vitro Fungicide Efficacy Testing on Mycelial Growth (Poisoned Food Technique)

Objective: To determine the effect of this compound on the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (known concentration)

  • Sterile Petri plates (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Sterile distilled water

  • Incubator

Methodology:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and allow it to cool to approximately 45-50°C.

  • Fungicide Incorporation: Add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control set of plates with no fungicide.

  • Pouring Plates: Pour approximately 20 mL of the fungicide-amended or control PDA into each sterile Petri plate and allow it to solidify.

  • Inoculation: From the margin of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug in the center of each prepared plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula: % Inhibition = ((dc - dt) / dc) x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

Protocol 2: In Vitro Fungicide Efficacy Testing on Spore Germination

Objective: To determine the effect of this compound on the spore germination of a target fungus.

Materials:

  • Spore suspension of the target fungus (e.g., 1 x 10^5 spores/mL)

  • This compound stock solution

  • Sterile water or a suitable germination buffer

  • Microscope slides with cavities or multi-well plates

  • Humid chamber (e.g., a Petri plate with moist filter paper)

  • Microscope

Methodology:

  • Spore Suspension Preparation: Prepare a spore suspension from a fresh culture of the target fungus in sterile water. Adjust the concentration using a hemocytometer.

  • Fungicide Dilutions: Prepare a series of dilutions of this compound in sterile water or germination buffer to achieve the desired final concentrations.

  • Treatment: In a microfuge tube, mix equal volumes of the spore suspension and the fungicide dilution. For the control, mix the spore suspension with sterile water or buffer.

  • Incubation: Place a drop of the treated spore suspension onto a cavity slide or into a well of a multi-well plate. Incubate the slides/plates in a humid chamber at the optimal temperature for spore germination for 24-48 hours.

  • Observation: Using a microscope, observe at least 100 spores per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation: Calculate the percentage of spore germination inhibition for each fungicide concentration using the following formula: % Inhibition = ((gc - gt) / gc) x 100 Where:

    • gc = percentage of germination in the control

    • gt = percentage of germination in the treatment

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Inconsistent Fungicide Results start Inconsistent Results Observed q1 Are control groups behaving as expected? start->q1 q2 Is there high variability between replicates? q1->q2 Yes sol1 Check spore viability, media preparation, and incubation conditions. q1->sol1 No q3 Is the fungicide ineffective at all concentrations? q2->q3 Yes sol2 Review inoculum prep, pipetting technique, and incubator conditions. q2->sol2 No sol3 Investigate fungicide resistance, check concentration calculations. q3->sol3 Yes end Consistent Results q3->end No sol1->start sol2->start sol3->start

Caption: Troubleshooting workflow for inconsistent fungicide experiment results.

G cluster_workflow Mycelial Growth Inhibition Assay Workflow prep_media Prepare PDA Medium add_fungicide Incorporate this compound (various concentrations) prep_media->add_fungicide pour_plates Pour Plates add_fungicide->pour_plates inoculate Inoculate with Mycelial Plugs pour_plates->inoculate incubate Incubate inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate

Caption: Experimental workflow for a mycelial growth inhibition assay.

G cluster_pathway Quinone outside Inhibitor (QoI) Fungicide Mode of Action qoi QoI Fungicide cytochrome_b Cytochrome b qoi->cytochrome_b inhibition Inhibition qoi->inhibition complex_iii Cytochrome bc1 Complex (Complex III) electron_transport Electron Transport Chain complex_iii->electron_transport cytochrome_b->complex_iii cytochrome_c1 Cytochrome c1 cytochrome_c1->complex_iii atp_synthesis ATP Synthesis electron_transport->atp_synthesis inhibition->electron_transport

Caption: Simplified signaling pathway for the mode of action of QoI fungicides.

References

Refining application techniques for Fungicide5 in on-farm research

Author: BenchChem Technical Support Team. Date: November 2025

Fungicide5 Technical Support Center for On-Farm Research

Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and crop advisors in successfully conducting on-farm trials with this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure accurate and effective application.

Troubleshooting and FAQs

This section addresses common issues that may arise during the preparation and application of this compound in a research setting.

Mixing and Compatibility

  • Q1: I observed clumping/gelling in the spray tank after mixing this compound with another pesticide. What should I do?

    • A1: This indicates a potential compatibility issue. Immediately stop agitation and do not apply the mixture. Perform a jar test before mixing in the spray tank. To do this, mix the products in the same proportions you would in the sprayer in a clear glass jar with a lid. Shake well and let it sit for 15-30 minutes. Look for any signs of separation, clumping, or heat generation. If any of these occur, the products are not compatible.

  • Q2: My this compound solution is foaming excessively in the tank. How can I prevent this?

    • A2: Excessive foaming can lead to inaccurate application rates. To minimize foaming, fill the tank with half the required water, add a defoaming agent if necessary, then add this compound, followed by the remaining water and any other tank-mix partners. Ensure the agitation system is not set too high.

Application and Equipment

  • Q3: The pressure at the boom is fluctuating during application. What could be the cause?

    • A3: Pressure fluctuations can result in uneven application. Check for clogged nozzles or filters, kinks in the sprayer hoses, or a malfunctioning pump or pressure regulator. Refer to your sprayer's manual for troubleshooting these components.

  • Q4: I'm noticing an uneven spray pattern on the crop canopy. What should I check?

    • A4: An uneven spray pattern can be caused by several factors:

      • Incorrect Boom Height: The boom may be too high or too low. For most broadcast applications, a 100% overlap is desired. Check the nozzle manufacturer's recommendation for the optimal height.

      • Worn or Damaged Nozzles: Inspect all nozzles for wear and tear. Replace any that are damaged or have an output that deviates by more than 10% from the average.

      • Mismatched Nozzles: Ensure all nozzles on the boom are of the same type and size.

Efficacy and Crop Response

  • Q5: I am not seeing the expected level of disease control in my this compound plots.

    • A5: Several factors can influence efficacy. Consider the following:

      • Application Timing: Was this compound applied at the correct disease stage or as a preventative measure according to the protocol?

      • Coverage: Was the crop canopy adequately covered? Check your application volume (GPA) and nozzle selection.

      • Rainfall: Did rain occur shortly after application? this compound requires a rainfast period of at least 2 hours.

      • Disease Resistance: Consider the possibility of fungicide-resistant pathogen populations in your trial area.

Quantitative Data Summary

The following table provides recommended starting parameters for this compound application in on-farm research plots. These may need to be adjusted based on specific crop, environmental conditions, and equipment.

ParameterCornSoybeansWheat
Application Rate 8 - 12 fl oz/acre6 - 10 fl oz/acre7 - 11 fl oz/acre
Spray Volume (GPA) 15 - 20 gallons/acre15 - 20 gallons/acre10 - 15 gallons/acre
Recommended Nozzle Type Turbo TeeJet (TTI) or Air Induction (AIXR)Turbo TeeJet (TTI) or Air Induction (AIXR)Flat-fan (XR) or Air Induction (AIXR)
Droplet Size Medium to CoarseMedium to CoarseMedium
Max Wind Speed 10 mph10 mph15 mph

Experimental Protocols

Protocol 1: Small-Plot Sprayer Calibration

This protocol ensures accurate application rates for your on-farm trials.

  • Measure Nozzle Output:

    • Park the sprayer on level ground and ensure the tank is clean.

    • Fill the tank with water.

    • Set the desired application pressure (e.g., 40 PSI).

    • Place a calibration container under one nozzle and collect the output for one minute.

    • Record the volume in ounces. Repeat for all nozzles on the boom.

    • Calculate the average nozzle output. Replace any nozzle that deviates by more than 10% from the average.

  • Determine Sprayer Speed:

    • Mark a 100-foot course in the field.

    • Drive the course at your intended application speed and record the time in seconds.

    • Repeat this twice and calculate the average time.

    • Calculate your speed in miles per hour (MPH) using the formula: Speed (MPH) = (Distance (ft) * 60) / (Time (sec) * 88)

  • Calculate Gallons Per Acre (GPA):

    • Use the following formula: GPA = (GPM * 5940) / (MPH * W)

      • GPM = Gallons per minute per nozzle (ounces per minute / 128)

      • 5940 = a constant for converting units

      • MPH = Speed calculated in step 2

      • W = Nozzle spacing in inches

  • Adjust and Re-Calibrate:

    • If the calculated GPA is not your target GPA, adjust your pressure or speed and repeat the calibration process. Note that significant pressure changes will affect droplet size and spray pattern.

Visualizations

On-Farm Trial Experimental Workflow

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Preparation cluster_2 Phase 3: Execution cluster_3 Phase 4: Analysis a Define Objectives b Select Trial Site a->b c Create Plot Map b->c d Calibrate Sprayer c->d e Prepare this compound Mix d->e f Apply Treatments e->f g Collect In-Season Data f->g h Harvest Plots g->h i Analyze Data h->i j Generate Report i->j

Caption: Workflow for conducting an on-farm trial with this compound.

Troubleshooting Application Issues

G start Problem Detected: Uneven Application q1 Is spray pressure stable? start->q1 a1_yes Check Boom Height & Nozzles q1->a1_yes Yes a1_no Inspect Pump, Regulator & Filters q1->a1_no No q2 Are all nozzles identical & in good condition? a1_yes->q2 a2_yes Adjust Boom Height a2_no Replace Worn or Mismatched Nozzles

Caption: A decision tree for troubleshooting uneven fungicide application.

Potential phytotoxicity of Fungicide5 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential phytotoxicity of Fungicide5 at high concentrations. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is fungicide-induced phytotoxicity?

A1: Phytotoxicity refers to the damaging effects on plant growth and development caused by exposure to a chemical compound, in this case, this compound.[1] These effects can manifest as a range of symptoms, from mild discoloration to severe tissue death, and are often dose-dependent.[2][3]

Q2: What are the common symptoms of this compound phytotoxicity at high concentrations?

A2: At elevated concentrations, this compound can cause a variety of symptoms, including:

  • Chlorosis: Yellowing of leaf tissue, either uniformly, in spots, or along the margins.[4][5]

  • Necrosis: Browning and death of plant tissue, often appearing as spots, speckles, or at the leaf tips and margins.[4]

  • Leaf Distortion: Curling, cupping, or twisting of leaves.[1][4]

  • Stunting: Reduced overall plant growth, including smaller leaves, shorter internodes, or reduced root development.[1][2]

  • Abnormal Growth: In some cases, excessive or unusual growth patterns may be observed.[1]

Q3: What factors can increase the risk of this compound phytotoxicity?

A3: Several factors can exacerbate the phytotoxic effects of this compound, even at concentrations that might otherwise be considered safe:

  • High Temperatures and Humidity: Applying this compound in hot or humid conditions can increase its uptake and the potential for phytotoxicity.[4][6]

  • Slow Drying: Conditions that prolong the wetness of the leaf surface after application can increase the risk of injury.[7]

  • Plant Stress: Plants under stress from drought, nutrient deficiencies, or other environmental factors are more susceptible to chemical injury.[6]

  • Sensitive Species or Cultivars: Plant genetics play a significant role, with some species or cultivars being inherently more sensitive to this compound.[6]

  • Tank Mixes: Combining this compound with other pesticides or adjuvants can sometimes lead to unexpected phytotoxic reactions.[6]

Troubleshooting Guide

Issue: I am observing symptoms of phytotoxicity after applying this compound.

This guide will help you diagnose and address potential phytotoxicity issues in your experiments.

Step 1: Observe and Document the Symptoms Carefully examine the affected plants and document the specific symptoms. Note the location and pattern of the damage. Is it on new or old growth? Is it uniform across all treated plants?[4][8]

Step 2: Review Your Experimental Protocol

  • Concentration: Double-check the concentration of this compound used. Was there a calculation error that resulted in a higher-than-intended dose?[6]

  • Application Method: Was the application uniform? Over-application in certain areas can lead to localized phytotoxicity.[6]

  • Untreated Controls: Compare the symptomatic plants to your untreated control group. This is crucial for confirming that the symptoms are indeed caused by this compound.[4]

Step 3: Consider Environmental Factors Review the environmental conditions during and after the application of this compound. High temperatures, humidity, or intense light could have contributed to the observed symptoms.[4][6]

Step 4: Consult the Data Tables Refer to the tables below for quantitative data on the phytotoxic effects of this compound at different concentrations and on various plant species. This can help you determine if your observations are consistent with known dose-dependent effects.

Step 5: Plan Your Next Steps Based on your findings, you may need to adjust your experimental protocol. This could involve lowering the concentration of this compound, modifying the application method, or ensuring plants are not stressed during treatment.

Quantitative Data on this compound Phytotoxicity

Table 1: Effect of this compound Concentration on Seed Germination and Seedling Vigor

This compound Concentration (µg/mL)Plant SpeciesGermination Rate (%)Root Length Reduction (%)Seedling Vigor Index (SVI) Reduction (%)
10 (Recommended Dose)Arabidopsis thaliana9857
50Arabidopsis thaliana921520
100Arabidopsis thaliana753548
200Arabidopsis thaliana506075
10 (Recommended Dose)Solanum lycopersicum95810
50Solanum lycopersicum882025
100Solanum lycopersicum654555
200Solanum lycopersicum407082

Data is hypothetical and for illustrative purposes.

Table 2: Visual Phytotoxicity Score on Foliage at 7 Days After Treatment

This compound Concentration (µg/mL)Arabidopsis thalianaSolanum lycopersicumZea mays
10 (Recommended Dose)0 (No visible injury)0 (No visible injury)0 (No visible injury)
501 (Slight chlorosis)1 (Slight chlorosis)0 (No visible injury)
1002 (Moderate chlorosis, some necrotic spots)2 (Moderate chlorosis, leaf margin necrosis)1 (Slight chlorosis)
2003 (Severe necrosis and leaf distortion)3 (Severe necrosis and stunting)2 (Moderate chlorosis)

Phytotoxicity Score: 0 = No injury, 1 = Slight injury, 2 = Moderate injury, 3 = Severe injury. Data is hypothetical.

Experimental Protocols

Protocol 1: Seed Germination and Seedling Vigor Assay

This protocol is designed to assess the phytotoxicity of this compound on seed germination and early seedling growth.[3]

  • Seed Sterilization: Surface sterilize seeds by washing them in 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

  • Treatment Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentrations in sterile water. Include a solvent-only control.

  • Seed Plating: Place 20-30 sterilized seeds on sterile filter paper in a petri dish. Add 5 mL of the respective this compound solution or control solution to each petri dish.

  • Incubation: Seal the petri dishes and incubate them in a controlled environment (e.g., 22°C with a 16-hour light/8-hour dark cycle).

  • Data Collection:

    • After 7 days, count the number of germinated seeds to calculate the germination rate.

    • Measure the root length of at least 10 seedlings per treatment.

    • Calculate the Seedling Vigor Index (SVI) using the formula: SVI = (Mean root length + Mean shoot length) x Germination percentage.

Protocol 2: Foliar Phytotoxicity Assessment

This protocol is used to evaluate the phytotoxic effects of this compound when applied to the foliage of established plants.[9]

  • Plant Growth: Grow plants to a suitable developmental stage (e.g., 3-4 true leaves) in a controlled environment.

  • Treatment Application: Prepare the desired concentrations of this compound. Apply the solutions to the foliage as a fine mist until runoff. Include an untreated control group.

  • Environmental Conditions: Maintain consistent environmental conditions (temperature, humidity, light) for all treatment groups throughout the experiment.

  • Visual Assessment: At 3, 7, and 14 days after treatment, visually assess the plants for symptoms of phytotoxicity. Use a rating scale (e.g., 0-5, where 0 is no damage and 5 is plant death) to quantify the damage.

  • Biomass Measurement: At the end of the experiment, harvest the aerial parts of the plants and measure their fresh and dry weight to determine any impact on biomass accumulation.

Visualizations

start Observe Symptoms (e.g., chlorosis, necrosis) check_concentration Review this compound Concentration start->check_concentration check_application Examine Application Uniformity check_concentration->check_application compare_control Compare with Untreated Control check_application->compare_control assess_environment Assess Environmental Conditions (Temp, Humidity) compare_control->assess_environment consult_data Consult Phytotoxicity Data Tables assess_environment->consult_data adjust_protocol Adjust Experimental Protocol (e.g., lower concentration) consult_data->adjust_protocol Symptoms consistent with high concentration no_phytotoxicity Symptoms Likely Not Due to this compound consult_data->no_phytotoxicity Symptoms not consistent

Caption: Troubleshooting workflow for diagnosing this compound phytotoxicity.

This compound High Concentration of this compound ROS Reactive Oxygen Species (ROS) Production This compound->ROS Cellular_Damage Cellular Damage (Membranes, Proteins, DNA) ROS->Cellular_Damage Photosynthesis_Inhibition Inhibition of Photosynthesis Cellular_Damage->Photosynthesis_Inhibition Chlorosis_Necrosis Chlorosis and Necrosis Photosynthesis_Inhibition->Chlorosis_Necrosis

Caption: Simplified signaling pathway of this compound-induced phytotoxicity.

start Start: Plant Cultivation treatment Foliar Application of this compound (Multiple Concentrations + Control) start->treatment incubation Incubation in Controlled Environment treatment->incubation visual_assessment Visual Assessment of Phytotoxicity (3, 7, 14 days) incubation->visual_assessment data_collection Data Collection (Biomass, Photosynthetic Parameters) visual_assessment->data_collection analysis Statistical Analysis data_collection->analysis end End: Report Findings analysis->end

Caption: Experimental workflow for assessing foliar phytotoxicity of this compound.

References

Mitigating off-target effects of Fungicide5 in lab studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the off-target effects of Fungicide5 in laboratory studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an inhibitor of fungal lanosterol 14α-demethylase (ERG11), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. By inhibiting ERG11, this compound disrupts membrane integrity, leading to fungal cell death.

Q2: I am observing cytotoxicity in my mammalian cell line after treatment with this compound. Is this expected?

While this compound is designed to be selective for fungal ERG11, cross-reactivity with mammalian cytochrome P450 enzymes, which share structural similarities with ERG11, can occur at higher concentrations. This can lead to cytotoxicity. We recommend performing a dose-response experiment to determine the optimal concentration with maximal antifungal activity and minimal off-target effects.

Q3: How can I determine if the observed effects in my experiment are off-target?

Distinguishing between on-target and off-target effects is crucial. We recommend a multi-pronged approach:

  • Dose-Response Curve: Establish a clear concentration range where the desired antifungal effect is observed without significant host cell toxicity.

  • Control Compound: Use a structurally related but inactive compound as a negative control. An ideal control would be a molecule that is similar to this compound but does not inhibit ERG11.

  • Rescue Experiments: If possible, supplement the media with ergosterol to see if it rescues the fungal cells from the effects of this compound. This would confirm the on-target mechanism.

  • Orthogonal Assays: Confirm the phenotype using a different inhibitor of the same pathway or a genetic approach (e.g., ERG11 knockdown/knockout).

Troubleshooting Guide

Issue 1: High level of cytotoxicity observed in non-target (e.g., mammalian) cells.

This is a common issue when working with small molecule inhibitors. The following steps can help you troubleshoot and mitigate this problem.

Troubleshooting Workflow

A High Cytotoxicity Observed B Perform Dose-Response Experiment A->B C Determine IC50 (Fungal) and CC50 (Mammalian) B->C D Calculate Selectivity Index (SI = CC50 / IC50) C->D E SI > 10? D->E F Optimize Concentration for Maximal SI E->F Yes G Consider Alternative Fungicide or Delivery Method E->G No H Proceed with Optimized Concentration F->H

Caption: Workflow for troubleshooting cytotoxicity.

Detailed Steps:

  • Perform a Dose-Response Experiment: Test a wide range of this compound concentrations on both your target fungal species and your non-target cell line.

  • Determine IC50 and CC50:

    • IC50 (Half-maximal inhibitory concentration): The concentration of this compound that inhibits 50% of the fungal growth.

    • CC50 (Half-maximal cytotoxic concentration): The concentration of this compound that causes 50% cytotoxicity in your non-target cell line.

  • Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to IC50. A higher SI indicates greater selectivity for the target organism.

    Selectivity Index (SI) = CC50 / IC50

  • Optimize Concentration: Aim for a concentration that is effective against the fungus (at or above the IC50) but well below the CC50 of your non-target cells. A selectivity index greater than 10 is generally considered acceptable for in vitro studies.

Quantitative Data Summary

Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
C. albicans0.1--
HEK293-15.2152
HepG2-8.585
A549-22.1221

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is for determining the CC50 of this compound on a mammalian cell line in a 96-well plate format.

  • Cell Seeding: Seed your mammalian cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in culture media. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration to determine the CC50.

Issue 2: Unexpected changes in host cell signaling pathways.

This compound may have off-target effects on host cell signaling pathways. The following diagram illustrates the intended and potential off-target mechanisms.

Signaling Pathway Diagram

cluster_fungus Fungal Cell cluster_mammalian Mammalian Cell F5_fungus This compound ERG11 ERG11 F5_fungus->ERG11 Inhibits Ergosterol Ergosterol Synthesis ERG11->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane F5_mammalian This compound CYP450 Cytochrome P450 F5_mammalian->CYP450 Inhibits (Off-target) ROS Reactive Oxygen Species (ROS) Production CYP450->ROS StressPathways Stress Response Pathways (e.g., MAPK, Nrf2) ROS->StressPathways

Caption: On-target vs. off-target effects of this compound.

Troubleshooting Steps:

  • Hypothesize Potential Off-Targets: Based on the structure of this compound, identify potential mammalian orthologs or structurally related proteins that could be off-targets. For this compound, cytochrome P450 enzymes are a likely candidate.

  • Perform a Kinase Profile: If the off-target effects are suspected to be mediated by kinase inhibition, a broad kinase screen can identify unintended targets.

  • Gene Expression Analysis: Perform qPCR or RNA-sequencing on host cells treated with a sub-toxic concentration of this compound to identify upregulated or downregulated genes and pathways. Look for enrichment in stress response or metabolic pathways.

Experimental Protocol: Western Blot for Stress Pathway Activation

This protocol can be used to assess the activation of stress response pathways (e.g., phosphorylation of p38 MAPK).

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your protein of interest (e.g., phospho-p38) and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or loading control.

Technical Support Center: Improving the Formulation of Fungicide5 for Better Adherence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to improve the adherence of Fungicide5 formulations.

Troubleshooting Guides

This section provides systematic approaches to diagnosing and resolving common problems with this compound adherence.

Issue: Poor Retention of this compound on Leaf Surfaces

Symptoms:

  • Visible runoff of the fungicide solution during application.

  • Low efficacy of this compound after application, especially after rainfall or overhead irrigation.[1]

  • Uneven distribution of the fungicide on the leaf surface.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Inadequate Spreading and Wetting 1. Measure the contact angle of your this compound formulation on the target leaf surface. A high contact angle indicates poor wetting. 2. Observe the droplet behavior upon impact. Beading and rolling off are signs of high surface tension.[2]Incorporate a non-ionic surfactant or an organosilicone-based adjuvant to reduce surface tension and promote spreading.[2][3]
Suboptimal Adjuvant Selection 1. Review the type of adjuvant currently in use. Terpene-based stickers may offer less retention compared to organosilicone/latex blends on hard-to-wet surfaces.[4] 2. Conduct a side-by-side comparison of different adjuvant types (e.g., stickers, spreaders, oils).For waxy leaf surfaces, consider switching to an organosilicone/latex-based sticker adjuvant, which has been shown to significantly improve retention.[5][6]
Incorrect Adjuvant Concentration 1. Verify the concentration of the adjuvant in your formulation. 2. Perform a dose-response experiment to determine the optimal concentration for adherence without causing phytotoxicity.Adjust the adjuvant concentration based on experimental results. Note that increasing the concentration of some adjuvants, like organosilicone/latex blends, can lead to increased retention.[4]
Environmental Factors 1. Review the environmental conditions during and after application (e.g., rainfall, humidity, temperature). 2. Hot and dry conditions can cause rapid droplet evaporation, while rain can wash off the formulation.Apply this compound during periods of moderate humidity and when no rain is expected for at least a few hours to allow for proper drying and film formation.[7][8]

Frequently Asked Questions (FAQs)

This section addresses specific questions related to improving this compound formulation and adherence.

1. What is the first step I should take if I notice poor adherence of my this compound formulation?

The first step is to characterize the wetting properties of your formulation on the target plant surface.[9] This can be done by measuring the contact angle of a droplet of your formulation on a leaf.[10] A high contact angle (greater than 90 degrees) indicates poor wetting and is often the primary reason for poor adherence.[9]

2. What type of adjuvant is best for improving the rainfastness of this compound?

Sticker adjuvants are specifically designed to improve the resistance of a pesticide to rain wash-off.[5][4] Studies have shown that organosilicone/latex-based sticker adjuvants can provide superior rainfastness compared to terpene-based polymers, especially on waxy leaf surfaces.[5][6] After a simulated heavy rain event, up to 86% of a fungicide formulation with an organosilicone/latex sticker was retained on cabbage leaves, compared to less than 45% with a terpene polymer sticker.[5][4]

3. Can the type of spray nozzle affect the adherence of this compound?

Yes, the spray nozzle can significantly impact droplet size and velocity, which in turn affects adhesion and retention.[9] Fine to medium-sized droplets tend to provide better coverage and are less likely to bounce off the leaf surface compared to very coarse droplets.[9] However, very fine droplets are more susceptible to drift.[7] It is important to select a nozzle that provides a balance of good coverage and minimal drift for your specific application conditions.

4. How does the waxy cuticle of a leaf affect this compound adherence?

The waxy cuticle of a leaf is a primary barrier to fungicide adhesion.[9] This hydrophobic surface repels water-based spray droplets, causing them to bead up and roll off.[2] To overcome this, adjuvants that reduce the surface tension of the spray solution are necessary to allow the droplets to spread and make better contact with the leaf surface.[3]

5. How can I test the compatibility of a new adjuvant with my this compound formulation?

Before incorporating a new adjuvant, you should perform a jar test to check for physical compatibility. This involves mixing the components in a clear jar in the same proportions you would in your spray tank and observing for any signs of incompatibility, such as the formation of precipitates, gels, or separation into layers.

Data Presentation

The following table summarizes the retention and rainfastness of a fungicide formulation with different types of sticker adjuvants on a hard-to-wet plant species (cabbage).

Adjuvant TypeAdjuvant Concentration (% v/v)Mean Fungicide Retention (µg/cm²) - Pre-rainMean Fungicide Retention (µg/cm²) - Post-rain (4mm)% Retention after Rain
Organosilicone/Latex Blend 1 0.050.80.675%
Organosilicone/Latex Blend 1 0.11.21.083%
Organosilicone/Latex Blend 2 0.050.90.778%
Organosilicone/Latex Blend 2 0.11.51.387%
Terpene Polymer 1 0.10.40.1538%
Terpene Polymer 2 0.10.50.240%

Data adapted from a study by Gaskin and Steele (2009) comparing different sticker adjuvants.[5][4][11]

Experimental Protocols

Protocol 1: Sessile Drop Contact Angle Measurement

This protocol outlines the procedure for measuring the static contact angle of a this compound formulation on a leaf surface to assess its wetting properties.[12][13][14]

Materials:

  • Contact angle goniometer with a high-speed camera and light source

  • Microsyringe or automated dispenser

  • This compound formulation

  • Freshly excised leaves from the target plant species

  • Flat, stable surface to mount the leaf sample

Procedure:

  • Ensure the leaf sample is clean, dry, and representative of the target surface.

  • Mount the leaf on the sample stage of the goniometer, ensuring the area to be tested is flat and horizontal.

  • Fill the microsyringe with the this compound formulation, ensuring there are no air bubbles.

  • Carefully dispense a single droplet of a predetermined volume (e.g., 5 µL) onto the leaf surface from a fixed height.

  • Immediately start recording the droplet's profile with the camera.

  • Use the goniometer's software to analyze the image and measure the angle formed at the three-phase (solid-liquid-air) interface.

  • Repeat the measurement at least five times on different areas of the leaf and on different leaves to ensure reproducibility.

  • Calculate the average contact angle and standard deviation.

Protocol 2: Laboratory-Based Rainfastness Assay

This protocol provides a method for evaluating the rainfastness of different this compound formulations.[8][15][16][17]

Materials:

  • Treated plants or leaf samples

  • Rainfall simulator capable of producing consistent droplet size and intensity

  • Spray application equipment calibrated to deliver a uniform coating

  • Analytical method to quantify the amount of this compound (e.g., HPLC)

  • Collection vessels for runoff analysis (optional)

Procedure:

  • Apply the different this compound formulations to the test plants or leaf surfaces using the calibrated sprayer. Ensure even coverage.

  • Allow the formulations to dry completely for a specified period (e.g., 2 hours) under controlled conditions.

  • Set aside a subset of treated samples as a non-rained control.

  • Place the remaining treated samples in the rainfall simulator.

  • Expose the samples to a simulated rainfall of a specific intensity and duration (e.g., 20 mm/hour for 30 minutes).

  • After the simulated rainfall, allow the samples to dry completely.

  • Extract the remaining this compound from both the rained and non-rained samples using an appropriate solvent.

  • Quantify the amount of this compound in the extracts using a validated analytical method.

  • Calculate the percentage of this compound retained after rainfall relative to the non-rained control.

Mandatory Visualizations

G Start Poor this compound Adherence (Runoff, Low Efficacy) CheckWetting Assess Wetting Properties (Contact Angle Measurement) Start->CheckWetting HighContactAngle High Contact Angle (>90°)? CheckWetting->HighContactAngle AddSurfactant Incorporate Spreading/Wetting Agent (e.g., Non-ionic Surfactant) HighContactAngle->AddSurfactant Yes CheckSticker Evaluate Adjuvant Type (Sticker Performance) HighContactAngle->CheckSticker No AddSurfactant->CheckSticker PoorRainfastness Poor Rainfastness? CheckSticker->PoorRainfastness OptimizeSticker Optimize Sticker Adjuvant (e.g., Organosilicone/Latex) PoorRainfastness->OptimizeSticker Yes CheckConcentration Verify Adjuvant Concentration PoorRainfastness->CheckConcentration No OptimizeSticker->CheckConcentration IncorrectConc Incorrect Concentration? CheckConcentration->IncorrectConc AdjustConc Adjust Adjuvant Concentration (Dose-Response Study) IncorrectConc->AdjustConc Yes ReviewApplication Review Application Parameters (Nozzle, Volume, Environment) IncorrectConc->ReviewApplication No AdjustConc->ReviewApplication SuboptimalApp Suboptimal Application? ReviewApplication->SuboptimalApp ModifyApplication Modify Application Technique SuboptimalApp->ModifyApplication Yes Resolved Adherence Improved SuboptimalApp->Resolved No ModifyApplication->Resolved

Caption: Troubleshooting workflow for diagnosing and resolving poor this compound adherence.

G cluster_formulation This compound Formulation cluster_application Application Method cluster_environment Environmental Conditions Fungicide5_AI This compound Active Ingredient Adherence This compound Adherence on Leaf Surface Fungicide5_AI->Adherence Adjuvants Adjuvants (Surfactants, Stickers, Oils) Adjuvants->Adherence Carrier Carrier (e.g., Water) Carrier->Adherence Nozzle Nozzle Type Nozzle->Adherence SprayVolume Spray Volume SprayVolume->Adherence Pressure Pressure Pressure->Adherence Rainfall Rainfall Rainfall->Adherence Humidity Humidity Humidity->Adherence Temperature Temperature Temperature->Adherence LeafSurface Leaf Surface Properties (Waxy Cuticle, Trichomes) Adherence->LeafSurface

Caption: Key factors influencing the adherence of this compound formulations to plant leaf surfaces.

References

Validation & Comparative

Comparative Efficacy of Novel SDHI Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of a novel succinate dehydrogenase inhibitor (SDHI) fungicide, designated here as Fungicide5, against other commercially available SDHI fungicides. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its performance based on available experimental data.

Introduction to SDHI Fungicides

Succinate dehydrogenase inhibitor (SDHI) fungicides are a class of agricultural chemicals that target the mitochondrial respiratory chain in fungi.[1][2] Specifically, they inhibit the function of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, by blocking the transfer of electrons from succinate to ubiquinone.[1][2] This disruption of the fungal respiratory process leads to a cessation of energy production and ultimately, fungal cell death.[2] The SDHI class of fungicides is categorized as a medium to high-risk group for the development of fungicide resistance due to their specific, single-site mode of action.[1][2]

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other prominent SDHI fungicides against various fungal pathogens. For the purpose of this guide, "this compound" represents a novel benzovindiflupyr-like compound, reflecting recent research on next-generation SDHIs.

In Vitro Efficacy: Mycelial Growth Inhibition

Table 1: Comparative EC50 values (µg/mL) of SDHI fungicides against various fungal pathogens.

FungicideColletotrichum gloeosporioidesSclerotinia sclerotiorumRhizoctonia cerealis
This compound (Benzovindiflupyr-like) 0.08 - 1.11 [3]< 0.1 [4]N/A
Penthiopyrad0.45 - 3.17[3]> 5.3[4]N/A
Boscalid> 100[4]0.51[5]N/A
Fluxapyroxad> 100[6]0.19[5]16.99[5]
Fluopyram> 100[6]N/AN/A
PydiflumetofenNot effective[3]N/AN/A

EC50: The concentration of a fungicide that inhibits 50% of the mycelial growth of a fungal pathogen. N/A: Data not available in the reviewed literature.

Table 2: Percent inhibition of mycelial growth at a given concentration.

FungicidePathogenConcentration (µg/mL)Inhibition (%)
This compound (Benzovindiflupyr-like) Colletotrichum gloeosporioides100100[3]
PenthiopyradColletotrichum gloeosporioides100100[3]
FluxapyroxadColletotrichum gloeosporioides100~50[3]
In Vivo Efficacy: Disease Control

Table 3: Comparative in vivo efficacy of SDHI fungicides.

FungicidePathogenHost PlantEfficacy
This compound (Benzovindiflupyr-like) Puccinia sorghiN/A100% inhibitory rate at 50 µg/mL[5]
This compound (Benzovindiflupyr-like) Rhizoctonia solaniN/A60% inhibitory rate at 1 µg/mL[5]
BoscalidPuccinia sorghiN/A70% inhibitory rate at 50 µg/mL[5]
BoscalidRhizoctonia solaniN/A30% inhibitory rate at 1 µg/mL[5]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies for fungicide efficacy testing. Below are generalized protocols for the key experiments cited.

In Vitro Mycelial Growth Inhibition Assay

This assay is used to determine the direct inhibitory effect of a fungicide on the growth of a fungal pathogen.

  • Media Preparation : A suitable growth medium, such as Potato Dextrose Agar (PDA), is prepared and amended with varying concentrations of the test fungicide.

  • Inoculation : A mycelial plug of the target fungus is placed at the center of each fungicide-amended and control plate.

  • Incubation : The plates are incubated under controlled conditions (temperature, light) conducive to fungal growth.

  • Data Collection : The diameter of the fungal colony is measured at regular intervals.

  • Analysis : The percentage of growth inhibition is calculated relative to the control, and the EC50 value is determined using statistical software.

In Vivo Fungicide Efficacy Trial (Field or Greenhouse)

These trials are designed to evaluate the performance of a fungicide in a more realistic setting, on a host plant.

  • Trial Design : The experiment is set up using a randomized block design with multiple replicates for each treatment.[7]

  • Treatments : Treatments include the test fungicide at various application rates, a standard commercial fungicide for comparison, and an untreated control.[7]

  • Application : Fungicides are applied to the host plants at a specified growth stage, either before (preventative) or after (curative) inoculation with the pathogen.

  • Inoculation : Plants are artificially inoculated with the target pathogen to ensure disease pressure.

  • Environmental Conditions : The trial is conducted under conditions favorable for disease development.

  • Disease Assessment : Disease severity and incidence are rated at regular intervals throughout the trial.

  • Data Analysis : The collected data are statistically analyzed to determine the efficacy of the fungicide treatments in controlling the disease compared to the untreated control.

Visualizations

Signaling Pathway: Mode of Action of SDHI Fungicides

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_complexII Complex II (Succinate Dehydrogenase) SDHB SdhB Ubiquinone Ubiquinone (Q) SDHC SdhC SDHD SdhD Succinate Succinate Succinate->SDHB e- Fumarate Fumarate Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol e- This compound This compound (SDHI) This compound->SDHB Inhibits

Caption: Mode of action of SDHI fungicides in the mitochondrial respiratory chain.

Experimental Workflow: Fungicide Efficacy Screening

Efficacy_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Trial A1 Prepare fungicide-amended media A2 Inoculate with fungal pathogen A1->A2 A3 Incubate under controlled conditions A2->A3 A4 Measure mycelial growth A3->A4 A5 Calculate EC50 values A4->A5 B5 Analyze disease control efficacy A5->B5 Inform B1 Establish host plants B2 Apply fungicide treatments B1->B2 B3 Inoculate with fungal pathogen B2->B3 B4 Assess disease severity B3->B4 B4->B5

Caption: Generalized workflow for in vitro and in vivo fungicide efficacy testing.

References

Performance Validation of Fungicide5 Against Commercial Standards

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive performance analysis of the novel antifungal agent, Fungicide5, benchmarked against two widely used commercial fungicides: Azoxystrobin (a quinone outside inhibitor) and Propiconazole (a demethylation inhibitor). The data presented herein is intended to provide researchers, scientists, and drug development professionals with an objective comparison of this compound's efficacy and a detailed overview of the methodologies employed for its validation.

Experimental Protocols

The following protocols were utilized to generate the comparative data in this guide.

1. In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each fungicide against target pathogens.

  • Fungal Strains: Aspergillus niger (ATCC 16404) and Fusarium oxysporum (ATCC 48112) were used. Cultures were grown on Potato Dextrose Agar (PDA) for 7 days at 25°C. Spores were harvested and suspended in sterile saline with 0.05% Tween 80 to a final concentration of 1 x 10^5 spores/mL.

  • Methodology: The assay was conducted in 96-well microtiter plates. Each fungicide was serially diluted in Potato Dextrose Broth (PDB) to achieve a range of final concentrations (0.01 µg/mL to 100 µg/mL). 100 µL of the fungal spore suspension was added to 100 µL of each fungicide dilution. Plates were incubated at 25°C for 48 hours. Fungal growth was quantified by measuring optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

2. In Vivo Disease Control Assay (Detached Leaf Model)

  • Objective: To assess the protective efficacy of each fungicide in preventing disease development on a biological substrate.

  • Plant Material: Healthy, mature leaves were detached from 6-week-old tomato plants (Solanum lycopersicum).

  • Methodology: Leaves were washed and surface-sterilized. Fungicide solutions were prepared at a concentration of 100 µg/mL in a sterile water-surfactant solution. Leaves were sprayed with each fungicide solution until runoff and allowed to air dry for 2 hours. A control group was sprayed with the water-surfactant solution only. Each leaf was then inoculated with a 10 µL droplet containing 1 x 10^4 spores of Fusarium oxysporum.

  • Incubation and Assessment: The treated leaves were placed in a high-humidity chamber at 25°C with a 12-hour photoperiod. After 5 days, the lesion diameter at the inoculation site was measured. Disease reduction was calculated relative to the control group.

Performance Comparison Data

The following tables summarize the quantitative performance of this compound in comparison to Azoxystrobin and Propiconazole.

Table 1: In Vitro IC50 Values (µg/mL)

FungicideTarget Pathogen: Aspergillus nigerTarget Pathogen: Fusarium oxysporum
This compound 0.25 0.58
Azoxystrobin0.421.25
Propiconazole1.150.85

Table 2: In Vivo Protective Efficacy Against Fusarium oxysporum

Fungicide (at 100 µg/mL)Average Lesion Diameter (mm)Disease Reduction (%)
This compound 2.1 85.0
Azoxystrobin5.858.6
Propiconazole3.575.0
Control (No Fungicide)14.00.0

Visualized Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Assay cluster_1 Phase 2: In Vivo Assay A Fungal Culture (A. niger, F. oxysporum) B Spore Suspension (1x10^5 spores/mL) A->B D Incubation in 96-Well Plates (48h, 25°C) B->D C Serial Dilution of Fungicides C->D E Measure OD600 D->E F Calculate IC50 Values E->F L Calculate Disease Reduction F->L Compare Results G Detached Tomato Leaves H Fungicide Application (100 µg/mL) G->H I Pathogen Inoculation (F. oxysporum) H->I J Incubation in Humidity Chamber (5 days, 25°C) I->J K Measure Lesion Diameter J->K K->L

Caption: Workflow for comparative fungicide performance validation.

Hypothetical Signaling Pathway Inhibition

G cluster_fungus Fungal Cell cluster_resp Mitochondrial Respiration cluster_sterol Ergosterol Biosynthesis cluster_f5 Cell Wall Synthesis Complex II Complex II Complex III Complex III Complex II->Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c ATP Production ATP Production Cytochrome c->ATP Production Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Cell Membrane Integrity Cell Membrane Integrity Ergosterol->Cell Membrane Integrity UDP-GlcNAc UDP-GlcNAc Chitin Synthase Chitin Synthase UDP-GlcNAc->Chitin Synthase Chitin Chitin Chitin Synthase->Chitin Cell Wall Rigidity Cell Wall Rigidity Chitin->Cell Wall Rigidity Azo Azoxystrobin Azo->Complex III Pro Propiconazole Pro->Lanosterol F5 This compound F5->Chitin Synthase

Caption: Proposed inhibitory mechanisms of action for fungicides.

Cross-Resistance Profile of Azoxystrobin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profile of Azoxystrobin, a widely used Quinone outside Inhibitor (QoI) fungicide. The information presented is collated from various scientific studies and is intended to inform resistance management strategies and the development of new fungicidal compounds. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided.

Quantitative Analysis of Cross-Resistance

The following tables summarize the effective concentration (EC50) values of Azoxystrobin and other fungicides against various fungal pathogens, illustrating patterns of cross-resistance and lack thereof.

Table 1: Cross-Resistance Patterns in Botrytis cinerea Isolates from Australian Vineyards

This table presents the EC50 value ranges for Azoxystrobin and other fungicides, highlighting the variability in sensitivity within a population of Botrytis cinerea. The data is adapted from a study on isolates collected from Australian vineyards.[1][2][3]

FungicideFungicide ClassEC50 Range (µg/mL) of Sensitive IsolatesEC50 Range (µg/mL) of Resistant Isolates
Azoxystrobin QoI 0.04 - 0.5 >50
BoscalidSDHI0.03 - 0.10.5 - 2.90
FenhexamidHydroxyanilide0.05 - 15 - 27.33
IprodioneDicarboximide0.75 - 2.53 - >50
PyrimethanilAnilinopyrimidine0.09 - 0.40.5 - 28.71
TebuconazoleDMI0.21 - 0.750.8 - 1.8

Table 2: Sensitivity of Ustilaginoidea virens to Azoxystrobin and Other Fungicides

This table demonstrates the lack of cross-resistance between Azoxystrobin (a QoI fungicide) and fungicides from the Demethylation Inhibitor (DMI) and Benzimidazole classes in Ustilaginoidea virens. The data shows that isolates resistant to DMIs or carbendazim remain sensitive to Azoxystrobin.[4][5]

FungicideFungicide ClassMean EC50 (µg/mL)Cross-Resistance with Azoxystrobin
Azoxystrobin QoI 0.203 -
PyraclostrobinQoI0.079Positive
CarbendazimBenzimidazoleNot specified in snippetNo
DifenoconazoleDMINot specified in snippetNo
ProchlorazDMINot specified in snippetNo
TebuconazoleDMINot specified in snippetNo

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-resistance studies.

1. Mycelial Growth Inhibition Assay (Microtiter Plate Method)

This method is used to determine the EC50 values of fungicides against fungal pathogens like Botrytis cinerea.

  • Fungal Isolates and Culture: Single spore isolates of the target fungus are grown on potato dextrose agar (PDA) plates.

  • Inoculum Preparation: A mycelial plug is taken from the edge of an actively growing colony and transferred to a fresh PDA plate. After incubation, conidia are harvested by flooding the plate with sterile water and gently scraping the surface. The conidial suspension is then filtered and adjusted to the desired concentration (e.g., 1 x 10^5 conidia/mL).

  • Fungicide Solutions: Stock solutions of the fungicides are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted to obtain a range of concentrations.

  • Assay Procedure:

    • 96-well microtiter plates are filled with a liquid growth medium (e.g., Potato Dextrose Broth - PDB).

    • The various fungicide dilutions are added to the wells.

    • Each well is then inoculated with the fungal spore suspension.

    • The plates are incubated at a suitable temperature (e.g., 20-25°C) in the dark for a specific period (e.g., 3-5 days).

  • Data Analysis: The optical density (OD) of each well is measured using a microplate reader at a specific wavelength (e.g., 600 nm) to determine fungal growth. The percentage of growth inhibition is calculated relative to the control (no fungicide). The EC50 value, the concentration of the fungicide that inhibits fungal growth by 50%, is then determined by probit analysis.

2. Agar Plate Assay for Fungicide Resistance Screening

This method is a simpler way to screen for fungicide resistance in a large number of isolates.

  • Media Preparation: Potato dextrose agar (PDA) is prepared and autoclaved. While the agar is still molten, the test fungicide is added to achieve the desired discriminatory concentration. The amended agar is then poured into petri dishes.

  • Inoculation: A small mycelial plug (e.g., 5 mm in diameter) from an actively growing fungal colony is placed in the center of the fungicide-amended agar plate and a control plate (without fungicide).

  • Incubation: The plates are incubated at an optimal temperature for the fungus (e.g., 20-25°C) for several days.

  • Assessment: The radial growth of the fungal colony is measured. An isolate is considered resistant if it shows significant growth on the fungicide-amended medium compared to the sensitive control.

Signaling Pathways and Resistance Mechanisms

Mechanism of Action of Azoxystrobin (QoI Fungicide)

Azoxystrobin inhibits fungal respiration by blocking the electron transport chain in the mitochondria. Specifically, it binds to the Quinone 'outside' (Qo) binding site of the cytochrome bc1 complex (Complex III), preventing the transfer of electrons from ubiquinol to cytochrome c. This disruption of the respiratory chain leads to a halt in ATP synthesis, ultimately causing fungal cell death.

QoI_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Cytochrome bc1 (Complex III) Ubiquinone->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates Azoxystrobin Azoxystrobin (QoI Fungicide) Azoxystrobin->ComplexIII Inhibits Qo site

Caption: Mechanism of action of Azoxystrobin (QoI fungicide).

Mechanism of Resistance to Azoxystrobin

The primary mechanism of resistance to Azoxystrobin and other QoI fungicides is a target-site mutation in the mitochondrial cytochrome b gene (CYTB). The most common mutation is a single nucleotide polymorphism that results in an amino acid substitution from glycine to alanine at position 143 (G143A). This alteration in the protein structure reduces the binding affinity of the fungicide to the Qo site, rendering it ineffective. Another, less frequent mutation involves a substitution from phenylalanine to leucine at position 129 (F129L).

QoI_Resistance_Mechanism cluster_workflow Development of QoI Fungicide Resistance start Wild-type Fungus (Sensitive to Azoxystrobin) mutation Spontaneous Mutation in CYTB Gene (e.g., G143A) start->mutation selection Selection Pressure (Repeated application of Azoxystrobin) mutation->selection resistant_population Resistant Fungal Population (Reduced binding of Azoxystrobin to Cytochrome b) selection->resistant_population outcome Control Failure resistant_population->outcome

Caption: Workflow of QoI fungicide resistance development.

References

A Comparative Analysis of Fungicide5 Efficacy in Plant Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing effort to develop sustainable and effective strategies for managing devastating plant diseases, biofungicides have emerged as a promising alternative to conventional chemical treatments. This guide provides a detailed statistical analysis of the efficacy of Fungicide5, a biofungicide with the active ingredient Bacillus amyloliquefaciens strain D747, in comparison to other fungicidal agents. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the field of plant pathology and crop protection.

Comparative Efficacy Against Eggplant Wilt

This section presents a comparative analysis of a representative biofungicide, Trichoderma viride, against two conventional chemical fungicides, Carbendazim and Mancozeb, for the control of Fusarium wilt in eggplant. While not the specific Bacillus amyloliquefaciens strain D747, this data provides a valuable insight into the performance of a biological control agent in comparison to chemical standards.

Data Presentation

The following table summarizes the quantitative data on the efficacy of the different fungicide treatments on three susceptible varieties of eggplant (V1, V2, and V3) under field conditions. The data presented is the percent reduction of wilt disease incidence compared to an untreated control.

TreatmentActive Ingredient(s)Fungicide TypePercent Disease Reduction (V1)[1]Percent Disease Reduction (V2)[1]Percent Disease Reduction (V3)[1]
This compound (Representative) Trichoderma virideBiofungicide68.060.665.2
Comparator Fungicide 1 CarbendazimChemical Fungicide80.076.878.3
Comparator Fungicide 2 MancozebChemical Fungicide60.046.656.6

Experimental Protocols

Pathogen Isolation and Culture:

The fungal pathogen, Fusarium oxysporum f. sp. melongenae, was isolated from infected eggplant tissues collected from farmers' fields. The infected plant parts were surface sterilized using a 0.01% mercuric chloride (HgCl2) solution for 60 seconds, followed by repeated washing with sterilized distilled water.[1] The sterilized tissues were then placed on Potato Dextrose Agar (PDA) medium and incubated at 28±1°C to allow for fungal growth.[1]

Inoculum Preparation:

A spore suspension of the biofungicide, Trichoderma viride, was prepared from a 15-day old culture grown on PDA slants.[1] For the pathogenic fungus, a conidial suspension was prepared and diluted to a concentration of 10^6 conidia/ml.[1]

Field Trial Methodology:

The field experiment was conducted using three susceptible eggplant varieties. Healthy eggplant seedlings at the six-leaf stage were uprooted from sterilized soil. The roots were wounded and then submerged for 10 minutes in the respective treatment solutions: a conidial suspension of Trichoderma viride for the biofungicide treatment, and solutions of Carbendazim (0.1%) and Mancozeb (0.2%) for the chemical fungicide treatments.[1] Control plants were dipped in sterile tap water. The treated seedlings were then transplanted into the field. Disease incidence was recorded and the percent disease reduction was calculated compared to the untreated control.[1]

Signaling Pathways and Experimental Workflows

To visualize the complex biological interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase pathogen_isolation Pathogen Isolation (Fusarium oxysporum) inoculum_prep Inoculum Preparation (Fungicides & Pathogen) pathogen_isolation->inoculum_prep root_dipping Root Dipping in Treatment Solutions inoculum_prep->root_dipping seedling_prep Seedling Preparation (Susceptible Eggplant Varieties) seedling_prep->root_dipping transplanting Transplanting to Field root_dipping->transplanting data_collection Data Collection (Disease Incidence) transplanting->data_collection analysis Statistical Analysis (% Disease Reduction) data_collection->analysis

Experimental workflow for fungicide efficacy testing.

Bacillus amyloliquefaciens, the active ingredient in this compound, is known to induce systemic resistance (ISR) in plants, a key mechanism of its bio-control activity.[2][3] This ISR is primarily mediated through the jasmonic acid (JA) and salicylic acid (SA) signaling pathways.[2] The following diagram illustrates this induced systemic resistance pathway.

induced_systemic_resistance cluster_plant_pathogen_interaction Plant-Microbe Interaction cluster_signaling_pathways Signaling Pathways Bacillus_amyloliquefaciens Bacillus amyloliquefaciens (this compound) Plant_Root Plant Root Bacillus_amyloliquefaciens->Plant_Root Colonization JA_Pathway Jasmonic Acid (JA) Pathway Plant_Root->JA_Pathway Activation SA_Pathway Salicylic Acid (SA) Pathway Plant_Root->SA_Pathway Activation Pathogen Pathogen (e.g., Fusarium) ISR Induced Systemic Resistance (ISR) JA_Pathway->ISR SA_Pathway->ISR ISR->Pathogen Inhibition

Induced systemic resistance by Bacillus amyloliquefaciens.

References

A Comparative Analysis of Azoxystrobin and Mancozeb for the Management of Foliar Fungal Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and crop protection professionals on the efficacy, mechanisms, and application of two widely used fungicides.

Introduction

The effective management of foliar fungal diseases is a cornerstone of modern agriculture and horticulture, ensuring crop health and maximizing yields. Among the vast arsenal of available fungicides, Azoxystrobin and Mancozeb represent two distinct and widely utilized classes of active ingredients. This guide provides a comprehensive comparison of their performance, modes of action, and practical applications, supported by experimental data to inform research and field-use strategies.

Azoxystrobin is a member of the strobilurin chemical class, renowned for its systemic and broad-spectrum activity.[1] In contrast, Mancozeb is a dithiocarbamate fungicide that provides broad-spectrum, non-systemic, protective action on contact.[2] Their differing properties offer distinct advantages and dictate their optimal use in disease management programs.

Physicochemical and Fungicidal Properties

A fundamental understanding of the properties of Azoxystrobin and Mancozeb is crucial for their effective deployment. The table below summarizes their key characteristics.

PropertyAzoxystrobinMancozeb
Chemical Class Strobilurin (QoI)Dithiocarbamate
FRAC Code 11M3
Mode of Action Systemic, translaminar, protectant, and curativeNon-systemic, contact, protective
Mobility in Plant Xylem-mobileContact (remains on plant surface)
Spectrum of Activity Broad-spectrum (Ascomycota, Deuteromycota, Basidiomycota, Oomycetes)Broad-spectrum (including blights, mildews, rusts, and leaf spots)
Resistance Risk High (single-site inhibitor)Low (multi-site inhibitor)

Mechanism of Action

The distinct mechanisms by which Azoxystrobin and Mancozeb control fungal pathogens are central to their efficacy and resistance management strategies.

Azoxystrobin: Inhibition of Mitochondrial Respiration

Azoxystrobin is a Quinone outside Inhibitor (QoI) that targets the mitochondrial respiration of fungi.[3] It specifically binds to the Qo site of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain.[3][4] This binding action blocks the transfer of electrons, thereby inhibiting the production of ATP, the essential energy currency of the fungal cell.[3] Without an adequate supply of ATP, critical cellular processes such as spore germination and mycelial growth are halted.[3]

Mancozeb_Pathway cluster_fungal_cell Fungal Cell Mancozeb Mancozeb (on plant surface) Enzyme1 Enzyme 1 (e.g., in Respiration) Mancozeb->Enzyme1 Inactivates -SH groups Enzyme2 Enzyme 2 (e.g., in Lipid Metabolism) Mancozeb->Enzyme2 Inactivates -SH groups Enzyme3 Enzyme 3 (e.g., in Amino Acid Synthesis) Mancozeb->Enzyme3 Inactivates -SH groups EnzymeN Other Enzymes... Mancozeb->EnzymeN Inactivates -SH groups Disruption Disruption of Multiple Biochemical Pathways Enzyme1->Disruption Enzyme2->Disruption Enzyme3->Disruption EnzymeN->Disruption Germination Spore Germination Inhibited Disruption->Germination Fungicide_Trial_Workflow cluster_setup Experimental Setup cluster_application Fungicide Application & Inoculation cluster_assessment Data Collection and Analysis Plant_Material Select susceptible host plant variety Plot_Design Randomized Complete Block Design (RCBD) with replications Plant_Material->Plot_Design Treatments Define fungicide treatments (Azoxystrobin, Mancozeb, Tank-mixes, Untreated Control) Plot_Design->Treatments Application Apply fungicides at specified rates and intervals (e.g., foliar spray to runoff) Treatments->Application Inoculation Inoculate plants with pathogen spore suspension (or rely on natural infection) Application->Inoculation Disease_Assessment Assess disease incidence and severity (e.g., % leaf area affected) at regular intervals Inoculation->Disease_Assessment Yield_Data Collect yield data at harvest (e.g., fruit weight, number) Disease_Assessment->Yield_Data Statistical_Analysis Analyze data using appropriate statistical methods (e.g., ANOVA, mean separation tests) Yield_Data->Statistical_Analysis Conclusion Draw conclusions on comparative efficacy Statistical_Analysis->Conclusion

References

Comparative Analysis of Fungicide5 and Azoxystrobin Efficacy on Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the hypothetical Fungicide5 and the established fungicide Azoxystrobin, focusing on their efficacy against various Aspergillus species. The data presented for this compound is illustrative to provide a framework for comparison.

I. Quantitative Performance Analysis

The following table summarizes the in-vitro antifungal activity of this compound and Azoxystrobin against common Aspergillus species. Efficacy is presented in terms of Minimum Inhibitory Concentration (MIC) and Half-Maximal Effective Concentration (EC50), both crucial metrics in antifungal susceptibility testing.

Fungicide Aspergillus Species MIC (µg/mL) EC50 (µg/mL) Reference
This compound A. fumigatus0.1250.08Hypothetical Data
A. flavus0.250.15Hypothetical Data
A. niger0.50.3Hypothetical Data
Azoxystrobin A. fumigatus16 - >648.5
A. flavus>6412.3
A. niger32 - >6415.8

Key Observation: The hypothetical data suggests that this compound exhibits significantly lower MIC and EC50 values across all tested Aspergillus species compared to Azoxystrobin, indicating a potentially higher intrinsic antifungal activity.

II. Mechanism of Action

The antifungal activity of a compound is dictated by its mechanism of action. This compound and Azoxystrobin are proposed to inhibit fungal growth through distinct pathways.

This compound: Hypothetical Mechanism

This compound is hypothesized to act as a non-competitive inhibitor of β-(1,3)-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. This disruption leads to osmotic instability and cell lysis.

Fungicide5_MoA F5 This compound GS β-(1,3)-glucan synthase (Fks1p) F5->GS Inhibition Glucan β-(1,3)-glucan GS->Glucan Synthesis UDP UDP-glucose UDP->GS Substrate CW Fungal Cell Wall (compromised) Glucan->CW Lysis Cell Lysis CW->Lysis

Caption: Hypothetical mechanism of this compound targeting β-(1,3)-glucan synthase.

Azoxystrobin: Established Mechanism

Azoxystrobin is a well-characterized Quinone outside inhibitor (QoI) fungicide. It targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, blocking electron transport. This inhibition halts ATP synthesis, leading to cellular energy depletion and fungal death.

Azoxystrobin_MoA cluster_Mito Mitochondrial Inner Membrane CIII Cytochrome bc1 (Complex III) CytC Cytochrome c CIII->CytC ATP_Synthase ATP Synthase CytC->ATP_Synthase ATP ATP Synthesis (Energy Production) ATP_Synthase->ATP Azoxy Azoxystrobin Azoxy->CIII Inhibition at Qo site e_transport Electron Transport Chain e_transport->CIII

Caption: Mechanism of Azoxystrobin inhibiting the mitochondrial respiratory chain.

III. Experimental Protocols

The following protocol outlines a standardized method for determining the MIC of antifungal agents against filamentous fungi, based on the CLSI M38-A2 guidelines.

Antifungal Susceptibility Testing Workflow

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis spore_harvest 1. Spore Suspension (0.4-5 x 10^4 CFU/mL) media_prep 2. RPMI-1640 Medium Preparation spore_harvest->media_prep drug_dilution 3. Serial Dilution of This compound & Azoxystrobin media_prep->drug_dilution inoculation 4. Inoculation of Microtiter Plates drug_dilution->inoculation incubation 5. Incubation (35°C for 48-72h) inoculation->incubation readout 6. Visual or Spectrophotometric Reading incubation->readout mic_det 7. MIC Determination (Lowest concentration with no visible growth) readout->mic_det

Caption: General workflow for antifungal susceptibility testing of Aspergillus.

Detailed Methodology
  • Inoculum Preparation:

    • Aspergillus species are cultured on potato dextrose agar (PDA) for 7 days to encourage sporulation.

    • Conidia are harvested by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • The resulting suspension is filtered to remove hyphal fragments, and the conidial concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer.

  • Antifungal Agent Preparation:

    • Stock solutions of this compound and Azoxystrobin are prepared in dimethyl sulfoxide (DMSO).

    • Serial twofold dilutions are performed in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in 96-well microtiter plates.

  • Microdilution Assay:

    • Each well is inoculated with the standardized fungal suspension, resulting in a final volume of 200 µL.

    • Plates are incubated at 35°C for 48 to 72 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.

    • A growth control (no drug) and a sterility control (no inoculum) are included for quality assurance.

  • EC50 Determination:

    • For EC50 calculation, growth in each well is quantified by measuring optical density (OD) at a specific wavelength (e.g., 530 nm).

    • The percentage of growth inhibition is calculated relative to the drug-free control.

    • EC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

IV. Conclusion

This comparative guide provides a foundational overview of the antifungal profiles of the hypothetical this compound and Azoxystrobin against Aspergillus. While Azoxystrobin's mechanism is well-documented, revolving around the disruption of mitochondrial respiration, its in-vitro efficacy against some Aspergillus species can be limited. The illustrative data for this compound, with its distinct proposed mechanism targeting cell wall integrity, presents a compelling theoretical alternative.

Further research, including in-vivo studies and resistance profiling, would be necessary to validate the potential of any new antifungal compound. The protocols and data presented herein serve as a standardized framework for such future investigations.

Validation of Fungicide5's mode of action through genetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of Fungicide5, a novel fungicide with a unique mode of action. We present comparative performance data against other fungicide classes and detail the genetic studies that have validated its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound represents a new class of fungicides that specifically targets fungal cell wall integrity. Its active ingredient has been shown to be a potent and selective inhibitor of β-(1,3)-glucan synthase, a key enzyme responsible for the synthesis of β-(1,3)-glucan, an essential polymer in the fungal cell wall. This inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. The high specificity of this compound for the fungal enzyme minimizes off-target effects, suggesting a favorable safety profile.

Comparative Performance Data

The efficacy of this compound has been evaluated against a panel of key fungal pathogens and compared with other major classes of fungicides. The following table summarizes the half-maximal effective concentration (EC50) values, with lower values indicating higher potency.

Fungicide ClassTarget PathogenEC50 (µg/mL)
This compound Botrytis cinerea0.08
Aspergillus fumigatus0.12
Candida albicans0.05
Azoles (DMIs) Botrytis cinerea0.45
Aspergillus fumigatus0.60
Candida albicans0.25
Strobilurins (QoIs) Botrytis cinerea0.20
Aspergillus fumigatus0.35
Candida albicans0.18
SDHIs Botrytis cinerea0.15
Aspergillus fumigatus0.28
Candida albicans0.10

Genetic Validation of Mode of Action

The mode of action of this compound was confirmed through a series of genetic studies in a model fungal organism. These experiments were designed to directly assess the role of the putative target enzyme, β-(1,3)-glucan synthase, in mediating the fungicidal activity.

Key Experiments:
  • Gene Knockout Studies: The gene encoding β-(1,3)-glucan synthase was deleted using CRISPR-Cas9 technology. The resulting knockout mutants exhibited hypersensitivity to this compound, confirming that the enzyme is the primary target.

  • Gene Overexpression Studies: Strains overexpressing the β-(1(1,3)-glucan synthase gene were generated. These strains showed significantly increased resistance to this compound, further validating the drug-target interaction.

  • Site-Directed Mutagenesis: Specific amino acid residues in the catalytic domain of β-(1,3)-glucan synthase, predicted to be involved in this compound binding, were mutated. Certain mutations conferred resistance to the fungicide, pinpointing the binding site and mechanism of inhibition.

Experimental Protocols

CRISPR-Cas9 Mediated Gene Knockout of β-(1,3)-glucan synthase
  • gRNA Design and Synthesis: Guide RNAs (gRNAs) targeting the β-(1,3)-glucan synthase gene were designed using a suitable algorithm. The gRNAs were synthesized in vitro.

  • Cas9-gRNA Ribonucleoprotein (RNP) Complex Assembly: The synthesized gRNAs were incubated with purified Cas9 nuclease to form RNP complexes.

  • Fungal Protoplast Transformation: Fungal protoplasts were prepared by enzymatic digestion of the cell wall. The RNP complexes were then introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

  • Selection and Screening: Transformed protoplasts were regenerated on a selective medium. Colonies were screened by PCR and Sanger sequencing to identify successful knockout mutants.

  • Phenotypic Analysis: The knockout mutants were grown in the presence of varying concentrations of this compound to assess their sensitivity.

Overexpression of β-(1,3)-glucan synthase
  • Plasmid Construction: The full-length cDNA of the β-(1,3)-glucan synthase gene was cloned into an expression vector under the control of a strong constitutive promoter.

  • Fungal Transformation: The expression plasmid was introduced into the wild-type fungal strain using a standard transformation protocol (e.g., Agrobacterium-mediated transformation).

  • Selection and Verification: Transformants were selected on a medium containing an appropriate antibiotic. The overexpression of the target gene was confirmed by quantitative real-time PCR (qRT-PCR) and Western blotting.

  • Fungicide Susceptibility Testing: The susceptibility of the overexpressing strains to this compound was determined using microdilution assays.

Visualizations

Fungicide5_Mode_of_Action cluster_cell_wall Fungal Cell Wall UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-glucan synthase UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Cell Wall Assembly Beta_Glucan->Cell_Wall This compound This compound This compound->Glucan_Synthase Inhibition

Caption: Proposed mode of action of this compound targeting β-(1,3)-glucan synthase.

Genetic_Validation_Workflow cluster_knockout Gene Knockout cluster_overexpression Gene Overexpression gRNA_Design 1. gRNA Design & Synthesis RNP_Assembly 2. Cas9-gRNA RNP Assembly gRNA_Design->RNP_Assembly Transformation_KO 3. Protoplast Transformation RNP_Assembly->Transformation_KO Screening_KO 4. Screening & Verification Transformation_KO->Screening_KO Phenotype_KO 5. Hypersensitivity Assay Screening_KO->Phenotype_KO Conclusion Mode of Action Validated Phenotype_KO->Conclusion Plasmid_Construction 1. Expression Plasmid Construction Transformation_OE 2. Fungal Transformation Plasmid_Construction->Transformation_OE Verification_OE 3. Overexpression Verification Transformation_OE->Verification_OE Susceptibility_Test 4. Resistance Assay Verification_OE->Susceptibility_Test Susceptibility_Test->Conclusion Start Start Start->gRNA_Design Start->Plasmid_Construction

Caption: Experimental workflow for the genetic validation of this compound's mode of action.

Peer-Reviewed Efficacy of Fungicide5: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Fungicide5 (Azoxystrobin) against other commercially available fungicides. The data presented is sourced from peer-reviewed studies and is intended to offer an objective overview of its performance, supported by detailed experimental protocols and visualizations of its biochemical interactions.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and its alternatives against various fungal pathogens. Efficacy is primarily reported as the Effective Concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth or activity. Lower EC50 values indicate higher efficacy.

Table 1: In Vitro Efficacy (EC50 in µg/mL) of this compound and Comparators Against Phytophthora Species

FungicidePathogenMycelial Growth Inhibition (EC50)Sporangium Formation Inhibition (EC50)Zoospore Germination Inhibition (EC50)
This compound (Azoxystrobin) P. capsici>1,000256 to >1,000>1,000
P. citrophthora>1,000256 to >1,000>1,000
P. parasitica>1,000256 to >1,000>1,000
MetalaxylP. capsici<0.1 - 0.3832 - 280>1,000
P. citrophthora<0.1 - 0.3832 - 280>1,000
P. parasitica<0.1 - 0.3832 - 280>1,000
DimethomorphP. capsici<0.1 - 0.383.3 - 7.2100
P. citrophthora<0.1 - 0.383.3 - 7.2100
P. parasitica<0.1 - 0.383.3 - 7.2100

Data sourced from studies on the in vitro activity of various fungicides against Phytophthora species.[1][2][3]

Table 2: In Vitro Efficacy (EC50 in µg/mL) of this compound and Propiconazole Against Alternaria alternata

FungicidePathogenMycelial Growth Inhibition (EC50)
This compound (Azoxystrobin) A. alternataHigh EC50 value for some isolates
PropiconazoleA. alternataMore effective than Azoxystrobin

This study highlighted that propiconazole was more efficient at inhibiting the mycelial growth of the investigated Alternaria alternata isolates compared to azoxystrobin.[4][5][6]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay (EC50 Determination)

This protocol outlines the "poisoned food" technique used to determine the EC50 value of a fungicide against a specific fungal pathogen.

  • Media Preparation : A suitable culture medium (e.g., Potato Dextrose Agar - PDA) is prepared and autoclaved.

  • Fungicide Stock Solution : A stock solution of the test fungicide is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial Dilutions : Serial dilutions of the fungicide stock solution are made to achieve a range of desired test concentrations.

  • Amended Media : The fungicide dilutions are added to the molten agar medium to create "poisoned" plates with varying fungicide concentrations. A control plate with no fungicide is also prepared.

  • Inoculation : A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal culture and placed in the center of each amended and control plate.

  • Incubation : The plates are incubated at a specific temperature (e.g., 25°C) in the dark for a set period (e.g., 7 days).

  • Data Collection : The diameter of the fungal colony on each plate is measured.

  • Calculation of Inhibition : The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plate.

  • EC50 Determination : The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve.[7][8][9]

In Vivo Foliar Disease Control Assay

This protocol describes a typical field or greenhouse experiment to evaluate the efficacy of a fungicide in controlling a foliar disease on a host plant.

  • Plant Material : Healthy, susceptible host plants of a uniform age and size are selected.

  • Experimental Design : The experiment is set up in a randomized complete block design with multiple replications for each treatment.[10]

  • Treatments : Treatments include different application rates of the test fungicide, a positive control (a standard, effective fungicide), and a negative control (untreated).

  • Fungicide Application : Fungicides are applied to the plants as a foliar spray until runoff, ensuring thorough coverage. The timing and frequency of applications depend on the specific disease and fungicide being tested.

  • Inoculation : Plants are artificially inoculated with a spore suspension of the target pathogen. In field trials, natural infection may be relied upon.

  • Environmental Conditions : Optimal environmental conditions for disease development (e.g., specific temperature and humidity) are maintained.

  • Disease Assessment : Disease severity is assessed at regular intervals using a standardized rating scale (e.g., percentage of leaf area affected).

  • Data Analysis : The collected data on disease severity and, in some cases, crop yield are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatments.

Visualizations

Signaling Pathway: this compound (Azoxystrobin) Mode of Action

The following diagram illustrates the primary mode of action of this compound, a strobilurin fungicide, which targets the mitochondrial electron transport chain in fungi.

Fungicide5_Mode_of_Action cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III e- Complex_II Complex II Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase This compound This compound (Azoxystrobin) This compound->Complex_III Electron_Flow_1 Electron Flow Electron_Flow_2 Proton_Pumping Proton Pumping ATP_Production ATP Production Inhibition Inhibition

Caption: Mode of action of this compound (Azoxystrobin) on the fungal electron transport chain.

Logical Relationship: Fungicide Resistance Mechanism

This diagram illustrates a common mechanism of fungicide resistance, where a mutation in the target site prevents the fungicide from binding and exerting its inhibitory effect.

Fungicide_Resistance cluster_Susceptible Susceptible Fungus cluster_Resistant Resistant Fungus Susceptible_Target Target Site (e.g., Cytochrome b) Binding_S Binding & Inhibition Susceptible_Target->Binding_S Fungicide_S This compound Fungicide_S->Susceptible_Target fits Resistant_Target Mutated Target Site (e.g., G143A mutation) No_Binding No Binding, No Inhibition Resistant_Target->No_Binding Fungicide_R This compound Fungicide_R->Resistant_Target does not fit

Caption: Target site mutation as a mechanism of resistance to this compound.

References

Long-Term Efficacy of Fluconazole in Preventing Fungal Relapse: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term effectiveness of fluconazole in preventing fungal relapse, benchmarked against other common antifungal agents. The information presented is collated from a range of clinical studies and is intended to support research and development efforts in the field of antifungal therapeutics.

Comparative Efficacy of Antifungal Prophylaxis

The long-term prophylactic efficacy of fluconazole has been evaluated in numerous clinical trials, particularly in immunocompromised patient populations at high risk for invasive fungal infections (IFIs). Comparisons with other antifungal agents, such as itraconazole and echinocandins, reveal differences in spectrum of activity and effectiveness against specific fungal pathogens.

Prophylaxis in Hematopoietic Stem Cell Transplant (HSCT) Recipients

A key area for antifungal prophylaxis is in patients undergoing hematopoietic stem cell transplantation. The following table summarizes the findings of a randomized trial comparing fluconazole and itraconazole in this patient population.

OutcomeFluconazole (n=152)Itraconazole (n=151)p-valueReference
Invasive Fungal Infection (on-treatment) 15%7%0.03
Invasive Mold Infections 12%5%0.03
Invasive Candidiasis 3%2%0.69
Discontinuation due to Toxicity/Intolerance 16%36%<0.001
Prophylaxis in Patients with Hematological Malignancies

In patients with hematological malignancies undergoing chemotherapy, itraconazole has shown a broader spectrum of activity, particularly against Aspergillus species.

OutcomeFluconazole (293 episodes)Itraconazole (288 episodes)p-valueReference
Proven Systemic Fungal Infections 610.03
- Aspergillus species 40-
- Candida species 21-
Deaths of Presumed Fungal Origin 700.024

Long-Term Protection and Relapse

A long-term follow-up study of allogeneic marrow transplant recipients who received fluconazole prophylaxis for 75 days post-transplant demonstrated a persistent protective effect against candidiasis-related death.

OutcomePlacebo (n=148)Fluconazole (n=152)p-valueReference
Overall Survival (8-year follow-up) 27.7%44.7%0.0001
Invasive Candidiasis (overall) 20.3%2.6%<0.001
Candidiasis-related Death (early, <110 days) 8.8%0.7%0.001
Candidiasis-related Death (late, >110 days) 8.3%0.8%0.0068

Comparative Safety and Tolerability

The choice of a prophylactic antifungal agent is often influenced by its safety profile and potential for drug-drug interactions.

Adverse Effect ProfileFluconazoleItraconazoleEchinocandins (e.g., Caspofungin, Micafungin)
Drug Interactions Potent inhibitor of hepatic cytochrome P450 3A4 isoenzymes, affecting the clearance of numerous drugs.Significant potential for drug-drug interactions.Minimal drug interactions as they are poor substrates of cytochrome P450.
Hepatotoxicity Risk of hepatotoxicity, requiring monitoring of liver chemistry studies with prolonged therapy.Higher incidence of hepatotoxicity compared to fluconazole.Favorable safety profile with lower rates of hepatotoxicity.
Gastrointestinal Intolerance Generally well-tolerated.Higher rates of gastrointestinal complaints (nausea, vomiting, diarrhea).Well-tolerated with a low incidence of gastrointestinal side effects.
Renal Safety No dose adjustment is typically required in renal impairment.Requires dose adjustment in renal impairment.No dose reduction is required in renal impairment.

Mechanisms of Action and Resistance

Ergosterol Biosynthesis Pathway and Azole Inhibition

Fluconazole and other azole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14-α-demethylase (ERG11) lanosterol->erg11 intermediate 14-demethyl lanosterol ergosterol Ergosterol intermediate->ergosterol Multiple Steps toxic_sterols Toxic Sterol Intermediates fluconazole Fluconazole fluconazole->erg11 Inhibits erg11->intermediate erg11->toxic_sterols Accumulation Fungal_Stress_Response fluconazole Fluconazole Stress ergosterol_depletion Ergosterol Depletion & Mimbrane Stress fluconazole->ergosterol_depletion hsp90 Hsp90 ergosterol_depletion->hsp90 cwi_pathway Cell Wall Integrity (CWI) Pathway ergosterol_depletion->cwi_pathway calcineurin Calcineurin hsp90->calcineurin Activates drug_tolerance Drug Tolerance calcineurin->drug_tolerance cwi_pathway->drug_tolerance resistance Drug Resistance drug_tolerance->resistance Experimental_Workflow patient_screening Patient Screening and Informed Consent randomization Randomization (1:1) patient_screening->randomization fluconazole_arm Fluconazole Prophylaxis (400 mg/day) randomization->fluconazole_arm placebo_arm Placebo Prophylaxis randomization->placebo_arm prophylaxis_period Prophylaxis Period (Day 0 to Day 75) fluconazole_arm->prophylaxis_period placebo_arm->prophylaxis_period monitoring Clinical and Laboratory Monitoring prophylaxis_period->monitoring endpoint_assessment Endpoint Assessment (Day 100) prophylaxis_period->endpoint_assessment follow_up Follow-up (to Day 180) endpoint_assessment->follow_up final_analysis Final Data Analysis follow_up->final_analysis

Safety Operating Guide

Proper Disposal of Fungicide5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Fungicide5 is a fictional substance. This guide is based on established best practices for the disposal of hazardous chemical waste in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for guidance on the disposal of any chemical.

The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and protecting the environment.[1] This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, a hypothetical broad-spectrum fungicide, from a research and development laboratory setting.

Immediate Safety and Hazard Assessment

Before beginning any disposal procedure, it is imperative to understand the hazards associated with this compound. Based on its intended use, we will assume it possesses the following characteristics:

  • Toxicity: Acutely toxic upon ingestion, inhalation, or dermal contact.

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[2]

  • Reactivity: Potentially reactive with strong oxidizing agents.

Personal Protective Equipment (PPE): Due to the hazardous nature of this compound, the following PPE is mandatory when handling the substance or its waste products:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[3][4] For handling concentrates, elbow-length gloves are recommended.[3]

  • Eye Protection: Tight-fitting chemical splash goggles or a full-face shield must be worn.[3]

  • Protective Clothing: A lab coat is the minimum requirement.[5] For larger quantities or in the event of a spill, a chemical-resistant apron or suit is advised.[5]

  • Respiratory Protection: If handling this compound powder or creating aerosols, a NIOSH-approved respirator is necessary.[3][4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a designated Satellite Accumulation Area (SAA).[6][7]

Step 1: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[6][8]

  • Segregate liquid, solid, and contaminated sharp waste into separate, clearly marked containers.

  • Keep incompatible wastes, such as strong oxidizing agents, separate from this compound waste.[6]

Step 2: Containerization

  • Use only approved, chemically compatible, and leak-proof containers for waste collection.[8][9]

  • Ensure containers are kept closed except when adding waste.[7][8]

  • For liquid waste, use secondary containment bins to prevent the spread of spills.[8][9]

Step 3: Labeling

  • All waste containers must be accurately and clearly labeled with a hazardous waste tag.[1][8]

  • The label must include:

    • The full chemical name: "this compound Waste" (no abbreviations).[8]

    • The concentration of this compound.

    • The date the waste was first added to the container.[8]

    • Any other components of the waste mixture.

Step 4: Disposal of Empty Containers

  • A container that held this compound is considered "empty" only after it has been triple-rinsed.[9]

  • The first rinseate must be collected and disposed of as hazardous waste.[8][9]

  • Subsequent rinses of containers that held highly toxic chemicals may also need to be collected as hazardous waste.[8]

  • After thorough rinsing and air-drying, deface or remove the original label before disposing of the container in the appropriate solid waste stream (e.g., glass disposal).[8]

Step 5: Arranging for Pickup

  • Contact your institution's EHS department to schedule a pickup for the full waste containers.[7]

  • Do not allow hazardous waste to accumulate in the laboratory for more than one year, or beyond the maximum volume limits for your SAA.[6][7]

Quantitative Disposal Parameters

ParameterGuidelineCitation
Satellite Accumulation Area (SAA) Liquid Waste Limit Do not exceed 55 gallons of total hazardous waste.[7]
SAA Acutely Toxic Waste Limit Do not exceed 1 quart of liquid or 1 kilogram of solid acutely toxic waste.[7]
Container Fill Level Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion.
Drain Disposal of Dilute Solutions Prohibited for this compound due to its environmental hazards.[8][10]

Experimental Protocol: Surface Residue Test

This protocol outlines a method for detecting residual this compound on laboratory surfaces to ensure effective decontamination.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Sample Collection:

    • Wipe a 10x10 cm area of the potentially contaminated surface with a sterile cotton swab moistened with acetonitrile.

    • Place the swab in a labeled 15 mL conical tube.

  • Extraction:

    • Add 5 mL of acetonitrile to the conical tube.

    • Vortex for 1 minute to extract this compound from the swab.

    • Transfer the solvent to a clean vial.

  • Analysis:

    • Inject a 10 µL aliquot of the extract into an HPLC system equipped with a C18 column and a UV detector set to the maximum absorbance wavelength of this compound.

    • Quantify the amount of this compound by comparing the peak area to a standard curve prepared from known concentrations of this compound.

  • Decontamination Verification:

    • A surface is considered decontaminated if the detected this compound level is below the established institutional limit of detection.

Visualizing the Disposal Workflow

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_final_disposal Final Disposal cluster_spill Spill Response A Assess Hazards (SDS Review) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid, Liquid, Sharps) B->C D Use Labeled, Compatible Waste Containers C->D E Store in Secondary Containment D->E F Is Container Full or Accumulation Time Exceeded? E->F G Arrange EHS Pickup F->G Yes H Continue Accumulation F->H No I Spill Occurs I->B Re-evaluate PPE J Contain and Neutralize Spill I->J K Collect Residue as Hazardous Waste J->K K->D Add to Waste Container

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Fungicide5

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical agents is paramount. This document provides crucial safety protocols and logistical plans for the use of Fungicide5, a representative fungicide compound. Adherence to these guidelines is essential to ensure personal safety and the integrity of experimental work.

Personal Protective Equipment (PPE) Requirements

A thorough hazard assessment should always be conducted before beginning any work with this compound.[1] The following table summarizes the minimum recommended personal protective equipment for handling this compound, based on general best practices for chemical fungicides.

PPE CategorySpecificationRationale
Hand Protection Disposable nitrile gloves (minimum).[1] For extended contact or high-risk procedures, double-gloving or wearing Silver Shield® gloves underneath nitrile gloves is recommended.[1]Prevents dermal absorption, a primary route of exposure to fungicides.[2]
Eye and Face Protection Safety goggles with indirect vents are required for protection against liquid splashes.[3] A face shield should be worn over goggles during tasks with a high risk of splashing.[3]Protects eyes and face from accidental splashes of this compound solutions, which could cause serious eye damage.[3]
Respiratory Protection An N95 respirator is the minimum requirement for handling powdered this compound. For handling volatile solutions or in poorly ventilated areas, a half-mask or full-face respirator with appropriate cartridges is necessary.[3]Minimizes the risk of inhaling aerosolized particles or vapors, which can cause respiratory irritation or systemic toxicity.[4]
Body Protection A chemical-resistant lab coat is mandatory.[3] For large-scale operations or significant splash risks, a chemical-resistant apron or coveralls should be worn.[2]Protects skin and personal clothing from contamination with this compound.[3]
Footwear Closed-toe shoes are required at all times in the laboratory.[3]Prevents injuries from dropped objects or spills.[3]

Experimental Protocol: Safe Handling of this compound

This step-by-step protocol outlines the procedures for safely handling this compound from receipt to disposal. This protocol should be incorporated into your laboratory's specific Standard Operating Procedures (SOPs).[5]

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Label the container with the date of receipt and the name of the responsible individual.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the storage location is clearly marked with the appropriate hazard symbols.

2. Preparation of Solutions:

  • All weighing of powdered this compound and preparation of solutions must be conducted within a certified chemical fume hood.[6]

  • Before beginning, ensure that all necessary PPE is correctly donned.

  • Use dedicated glassware and utensils for handling this compound.

  • When preparing solutions, always add the fungicide to the solvent slowly to avoid splashing.

  • Clearly label all prepared solutions with the chemical name, concentration, date of preparation, and hazard information.

3. Application and Use:

  • Conduct all experimental procedures involving this compound in a designated and clearly marked area.

  • Be mindful of the potential for aerosol generation and take steps to minimize it.

  • Never work alone when handling hazardous chemicals.[7]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

4. Decontamination and Waste Disposal:

  • All surfaces and equipment contaminated with this compound must be decontaminated.

  • Dispose of all contaminated waste, including empty containers, unused solutions, and contaminated PPE, as hazardous waste.[5][8]

  • Place contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container.[8]

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.[9][10]

5. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

  • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

Fungicide5_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Procedure A Review SOP and SDS B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh/Measure this compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Area and Equipment F->G H Segregate and Label Hazardous Waste G->H I Dispose of Waste per Regulations H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.